molecular formula C11H12N2O B1285038 2-Amino-6-methoxy-3-methylquinoline CAS No. 203506-30-3

2-Amino-6-methoxy-3-methylquinoline

Cat. No.: B1285038
CAS No.: 203506-30-3
M. Wt: 188.23 g/mol
InChI Key: SSTMAHSBGVTIPV-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-3-methylquinoline is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3-methylquinolin-2-amine
Source PubChem
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InChI

InChI=1S/C11H12N2O/c1-7-5-8-6-9(14-2)3-4-10(8)13-11(7)12/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTMAHSBGVTIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588908
Record name 6-Methoxy-3-methylquinolin-2-amine
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203506-30-3
Record name 6-Methoxy-3-methyl-2-quinolinamine
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Record name 6-Methoxy-3-methylquinolin-2-amine
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Record name 2-Amino-6-methoxy-3-methylquinoline
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methoxy-3-methylquinoline (CAS Number: 203506-30-3), a heterocyclic amine with significant potential in medicinal chemistry and materials science. While detailed published research on this specific molecule is emerging, this document synthesizes available data and provides expert insights based on the well-established chemistry of the quinoline scaffold. We will explore its structural features, physicochemical properties, probable synthetic pathways, and potential applications, particularly in drug discovery. This guide is intended to serve as a foundational resource for researchers and developers interested in leveraging the unique characteristics of this compound.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique electronic and steric profile that allows for diverse biological interactions. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinoline core allows for the fine-tuning of these activities, making it a versatile platform for drug design.

This compound belongs to this important class of compounds. The presence of an amino group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 3-position suggests a molecule with distinct electronic and steric properties that could be exploited for targeted biological activity.

Physicochemical Properties and Structural Elucidation

While extensive experimental data for this compound is not yet widely published, we can infer its key properties from its structure and data on related compounds.

PropertyValue/InformationSource
CAS Number 203506-30-3[2][3]
Molecular Formula C₁₁H₁₂N₂O[2][3]
Molecular Weight 188.23 g/mol [2][3]
IUPAC Name 6-methoxy-3-methylquinolin-2-amine[3]
Predicted XlogP 2.2[4]
Predicted Hydrogen Bond Donors 1 (from the amino group)Inferred
Predicted Hydrogen Bond Acceptors 2 (from the quinoline nitrogen and methoxy oxygen)Inferred

Structural Features and Their Implications:

  • 2-Amino Group: This primary amine is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification. Its position on the quinoline ring influences the electron density of the heterocyclic system.

  • 6-Methoxy Group: The methoxy group is an electron-donating group that can influence the overall electronic properties of the molecule and may play a role in metabolic stability and binding to biological targets.

  • 3-Methyl Group: The methyl group at the 3-position provides steric bulk and can influence the conformation of the molecule and its interactions with target proteins.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

G cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A p-Anisidine C 2-Hydroxy-6-methoxy-4-methylquinoline A->C Acid catalyst (e.g., H₂SO₄) B Ethyl acetoacetate B->C D 2-Hydroxy-6-methoxy-4-methylquinoline E 2-Chloro-6-methoxy-4-methylquinoline D->E POCl₃ F 2-Chloro-6-methoxy-4-methylquinoline G This compound F->G Ammonia or amine source

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Hydroxy-6-methoxy-4-methylquinoline (Combes Synthesis)

  • Rationale: The Combes synthesis is a classic and reliable method for the preparation of quinolines from anilines and β-diketones.

  • Procedure:

    • To a stirred solution of p-anisidine in a suitable solvent (e.g., polyphosphoric acid or concentrated sulfuric acid), slowly add ethyl acetoacetate at a controlled temperature.

    • Heat the reaction mixture to promote cyclization.

    • After completion of the reaction (monitored by TLC), pour the mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product.

    • Filter, wash with water, and dry the crude 2-hydroxy-6-methoxy-4-methylquinoline.

Step 2: Synthesis of 2-Chloro-6-methoxy-4-methylquinoline

  • Rationale: The conversion of a 2-hydroxyquinoline to a 2-chloroquinoline is a standard transformation using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

  • Procedure:

    • Treat 2-hydroxy-6-methoxy-4-methylquinoline with an excess of phosphorus oxychloride.

    • Heat the mixture under reflux until the reaction is complete.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize with a base and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the crude 2-chloro-6-methoxy-4-methylquinoline.

Step 3: Synthesis of this compound

  • Rationale: Nucleophilic aromatic substitution of the chloro group at the 2-position of the quinoline ring with an amine is a common method for introducing the amino functionality.

  • Procedure:

    • Dissolve 2-chloro-6-methoxy-4-methylquinoline in a suitable solvent (e.g., ethanol or DMF).

    • Add a source of ammonia (e.g., aqueous ammonia or an ammonia salt with a base) or a protected amine.

    • Heat the reaction in a sealed vessel to the required temperature.

    • After the reaction is complete, cool the mixture and remove the solvent.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest several promising avenues for its application in drug discovery.

Anticancer Activity

The quinoline scaffold is a core component of several approved anticancer drugs.[6] The 2-aminoquinoline moiety, in particular, has been investigated for its potential to inhibit various kinases involved in cancer cell proliferation and survival. The 6-methoxy group is also a common feature in many biologically active molecules and can contribute to binding affinity and pharmacokinetic properties.

This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Potential MoA Inhibition of Cell Proliferation Inhibition of Cell Proliferation Kinase Inhibition->Inhibition of Cell Proliferation Apoptosis Induction Apoptosis Induction Inhibition of Cell Proliferation->Apoptosis Induction Anticancer Effect Anticancer Effect Apoptosis Induction->Anticancer Effect

Sources

physicochemical properties of 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-methoxy-3-methylquinoline

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the . As a substituted quinoline, this compound represents a valuable heterocyclic building block for medicinal chemistry and drug discovery programs. Understanding its core physicochemical characteristics is paramount for its effective application in the synthesis of novel bioactive agents. This document synthesizes predicted data with established analytical methodologies for quinoline derivatives to offer a comprehensive profile, including molecular structure, solubility, lipophilicity, and spectroscopic signatures. Standardized protocols for experimental determination are provided to ensure methodological consistency and data validation.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span antimalarial, anticancer, antiviral, and antibacterial applications.[1][2] The structural rigidity, aromatic nature, and capacity for diverse substitutions make quinoline an ideal foundation for designing molecules that can interact with various biological targets.

This compound is a synthetic intermediate whose strategic placement of amino, methoxy, and methyl groups offers multiple avenues for chemical modification. This guide serves as a foundational resource for researchers, providing critical data and analytical frameworks necessary for leveraging this compound in synthetic and drug development workflows.

Molecular Identity and Core Properties

The fundamental identity of a compound is the basis for all further characterization. The structural and basic molecular details of this compound are outlined below.

Molecular Structure

The IUPAC name for this compound is 6-methoxy-3-methylquinolin-2-amine. Its structure is depicted below, highlighting the key functional groups.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The core physicochemical properties determine the compound's behavior in various chemical and biological environments. The following table summarizes these key parameters.

PropertyValueSource
IUPAC Name 6-methoxy-3-methylquinolin-2-aminePubChemLite
Molecular Formula C₁₁H₁₂N₂OPubChemLite[3]
Molecular Weight 188.23 g/mol Calculated
Monoisotopic Mass 188.09496 DaPubChemLite[3]
Appearance Solid (Predicted)N/A
XlogP (Lipophilicity) 2.2PubChemLite[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone.Inferred from quinoline properties[4][5][6]
pKa Not availableN/A

Rationale: The predicted XlogP value of 2.2 suggests moderate lipophilicity, indicating that the compound may possess reasonable cell membrane permeability. The solubility profile is typical for quinoline derivatives, which are generally more soluble in organic solvents than in aqueous media.[4][5] The pKa, while not determined, is a critical parameter that influences the ionization state at physiological pH and thus affects solubility, absorption, and receptor binding.

Spectroscopic and Chromatographic Characterization

Rigorous characterization using modern analytical techniques is essential to confirm the identity and purity of the compound. The following sections describe the expected outcomes and generalized protocols for these analyses.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a primary tool for confirming the molecular weight of a compound. For this compound, the analysis would confirm the mass corresponding to its molecular formula.

Predicted Mass Spectrometry Data

AdductIon FormulaCalculated m/z
[M+H]⁺ [C₁₁H₁₃N₂O]⁺189.10224
[M+Na]⁺ [C₁₁H₁₂N₂ONa]⁺211.08418
Data sourced from PubChemLite predictions.[3]

Self-Validating Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µM) in a suitable solvent such as methanol or acetonitrile. The choice of solvent is critical as it must be compatible with the ESI source.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to operate in positive ion mode to detect protonated ([M+H]⁺) or other cationic adducts.[7]

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Validation: The resulting spectrum must show a prominent peak corresponding to the calculated m/z of the expected adduct (e.g., 189.10224 for [M+H]⁺). The isotopic distribution pattern should also match the theoretical pattern for C₁₁H₁₂N₂O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. The spectra provide information on the chemical environment of each hydrogen and carbon atom.

Expected NMR Spectral Features:

  • ¹H NMR:

    • A singlet for the C3-methyl protons (approx. 2.3-2.6 ppm).

    • A singlet for the C6-methoxy protons (approx. 3.8-4.0 ppm).

    • A broad singlet for the C2-amino protons (-NH₂).

    • Distinct signals in the aromatic region (approx. 6.8-8.0 ppm) corresponding to the protons on the quinoline ring.

  • ¹³C NMR:

    • Signals for the methyl and methoxy carbons in the aliphatic region.

    • Multiple signals in the aromatic region (approx. 100-160 ppm) for the ten carbons of the quinoline core.

Generalized Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer and tune the probe for the appropriate nuclei (¹H and ¹³C).

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments such as COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation).[8][9] The HMBC experiment is particularly useful for identifying long-range correlations that confirm the connectivity of the substituent groups to the quinoline core.[8]

UV-Vis and Infrared Spectroscopy
  • UV-Vis Spectroscopy: Quinoline and its derivatives exhibit characteristic absorption bands in the UV region due to π-π* transitions within the aromatic system.[10][11] The spectrum of this compound is expected to show absorption maxima typically between 250-350 nm. The exact wavelength and intensity are dependent on the solvent used.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Expected characteristic absorption bands include:

    • N-H stretching: A doublet around 3300-3500 cm⁻¹ for the primary amine (-NH₂).

    • C-H stretching: Signals around 2850-3100 cm⁻¹ for aromatic and aliphatic C-H bonds.

    • C=C and C=N stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring.

    • C-O stretching: A strong band around 1200-1250 cm⁻¹ for the aryl-ether linkage of the methoxy group.

Synthetic Context and Characterization Workflow

This compound is typically produced through multi-step organic synthesis. Common strategies for forming the quinoline core include named reactions like the Combes or Doebner-Miller syntheses, which involve the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyls, respectively.[12] The characterization of this molecule is a critical step post-synthesis and purification.

Characterization_Workflow cluster_workflow Physicochemical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis A Synthesis & Purification B Purity Assessment (TLC/HPLC) A->B Crude Product C Structural Confirmation B->C Purified Compound D Data Interpretation & Validation MS Mass Spectrometry (MS) NMR NMR (1H, 13C, 2D) UV_IR UV-Vis & IR MS->D Spectral Data NMR->D Spectral Data UV_IR->D Spectral Data

Sources

An In-Depth Technical Guide to the Molecular Structure of 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide provides a comprehensive technical overview of 2-Amino-6-methoxy-3-methylquinoline, a derivative with significant potential in drug discovery. We will explore its molecular architecture through a proposed synthetic route, predict its spectroscopic profile, and discuss its potential biological significance based on the activities of structurally related analogs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this promising heterocyclic compound.

Introduction: The Quinoline Nucleus in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in the design of biologically active molecules. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The substitution pattern on the quinoline ring system profoundly influences the molecule's physicochemical properties and its interaction with biological targets. The presence of an amino group at the C2 position and a methoxy group at the C6 position, as seen in this compound, are common features in many bioactive quinolines, often contributing to enhanced potency and favorable pharmacokinetic profiles.[2][3] This guide will provide a detailed examination of the molecular structure of this compound, a compound of interest for further pharmacological investigation.

Proposed Synthesis of this compound

Rationale for the Proposed Synthetic Strategy

The Friedländer synthesis is a robust and versatile method for constructing the quinoline core.[8] The choice of starting materials is critical for achieving the desired substitution pattern on the final product. For the synthesis of this compound, 2-amino-5-methoxybenzonitrile and propionaldehyde would be suitable precursors. The amino group of the benzonitrile and the carbonyl group of the aldehyde, along with the adjacent methyl group of the aldehyde, provide the necessary components for the cyclization and formation of the substituted pyridine ring of the quinoline system.

Proposed Experimental Protocol

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-Amino-5-methoxybenzonitrile D This compound A->D Friedländer Annulation B Propionaldehyde B->D C Base Catalyst (e.g., KOH) Solvent (e.g., Ethanol) Heat

A proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-amino-5-methoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol, add a base catalyst, for instance, potassium hydroxide (2.0 eq).

  • Addition of Reagent: To the stirred mixture, add propionaldehyde (1.5 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

A thorough spectroscopic analysis is essential for the unambiguous structural elucidation of a synthesized compound. Based on the known spectral data of analogous quinoline derivatives, a predicted spectroscopic profile for this compound is presented below.[9][10]

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d1HH-4
~7.5d1HH-8
~7.2dd1HH-7
~7.0d1HH-5
~4.5s2H-NH₂
~3.9s3H-OCH₃
~2.4s3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160C-2
~158C-6
~145C-8a
~135C-4
~130C-4a
~125C-8
~122C-7
~120C-3
~105C-5
~55-OCH₃
~20-CH₃
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3450-3300N-H stretch (amine)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1620-1580C=C stretch (aromatic)
1250-1200C-O stretch (aryl ether)
Predicted Mass Spectrometry (MS) Data

For this compound (C₁₁H₁₂N₂O), the expected exact mass is 188.09496 g/mol . The high-resolution mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at m/z 189.10224.

Potential Biological Significance and Applications

The structural motifs present in this compound suggest a high potential for biological activity. The quinoline core is a well-established pharmacophore with diverse therapeutic applications.[1]

Anticancer Potential

Numerous quinoline derivatives have demonstrated potent anticancer activity. The presence of an amino group at the C2 position has been associated with significant cytotoxic effects against various cancer cell lines. Furthermore, the 6-methoxy substitution is a common feature in quinoline-based P-glycoprotein (P-gp) inhibitors, which can reverse multidrug resistance in cancer cells.[2] Therefore, this compound is a promising candidate for investigation as an anticancer agent.

Antimalarial Activity

The 8-amino-6-methoxyquinoline scaffold is the basis for several important antimalarial drugs, including primaquine and tafenoquine.[3][11] While the amino group in the target molecule is at the C2 position, the overall structural similarity suggests that it may exhibit antiplasmodial activity and warrants investigation as a potential antimalarial agent.

Other Potential Applications

The versatility of the quinoline scaffold extends to a wide range of other therapeutic areas. Derivatives have shown antimicrobial, antitubercular, and anti-inflammatory activities.[1] The specific substitution pattern of this compound may confer unique biological properties, making it a valuable subject for broad pharmacological screening.

Potential_Biological_Activities cluster_activities Potential Biological Activities A This compound B Anticancer A->B C Antimalarial A->C D Antimicrobial A->D E Anti-inflammatory A->E

Potential therapeutic applications of this compound.

Conclusion

This compound represents a molecule of significant interest within the landscape of medicinal chemistry. This guide has provided a comprehensive, albeit predictive, analysis of its molecular structure, a plausible synthetic pathway, and its potential biological activities. The proposed Friedländer synthesis offers a practical route for its preparation, and the predicted spectroscopic data provide a benchmark for its characterization. The structural similarities to known bioactive compounds strongly suggest that this compound is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The insights provided herein are intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel quinoline-based therapeutics.

References

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]

  • Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]

  • PMC - NIH. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

  • MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • ResearchGate. (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • ResearchGate. (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (IUCr) Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. [Link]

  • Ukrainian Chemistry Journal. PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. [Link]

  • Google Patents.
  • PubMed Central. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]

  • ScienceDirect. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Semantic Scholar. The Friedländer Synthesis of Quinolines. [Link]

  • Chemistry Stack Exchange. Deprotonation of 2- and 3-methylquinoline. [Link]

  • ResearchGate. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source | Request PDF. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol.. [Link]

  • YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]

  • PMC - NIH. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

Sources

Spectroscopic Data of 2-Amino-6-methoxy-3-methylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-6-methoxy-3-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the predicted spectroscopic data for this compound, grounded in the established principles of chemical spectroscopy and supported by data from analogous structures. In the absence of a complete, publicly available experimental dataset for the title compound, this guide serves as a robust predictive resource for its identification and characterization.

Introduction

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The specific substitution pattern of an amino group at the 2-position, a methyl group at the 3-position, and a methoxy group at the 6-position is anticipated to modulate the electronic and steric properties of the quinoline scaffold, potentially leading to novel pharmacological activities. Accurate characterization of this molecule is the first critical step in its development as a potential therapeutic agent. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible spectroscopic data.

Molecular Structure and Atom Numbering

The structural formula of this compound with the conventional numbering system used for spectroscopic assignments is presented below.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR chemical shifts for this compound in CDCl₃ are summarized in the table below. These predictions are based on the analysis of substituent effects on the quinoline ring system.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H4~ 7.8s-
H5~ 7.2d~ 2.5
H7~ 7.0dd~ 9.0, 2.5
H8~ 7.7d~ 9.0
NH₂~ 4.5 - 5.5br s-
OCH₃~ 3.9s-
CH₃~ 2.4s-

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons (H4, H5, H7, H8): The protons on the quinoline core are expected to appear in the aromatic region (7.0-8.0 ppm). The H8 proton is predicted to be the most downfield-shifted aromatic proton due to its peri-relationship with the nitrogen atom. The H4 proton is also expected to be downfield due to the influence of the adjacent nitrogen. The methoxy group at C6 is an electron-donating group, which is expected to shield the protons on the benzene ring (H5, H7, and H8), shifting them slightly upfield compared to unsubstituted quinoline. The coupling constants are predicted based on typical ortho and meta couplings in aromatic systems.

  • Amino Protons (NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of 4.5-5.5 ppm. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent and concentration.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet at approximately 3.9 ppm.

  • Methyl Protons (CH₃): The three protons of the methyl group at C3 are predicted to appear as a singlet around 2.4 ppm.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Processing: Process the free induction decay (FID) with an exponential multiplication function to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the spectrum, and reference the chemical shifts to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below.

Carbon Predicted Chemical Shift (ppm)
C2~ 158
C3~ 120
C4~ 135
C4a~ 148
C5~ 105
C6~ 155
C7~ 122
C8~ 128
C8a~ 145
OCH₃~ 55
CH₃~ 18

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Quaternary Carbons: The carbon atoms C2, C3, C4a, C6, and C8a are quaternary and their chemical shifts are influenced by their bonding environment. C2, being attached to the amino group and nitrogen, is expected to be significantly downfield. C6, attached to the electronegative oxygen of the methoxy group, is also predicted to have a high chemical shift.

  • CH Carbons: The chemical shifts of the CH carbons (C4, C5, C7, C8) are influenced by the substituents on the quinoline ring. The electron-donating methoxy group at C6 is expected to shield C5 and C7, shifting them upfield.

  • Aliphatic Carbons: The carbon of the methoxy group (OCH₃) is expected around 55 ppm, and the methyl group carbon (CH₃) is predicted to be the most upfield signal at approximately 18 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Parameters: Acquire the ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate frequency for carbon (e.g., 100 MHz).

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the FID with an exponential multiplication, followed by a Fourier transform. Phase and baseline correct the spectrum, and reference the chemical shifts to the solvent signal (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, the expected molecular ion and major fragmentation patterns are described below.

Technique Predicted m/z Interpretation
Electrospray Ionization (ESI-MS)[M+H]⁺ ≈ 189.10Molecular ion peak (protonated)
Electron Ionization (EI-MS)M⁺˙ ≈ 188.09Molecular ion peak
[M-CH₃]⁺ ≈ 173.07Loss of a methyl radical
[M-CO]⁺˙ ≈ 160.08Loss of carbon monoxide

Interpretation of the Mass Spectrum:

The molecular formula of this compound is C₁₁H₁₂N₂O, with a monoisotopic mass of approximately 188.09 Da. In ESI-MS, the compound is expected to be readily protonated, giving a prominent [M+H]⁺ ion at m/z 189.10. In EI-MS, the molecular ion peak (M⁺˙) at m/z 188.09 should be observed. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules or radicals. The loss of a methyl radical from the molecular ion would result in a fragment at m/z 173.07.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: For ESI-MS, prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile. For EI-MS, the sample can be introduced directly or via a gas chromatograph.

  • Instrument Parameters:

    • ESI-MS: Use a positive ion mode. Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

    • EI-MS: Use a standard electron energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

cluster_workflow General Spectroscopic Characterization Workflow Sample Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (ESI, EI) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR UVVis UV-Visible Spectroscopy Sample->UVVis Data Data Analysis and Structure Elucidation NMR->Data MS->Data IR->Data UVVis->Data

Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (amino)3400 - 3200Medium, often two bands
C-H stretch (aromatic)3100 - 3000Medium to weak
C-H stretch (aliphatic)3000 - 2850Medium
C=N stretch (quinoline)1620 - 1580Medium to strong
C=C stretch (aromatic)1600 - 1450Medium to strong
C-O stretch (aryl ether)1275 - 1200Strong
C-N stretch (amino)1340 - 1250Medium

Interpretation of the IR Spectrum:

  • The presence of the amino group will be indicated by characteristic N-H stretching vibrations in the 3400-3200 cm⁻¹ region.

  • The aromatic nature of the quinoline ring will be confirmed by C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.

  • The C-O stretching of the methoxy group is expected to produce a strong band around 1250 cm⁻¹.

  • The C-N stretching of the amino group will also be present.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a KBr pellet, as a thin film on a salt plate (if the compound is a liquid or can be melted), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs in the UV region.

Solvent Predicted λₘₐₓ (nm) Interpretation
Ethanol~ 230 - 250π → π* transition
~ 280 - 300π → π* transition
~ 330 - 360n → π* transition

Interpretation of the UV-Vis Spectrum:

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system.[1] The amino and methoxy groups are auxochromes that are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. The exact positions of the absorption maxima can be sensitive to the solvent polarity.[2]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrument Parameters: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum over a range of 200-800 nm, using the pure solvent as a reference.

  • Data Processing: The spectrum is plotted as absorbance versus wavelength (nm).

Conclusion

References

  • Pérez-Aliño, M. Á., et al. (2020). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molecules, 25(22), 5439. [Link]

  • Reddy, C. V., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1260, 132797. [Link]

  • de Oliveira, K. T., et al. (2018). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of the Brazilian Chemical Society, 29(10), 2136-2146. [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-6170. [Link]

  • TÜBİTAK Academic Journals. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 47(5), 983-1002. [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5563. [Link]

  • ResearchGate. (2017). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. [Link]

  • ResearchGate. (2019). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. [Link]

  • RSC Publishing. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics, 21(8), 4284-4293. [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-6-methoxy-3-methylquinoline. In the absence of directly published experimental spectra, this guide leverages established principles of NMR spectroscopy and comparative data from analogous substituted quinoline systems to present a robust and scientifically reasoned prediction of the spectral features. This whitepaper is designed to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this important heterocyclic scaffold. The guide details expected chemical shifts, coupling constants, and structural assignments, supported by a thorough explanation of the underlying substituent effects. A standardized experimental protocol for acquiring high-quality NMR data for this class of compounds is also provided, ensuring a self-validating system for experimental replication.

Introduction: The Significance of the Substituted Quinoline Scaffold

Quinoline and its derivatives are fundamental heterocyclic structures in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities. The specific compound, this compound, incorporates several key pharmacophoric features: a hydrogen bond-donating amino group at the 2-position, an electron-donating methoxy group at the 6-position, and a methyl group at the 3-position. These substituents significantly modulate the electronic and steric properties of the quinoline ring system, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the unambiguous determination of molecular structure in solution. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, offering a predictive yet highly reliable roadmap for its characterization.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the quinoline core.

Substituent Effects on Proton Chemical Shifts
  • 2-Amino Group: The amino group is a strong electron-donating group (EDG) through resonance. This effect increases the electron density on the quinoline ring, particularly at the ortho and para positions, leading to an upfield (lower ppm) shift of the corresponding proton signals.

  • 6-Methoxy Group: The methoxy group is also a strong electron-donating group. Its primary influence will be on the protons of the benzene portion of the quinoline ring, causing an upfield shift for the protons at positions 5 and 7.

  • 3-Methyl Group: The methyl group is a weakly electron-donating group and its signal will appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Data and Assignments

The following table summarizes the predicted ¹H NMR data for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-4~7.8 - 8.0Singlet (s)-Located on the pyridine ring, deshielded by the ring current and the adjacent nitrogen atom.
H-8~7.6 - 7.8Doublet (d)~9.0Deshielded proton on the benzene ring, coupled to H-7.
H-7~7.2 - 7.4Doublet of doublets (dd)~9.0, ~2.5Coupled to H-8 (ortho-coupling) and H-5 (meta-coupling). Shifted upfield by the 6-methoxy group.
H-5~7.0 - 7.2Doublet (d)~2.5Coupled to H-7 (meta-coupling). Shifted upfield by the 6-methoxy group.
-NH₂~4.5 - 5.5Broad singlet (br s)-Chemical shift is variable and depends on concentration and solvent. Broadened due to quadrupole effects of the nitrogen and potential exchange.
-OCH₃~3.8 - 3.9Singlet (s)-Typical chemical shift for a methoxy group attached to an aromatic ring.
-CH₃~2.2 - 2.4Singlet (s)-Located in the aliphatic region, attached to the quinoline ring.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the nature of the substituents.

Substituent Effects on Carbon Chemical Shifts
  • 2-Amino Group: The amino group will cause a significant upfield shift for the carbon it is attached to (C-2) and other carbons in the pyridine ring due to its electron-donating nature.

  • 6-Methoxy Group: The methoxy group will cause a downfield shift for the carbon it is attached to (C-6) and an upfield shift for the ortho and para carbons (C-5, C-7, and C-8a).

  • 3-Methyl Group: The methyl group will have a minor shielding effect on the carbon it is attached to (C-3).

Predicted ¹³C NMR Data and Assignments

The following table outlines the predicted ¹³C NMR chemical shifts for this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-2~158 - 160Attached to the electron-donating amino group, significantly shielded.
C-8a~145 - 147Quaternary carbon at the ring junction.
C-6~155 - 157Attached to the electron-donating methoxy group, deshielded.
C-4~135 - 137Aromatic CH carbon.
C-4a~128 - 130Quaternary carbon at the ring junction.
C-8~125 - 127Aromatic CH carbon.
C-5~121 - 123Aromatic CH carbon, shielded by the 6-methoxy group.
C-7~104 - 106Aromatic CH carbon, significantly shielded by the 6-methoxy group.
C-3~115 - 117Carbon bearing the methyl group.
C-OCH₃~55 - 56Typical chemical shift for a methoxy carbon.
C-CH₃~18 - 20Aliphatic methyl carbon.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR spectra for this compound, the following experimental protocol is recommended. This protocol is designed as a self-validating system for researchers.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Common choices include:

    • Deuterochloroform (CDCl₃): Provides good solubility for many organic compounds.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Useful for less soluble compounds and for observing exchangeable protons like those of the amino group.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer:

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz (or higher)100 MHz (or higher)
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 1-5 seconds2 seconds
Number of Scans 8-161024-4096 (or more, depending on sample concentration)
Spectral Width -2 to 12 ppm-10 to 220 ppm
Temperature 298 K (25 °C)298 K (25 °C)

Visualization of Molecular Structure and Logical Workflow

Molecular Structure

The structural formula of this compound with atom numbering for NMR assignment is presented below.

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

G start Start: Purified Compound prep Sample Preparation: Dissolve in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) start->prep acquire_1h ¹H NMR Acquisition: - Standard Pulse Program - 8-16 Scans prep->acquire_1h acquire_13c ¹³C NMR Acquisition: - Proton Decoupled - 1024+ Scans prep->acquire_13c process_1h ¹H Data Processing: - Fourier Transform - Phasing & Baseline Correction acquire_1h->process_1h process_13c ¹³C Data Processing: - Fourier Transform - Phasing & Baseline Correction acquire_13c->process_13c analyze_1h ¹H Spectrum Analysis: - Chemical Shift - Integration - Multiplicity process_1h->analyze_1h analyze_13c ¹³C Spectrum Analysis: - Chemical Shift - Number of Signals process_13c->analyze_13c assign Structural Assignment: Correlate ¹H and ¹³C Data with Molecular Structure analyze_1h->assign analyze_13c->assign report Final Report: - Data Tables - Spectral Images - Interpretation assign->report end End: Characterized Structure report->end

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By synthesizing data from analogous structures and applying fundamental principles of NMR spectroscopy, this document offers a reliable framework for the identification and characterization of this important molecule. The detailed spectral assignments, coupled with a robust experimental protocol, are intended to empower researchers in their synthetic and drug discovery endeavors, ensuring a high degree of confidence in their structural analyses.

References

  • MDPI. (2021). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of 2-Amino-6-methoxy-3-methylquinoline, a heterocyclic aromatic amine of interest to researchers and professionals in drug development. The methodologies detailed herein are designed to offer a robust framework for the sensitive and selective quantification and structural elucidation of this compound in various matrices. As a quinoline derivative, this molecule holds potential significance in medicinal chemistry, making its precise analysis critical for pharmacokinetic, metabolism, and toxicology studies.[1][2][3]

Introduction: The Analytical Imperative for Novel Quinolines

Quinoline and its derivatives are fundamental scaffolds in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimalarial, and antimicrobial properties.[1][4] The specific compound, this compound, incorporates key functional groups—an aromatic amine, a methoxy ether, and a methyl group on the quinoline core—that influence its physicochemical properties and metabolic fate. Accurate and sensitive analytical methods are paramount for characterizing this molecule, understanding its behavior in biological systems, and ensuring the safety and efficacy of potential drug candidates.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of such aromatic amines due to its high selectivity, sensitivity, and speed.[5][6] This guide will detail a systematic approach to developing and validating an LC-MS/MS method for this compound.

Physicochemical Properties and Predicted Mass Spectral Behavior

A thorough understanding of the analyte's properties is foundational to method development.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O-
Monoisotopic Mass188.09496 DaPredicted
Molecular Weight188.23 g/mol Predicted

Based on its structure, this compound is expected to be a basic compound, readily protonated under acidic conditions, making it highly suitable for positive mode electrospray ionization (ESI+). The nitrogen atoms in the quinoline ring and the primary amine group are the most likely sites of protonation.

The fragmentation of amines in mass spectrometry often involves α-cleavage.[7] For this molecule, fragmentation is likely to be initiated by the loss of small neutral molecules such as ammonia (NH₃) or methyl radicals (•CH₃), followed by cleavage of the quinoline ring structure. The methoxy group may also be lost as formaldehyde (CH₂O).

Experimental Workflow: A Step-by-Step Guide

The following sections outline a comprehensive workflow for the analysis of this compound, from sample preparation to data acquisition.

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix (e.g., plasma, urine, tissue homogenate). For biological samples, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended to remove interferences and concentrate the analyte.

Protocol: Protein Precipitation and Liquid-Liquid Extraction

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.[6]

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.

Liquid Chromatography

Achieving good chromatographic separation is crucial to minimize matrix effects and ensure accurate quantification. Due to the basic nature of the analyte, a reversed-phase separation with an acidic mobile phase is recommended to ensure good peak shape and retention.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Gradient 5% B to 95% B over 5 minutesA standard gradient for screening and method development.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical volume for modern LC-MS systems.
Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification.

Instrument Settings (Triple Quadrupole Mass Spectrometer)

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nature of the analyte favors protonation.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 150°CStandard source temperature.
Desolvation Temperature 400°CEnsures efficient desolvation of the mobile phase.
Gas Flow Instrument dependentOptimized for ion desolvation and transport.
MRM Transitions See Table BelowFor selective detection and quantification.

Predicted MRM Transitions

To establish the MRM transitions, the compound would first be infused into the mass spectrometer to determine the precursor ion (Q1) and then fragmented to identify the most abundant and stable product ions (Q3).

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossUse
189.1172.1NH₃Quantifier
189.1159.1CH₂OQualifier
189.1144.1NH₃ + COQualifier

Visualizing the Process

To better illustrate the interconnectedness of the analytical process, the following diagrams provide a visual representation of the workflow and the theoretical fragmentation of the target molecule.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection p1 Biological Matrix p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Liquid-Liquid Extraction (MTBE) p2->p3 p4 Evaporation & Reconstitution p3->p4 lc1 Reversed-Phase C18 Column p4->lc1 lc2 Gradient Elution (Water/Acetonitrile with Formic Acid) lc1->lc2 ms1 ESI+ Ionization lc2->ms1 ms2 Q1: Precursor Ion Selection (m/z 189.1) ms1->ms2 ms3 Q2: Collision-Induced Dissociation ms2->ms3 ms4 Q3: Product Ion Monitoring ms3->ms4 da da ms4->da Data Acquisition & Analysis

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Fragmentation cluster_fragments Predicted Product Ions parent [M+H]⁺ m/z 189.1 frag1 m/z 172.1 (-NH₃) parent->frag1 Loss of Ammonia frag2 m/z 159.1 (-CH₂O) parent->frag2 Loss of Formaldehyde frag3 m/z 144.1 (-NH₃, -CO) frag1->frag3 Loss of Carbon Monoxide

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Amino-6-methoxy-3-methylquinoline, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. Given the quinoline scaffold's prevalence in pharmacologically active molecules, a thorough understanding of its spectroscopic properties is essential for structural elucidation, reaction monitoring, and quality control. This document offers a detailed, field-proven methodology for acquiring and interpreting the Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrum of this specific molecule.

Introduction: The Structural Significance of this compound

This compound is a substituted quinoline, a bicyclic aromatic heterocycle. Its structure, confirmed by resources like PubChem to have the molecular formula C₁₁H₁₂N₂O, incorporates several key functional groups that each contribute distinct vibrational signatures in the infrared spectrum. These are:

  • A primary aromatic amine (-NH₂) at the 2-position.

  • A methoxy group (-OCH₃) at the 6-position.

  • A methyl group (-CH₃) at the 3-position.

  • The foundational quinoline ring system , a fusion of a benzene and a pyridine ring.

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis for numerous antimalarial and antimicrobial agents. The specific substitutions on this ring system modulate the molecule's electronic properties and potential biological activity. Infrared spectroscopy serves as a rapid, non-destructive technique to confirm the presence and environment of these functional groups, providing a unique "fingerprint" for the molecule.

The Causality Behind Experimental Choices: Why ATR-FTIR?

For a solid organic compound like this compound, Attenuated Total Reflectance (ATR) is the sampling technique of choice over traditional methods like KBr pellets or Nujol mulls. The rationale is rooted in efficiency, reproducibility, and sample integrity.

Expertise in Practice: Traditional transmission methods require extensive sample preparation, such as grinding the sample with KBr powder and pressing it into a transparent disk.[1] This process is not only time-consuming but can also introduce variability due to inconsistencies in particle size and pellet quality. Furthermore, the hygroscopic nature of KBr can lead to broad O-H bands from absorbed water, potentially obscuring important spectral features.

ATR-FTIR circumvents these issues by analyzing the sample in its native, solid state.[2][3] A small amount of the powdered sample is simply brought into firm contact with a high-refractive-index crystal (commonly diamond or germanium). An infrared beam is directed through the crystal at an angle that causes it to undergo total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the molecule's vibrational modes. This technique offers minimal sample preparation, rapid analysis, and excellent reproducibility, making it the industry standard for high-throughput analysis and quality control.

Experimental Protocol: ATR-FTIR Analysis

This protocol outlines a self-validating system for obtaining a high-quality ATR-FTIR spectrum of this compound powder.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Single-reflection diamond ATR accessory

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a soft tissue dampened with isopropyl alcohol, followed by a dry tissue to ensure no solvent residue remains.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these interfering signals from the sample spectrum.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Apply consistent pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure is a primary source of spectral irreproducibility. The goal is to maximize the surface area of the sample interacting with the evanescent wave.[1][2]

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical acquisition parameters for a solid organic compound are:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Post-Acquisition:

    • Clean the ATR crystal thoroughly to prevent cross-contamination of subsequent samples.

    • Process the resulting spectrum if necessary (e.g., baseline correction, ATR correction).

Spectral Interpretation: Deconstructing the Vibrational Fingerprint

As no experimental spectrum for this compound is readily available in spectral databases like the NIST Chemistry WebBook, we will proceed with a detailed prediction and interpretation based on the characteristic frequencies of its constituent functional groups. This approach is standard practice in structural elucidation when reference data is unavailable.

Logical Flow of Spectral Analysis

The interpretation follows a systematic workflow, starting from the high-frequency region and moving to the lower-frequency "fingerprint" region.

Caption: Logical workflow for interpreting the IR spectrum.

High Wavenumber Region (4000-2800 cm⁻¹): N-H and C-H Stretching Vibrations

This region is dominated by the stretching vibrations of bonds involving hydrogen atoms.

  • Amino Group (N-H Stretching): A primary aromatic amine is expected to show two distinct bands.[2][4][5]

    • Asymmetric Stretch (νₐₛ N-H): Predicted around 3450-3400 cm⁻¹ . This higher frequency band is typically weaker than the symmetric stretch.

    • Symmetric Stretch (νₛ N-H): Predicted around 3370-3320 cm⁻¹ . The presence of two sharp to medium-intensity peaks in this region is a strong indicator of the -NH₂ group. For aromatic amines, these frequencies are generally higher than for aliphatic amines.[4][6]

  • Aromatic C-H Stretching (sp² C-H): The quinoline ring will exhibit multiple, relatively weak but sharp bands just above 3000 cm⁻¹.

    • Predicted Range: 3100-3000 cm⁻¹ . The presence of absorption in this specific window is a reliable diagnostic for sp² C-H bonds, distinguishing them from aliphatic sp³ C-H bonds.[7][8][9]

  • Aliphatic C-H Stretching (sp³ C-H): These arise from the methyl and methoxy groups.

    • Methyl Group (-CH₃): Expect both asymmetric and symmetric stretches.

      • Asymmetric Stretch: Predicted near 2960 cm⁻¹ .

      • Symmetric Stretch: Predicted near 2870 cm⁻¹ .[10]

    • Methoxy Group (-OCH₃): The C-H stretches of the methoxy group will also appear in this region, typically around 2950 cm⁻¹ and 2850 cm⁻¹ , often overlapping with the methyl group absorptions.

Double Bond Region (1700-1500 cm⁻¹): Aromatic Ring Vibrations and N-H Bending

This region provides key information about the aromatic system and the amino group.

  • Aromatic C=C and C=N Stretching: The quinoline ring system will produce a series of sharp, medium-to-strong intensity bands.

    • Predicted Peaks: Expect characteristic absorptions around 1620 cm⁻¹ , 1580 cm⁻¹ , 1500 cm⁻¹ , and 1450 cm⁻¹ .[10] These "skeletal" vibrations are highly diagnostic for aromatic compounds.

  • Amino Group (N-H Bending): The scissoring (in-plane bending) vibration of the primary amine is a crucial diagnostic peak.

    • Predicted Range: 1650-1580 cm⁻¹ .[2] This band is typically strong and can sometimes overlap with the highest frequency aromatic C=C stretch. Its presence, in conjunction with the N-H stretching bands, provides definitive evidence for the primary amine group.

The Fingerprint Region (<1500 cm⁻¹): A Wealth of Structural Detail

This region is often complex, containing a multitude of overlapping bands from stretching and bending vibrations. While challenging to interpret fully without reference spectra, key diagnostic peaks can be identified.

  • C-H Bending Vibrations:

    • Methyl Group (-CH₃): The asymmetric and symmetric bending (deformation) modes are expected.

      • Asymmetric Bend: Predicted near 1460 cm⁻¹ .

      • Symmetric Bend ("Umbrella Mode"): Predicted near 1380 cm⁻¹ .[7]

  • C-O Stretching (Methoxy Group): Ethers, particularly aromatic ethers, exhibit strong C-O stretching bands.

    • Asymmetric C-O-C Stretch: A strong, prominent band is predicted in the 1275-1200 cm⁻¹ range. This is a highly characteristic absorption for the Ar-O-CH₃ moiety.

    • Symmetric C-O-C Stretch: A weaker band is expected near 1075-1020 cm⁻¹ .

  • C-N Stretching (Aromatic Amine): The stretching of the carbon-nitrogen bond in an aromatic amine is a key feature.

    • Predicted Range: 1335-1250 cm⁻¹ .[1][2][4] This band is typically strong and confirms the connection of the amino group to the aromatic quinoline ring.

  • Aromatic C-H Out-of-Plane (OOP) Bending: The pattern of strong bands in the 900-675 cm⁻¹ region is highly dependent on the substitution pattern of the aromatic rings. For the complex substitution pattern of this molecule, multiple strong bands are expected in this region, which contribute to its unique fingerprint.[10]

Summary of Predicted Infrared Absorptions

The following table summarizes the expected key vibrational frequencies, their intensities, and the corresponding molecular motions for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3425Medium, SharpAsymmetric N-H StretchPrimary Aromatic Amine
~3350Medium, SharpSymmetric N-H StretchPrimary Aromatic Amine
3100-3000Weak-Medium, SharpAromatic C-H StretchQuinoline Ring
~2960MediumAsymmetric C-H StretchMethyl & Methoxy
~2870MediumSymmetric C-H StretchMethyl & Methoxy
1650-1580StrongN-H Bend (Scissoring)Primary Aromatic Amine
~1620, 1580, 1500Medium-Strong, SharpC=C & C=N Ring StretchesQuinoline Ring
~1460MediumAsymmetric C-H BendMethyl Group
~1380MediumSymmetric C-H BendMethyl Group
1335-1250StrongAromatic C-N StretchPrimary Aromatic Amine
1275-1200StrongAsymmetric Ar-O-C StretchMethoxy Group
1075-1020MediumSymmetric Ar-O-C StretchMethoxy Group
900-675StrongAromatic C-H Out-of-Plane BendQuinoline Ring

Conclusion

The infrared spectrum of this compound is a composite of the distinct vibrational signatures of its primary aromatic amine, methoxy, and methyl functional groups, all anchored to the quinoline scaffold. A systematic, group-frequency approach allows for a confident prediction of its key spectral features. The most diagnostic absorptions include the double N-H stretching peaks above 3300 cm⁻¹, the strong N-H bending vibration around 1620 cm⁻¹, the prominent C-N and C-O stretching bands in the upper fingerprint region, and the complex pattern of aromatic vibrations. This in-depth guide provides the necessary framework for researchers to acquire, interpret, and utilize the infrared spectrum of this molecule for structural verification and further application in their scientific endeavors.

References

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

  • IR: amines. (n.d.). University of Calgary. [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (2023). MDPI. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). [Link]

  • 24.10 Spectroscopy of Amines. (2023, November 20). Chemistry LibreTexts. [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Practical Guide for the Bench Scientist

As a Senior Application Scientist, it is understood that in the realm of novel chemical entities, comprehensive data is often a luxury. This guide is crafted not as a static data sheet for 2-Amino-6-methoxy-3-methylquinoline, but as a dynamic, instructional manual. It is designed to empower you, the researcher, with the foundational knowledge and detailed experimental frameworks necessary to thoroughly characterize its solubility and stability. By understanding the 'why' behind each protocol, you will be equipped to generate robust, reliable data that stands up to scientific scrutiny. This document will navigate the theoretical underpinnings of this molecule's expected behavior and provide actionable, step-by-step protocols for its empirical determination.

Physicochemical Characterization of this compound

This compound is a heterocyclic aromatic compound with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol [1]. Its structure, featuring a quinoline core with amino, methoxy, and methyl substituents, dictates its physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
CAS Number 203506-30-3[1]
Structural Features Influencing Solubility and Stability

The solubility and stability of this compound are intrinsically linked to its chemical structure:

  • Quinoline Core : The fused benzene and pyridine rings form a largely hydrophobic and rigid backbone. Quinoline itself has limited solubility in water[2].

  • Amino Group (-NH₂) : This basic functional group is expected to significantly influence solubility in aqueous solutions in a pH-dependent manner. In acidic environments, the amino group will be protonated to form a more polar and, therefore, more water-soluble ammonium salt.

  • Methoxy Group (-OCH₃) : The methoxy group is moderately polar and can act as a hydrogen bond acceptor. Its electron-donating nature can also influence the reactivity of the quinoline ring.

  • Methyl Group (-CH₃) : This nonpolar, hydrophobic group will contribute to the molecule's lipophilicity, potentially decreasing its aqueous solubility.

Based on these features, it is anticipated that this compound will exhibit low solubility in neutral water, enhanced solubility in acidic aqueous solutions, and good solubility in various organic solvents.

A Framework for Determining Solubility

A precise understanding of a compound's solubility is critical for its application in drug development, enabling appropriate formulation and delivery strategies. The following sections detail a robust protocol for the comprehensive solubility assessment of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility[3]. It is a straightforward yet reliable technique that measures the saturation concentration of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

  • This compound

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

  • Solvents: Purified water, pH-adjusted buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), ethanol, methanol, dimethyl sulfoxide (DMSO), and other relevant organic solvents.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation[3].

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound. High-performance liquid chromatography (HPLC) is a robust and widely available technique for the quantification of small molecules in biological fluids[4]. For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method[4].

  • Data Analysis: Calculate the solubility as the average of at least three independent measurements for each solvent.

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Purified Water25
pH 1.2 Buffer25
pH 7.4 Buffer25
Ethanol25
DMSO25
Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate on orbital shaker (24-48h at constant temp) B->C D Centrifuge to pellet solid C->D E Collect and dilute supernatant D->E F Quantify by HPLC/LC-MS E->F

Caption: Workflow for Equilibrium Solubility Determination.

A Comprehensive Approach to Stability Assessment

Evaluating the chemical stability of a compound is a cornerstone of drug development, ensuring its integrity, safety, and efficacy over its shelf life. Forced degradation studies are employed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods[5].

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to predict its degradation profile[5][6].

Objective: To investigate the stability of this compound under various stress conditions and to identify its primary degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • Validated stability-indicating HPLC-UV or LC-MS/MS method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60-80 °C.

    • Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80-100 °C).

    • Photodegradation: Expose a solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

  • Sample Preparation and Analysis: Neutralize the acid and base hydrolyzed samples before dilution. Dilute all samples to an appropriate concentration and analyze using the stability-indicating analytical method.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point to determine the degradation rate.

    • Identify and characterize any significant degradation products using LC-MS/MS. The degradation of quinoline can be initiated by hydroxylation[7].

Data Presentation:

Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradation Products (m/z)
0.1 M HCl, 80°C0100-
8
24
0.1 M NaOH, 80°C0100-
8
24
30% H₂O₂, RT0100-
8
24
Visualization of the Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis A Acid Hydrolysis F Collect samples at various time points A->F B Base Hydrolysis B->F C Oxidation (H2O2) C->F D Thermal Stress D->F E Photostability E->F G Prepare and dilute samples F->G H Analyze by stability-indicating HPLC/LC-MS G->H I Quantify parent compound and identify degradants H->I

Caption: Workflow for Forced Degradation Studies.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the provided protocols, grounded in established scientific principles and regulatory guidelines, offer a clear path for its thorough characterization. The structural features of this compound suggest a pH-dependent aqueous solubility and a generally stable profile, though it may be susceptible to oxidative degradation.

By following the detailed methodologies outlined in this document, researchers can generate high-quality, reproducible data that will be invaluable for the advancement of any research or development program involving this promising molecule. The insights gained from these studies will not only elucidate the fundamental properties of this compound but also inform critical decisions in formulation, manufacturing, and storage, ultimately accelerating its potential journey from the laboratory to therapeutic application.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025, October 20). TÜBİTAK Academic Journals. Retrieved January 23, 2026, from [Link]

  • Methods for Determining Individual Amino Acids in Biological Fluids. (2025, March 28). Biomedical Chemistry. Retrieved January 23, 2026, from [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). ICCVAM. Retrieved January 23, 2026, from [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Analytical methods for amino acid determination in organisms. (2020, August 18). ResearchGate. Retrieved January 23, 2026, from [Link]

  • for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. (2021, February 15). European Union. Retrieved January 23, 2026, from [Link]

  • Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. (2025, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The effect of variations in pH and temperature on stability of melatonin in aqueous solution. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved January 23, 2026, from [Link]

  • (PDF) Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones. (2025, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved January 23, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Analytical methods for amino acid determination in organisms. (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 23, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 23, 2026, from [Link]

  • Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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  • Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). (2026, January 16). ACS Publications. Retrieved January 23, 2026, from [Link]

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  • 2-Chloro-6-methoxy-3-methylquinoline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

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A-Technical-Guide-to-2-Amino-6-methoxy-3-methylquinoline-Discovery-Synthesis-and-Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-methoxy-3-methylquinoline, a heterocyclic compound belonging to the esteemed quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. This document traces the historical context of quinoline chemistry, details the synthesis and characterization of the title compound, and explores its potential as a building block in drug discovery. Methodologies are presented with an emphasis on the underlying chemical principles, providing actionable insights for laboratory application.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, was first isolated from coal tar in 1834.[1][2] This discovery marked the beginning of a rich history of chemical exploration and therapeutic innovation. Quinoline and its derivatives have demonstrated a vast range of biological activities, leading to their development as antimalarial, anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] The versatility of the quinoline core allows for substitutions at various positions, profoundly influencing the molecule's physicochemical properties and biological functions.[3] this compound represents a specific embodiment of this versatile scaffold, featuring key functional groups that are of significant interest in medicinal chemistry. The 2-amino group, in particular, is a known pharmacophore in compounds with potent anticancer activities.[3]

The Genesis of a Molecule: Synthesis and Historical Context

While a singular, celebrated "discovery" of this compound is not prominent in the historical record, its synthesis falls within the broader context of classical quinoline synthesis methods developed in the late 19th century. The most relevant of these is the Friedländer synthesis, first reported by Paul Friedländer in 1882.[6][7][8][9] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base.[6][7]

The synthesis of this compound can be envisioned as a variation of this classical approach, where appropriately substituted precursors are used to construct the desired quinoline core. The choice of starting materials is dictated by the desired substitution pattern on the final molecule.

A Plausible Synthetic Route: The Friedländer Approach

A logical and efficient method for the synthesis of this compound is through a modified Friedländer condensation. This approach offers a direct route to the quinoline core with the desired substituents.

Reaction Scheme:

Caption: A plausible Friedländer synthesis route to the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established Friedländer synthesis methodologies.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-amino-5-methoxyacetophenone in a suitable solvent such as ethanol.

  • Addition of Reagents: Add 1.2 equivalents of propionaldehyde to the solution, followed by a catalytic amount of a base (e.g., sodium hydroxide) or an acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst if necessary.

  • Isolation: The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

  • Characterization: The structure and purity of the final compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical and Structural Properties

The properties of this compound are derived from its constituent parts. The quinoline core provides a rigid, aromatic scaffold. The methoxy group at the 6-position and the amino group at the 2-position are electron-donating groups, which can influence the molecule's reactivity and biological interactions. The methyl group at the 3-position adds steric bulk and lipophilicity.

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂OPubChem
Molecular Weight188.23 g/mol PubChem
IUPAC Name6-methoxy-3-methylquinolin-2-aminePubChem

Biological Potential and Future Directions

While specific biological activity data for this compound is not extensively documented, the structural motifs present in the molecule suggest several avenues for investigation.

  • Anticancer Activity: The 2-aminoquinoline scaffold is a key feature in several compounds with demonstrated anticancer properties.[3] It is plausible that this molecule could serve as a starting point for the development of novel antineoplastic agents.

  • Antimalarial and Antimicrobial Potential: The quinoline core is famous for its role in antimalarial drugs like chloroquine and primaquine.[4] Derivatives of 2-aminoquinolines are explored for their antimicrobial properties.[10]

  • Kinase Inhibition: Many kinase inhibitors incorporate a heterocyclic core. The functional groups on this compound could potentially interact with the active sites of various kinases.

  • CNS Activity: Certain quinoline derivatives have been investigated for their effects on the central nervous system. For instance, some are being developed as imaging agents for α-synuclein aggregates in Parkinson's disease.[11][12]

The Role of Urea Derivatives

A common strategy in drug discovery is the derivatization of an amine-containing scaffold with urea or thiourea functionalities.[13][14][15][16] These derivatives can exhibit a wide range of biological activities, including herbicidal, antimicrobial, and antitumor effects.[13][16] The 2-amino group of this compound is an ideal handle for creating a library of urea derivatives for biological screening.[17]

Workflow for Synthesis and Screening of Urea Derivatives

Urea_Derivative_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening Phase A 2-Amino-6-methoxy- 3-methylquinoline C Urea Derivative Library A->C B Isocyanate (R-NCO) B->C D High-Throughput Screening (HTS) C->D Biological Assays E Hit Identification D->E F Lead Optimization E->F

Caption: Workflow for generating and screening a library of urea derivatives.

Conclusion

This compound, while not a widely studied compound in its own right, represents a valuable chemical entity with significant potential. Its synthesis is achievable through established chemical reactions like the Friedländer synthesis. The true value of this molecule likely lies in its utility as a scaffold for the creation of more complex derivatives, particularly urea-based compounds, which have a proven track record in drug discovery. This guide serves as a foundational resource for researchers looking to explore the chemistry and biological potential of this and related quinoline compounds.

References

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available at: [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Available at: [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World. Available at: [Link]

  • 6-Methoxyquinaldine. PubChem. Available at: [Link]

  • Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. ResearchGate. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Available at: [Link]

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PubMed Central. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. Available at: [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
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  • The Skraup Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated α-synuclein in Parkinson's disease with positron emission tomography. Digital Commons@Becker. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. Available at: [Link]

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  • Chloroquine Urea Derivatives: Synthesis and Antitumor Activity in Vitro. ResearchGate. Available at: [Link]

  • PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal. Available at: [Link]

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A Comprehensive Guide to the Theoretical and Computational Analysis of 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize 2-Amino-6-methoxy-3-methylquinoline. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the molecular structure, spectroscopic properties, and electronic characteristics of this quinoline derivative through advanced computational techniques. The insights derived from these studies are pivotal for understanding its potential as a pharmacophore and for the rational design of novel therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound, is a fundamental structural motif in a vast array of biologically active compounds and natural products.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The therapeutic potential of these compounds often stems from their ability to intercalate with DNA, inhibit key enzymes, or interact with various biological receptors. The specific substitutions on the quinoline ring system play a crucial role in modulating their biological activity, solubility, and pharmacokinetic profiles.

This compound is a substituted quinoline that holds promise for further investigation in medicinal chemistry. The presence of an amino group at the 2-position, a methoxy group at the 6-position, and a methyl group at the 3-position can significantly influence its electronic distribution, steric hindrance, and potential for intermolecular interactions. Theoretical and computational studies provide a powerful and cost-effective approach to understanding the intrinsic properties of this molecule at an atomic level, thereby guiding its synthesis and biological evaluation.

Computational Methodology: A Self-Validating System

The foundation of a reliable computational study lies in the selection of an appropriate theoretical framework. Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure and properties of molecules due to its excellent balance between accuracy and computational cost.[3]

Geometry Optimization and Frequency Calculations

The initial step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol for Geometry Optimization:

  • Software: Gaussian 09W or a similar quantum chemistry software package is utilized.[2]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP is a popular choice that often yields results in good agreement with experimental data for organic molecules.[4]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a Pople-style basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.[4]

  • Convergence Criteria: The optimization is performed until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

To ensure that the optimized geometry represents a true energy minimum and not a saddle point, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.[2]

Computational Workflow Start Initial Molecular Structure Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Analysis Further Analysis (Spectra, HOMO-LUMO, MEP) Verify->Analysis Stable Structure

Caption: Workflow for Computational Analysis.

Molecular Structure and Vibrational Analysis

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular structure. These parameters can be compared with experimental data from X-ray crystallography if available for related compounds to validate the computational method.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful technique for identifying functional groups and elucidating molecular structure.[5] Computational methods can predict the vibrational frequencies and intensities, which aids in the assignment of experimental spectra.[3]

Protocol for Vibrational Analysis:

  • Calculation: Harmonic vibrational frequencies are calculated using the optimized geometry from the DFT/B3LYP/6-311++G(d,p) level of theory.[2]

  • Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) is typically applied to improve the agreement with experimental data.[2]

  • Assignment: The vibrational modes are assigned to specific bond stretches, bends, and torsions using visualization software and by considering the Potential Energy Distribution (PED).[4]

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)
N-H (Amino)Symmetric Stretch~3400
N-H (Amino)Asymmetric Stretch~3500
C-H (Aromatic)Stretch3000 - 3100
C-H (Methyl)Asymmetric Stretch~2980
C-H (Methyl)Symmetric Stretch~2900
C=N (Quinoline)Stretch1600 - 1650
C=C (Aromatic)Stretch1450 - 1600
C-O (Methoxy)Asymmetric Stretch~1250
C-O (Methoxy)Symmetric Stretch~1050

Electronic Properties: Unveiling Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential biological interactions. Computational chemistry provides valuable tools for probing these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[7]

The HOMO and LUMO energy levels are calculated at the DFT/B3LYP/6-311++G(d,p) level of theory. The spatial distribution of these orbitals can be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance.

HOMO-LUMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Energy_Gap Energy Gap (ΔE) Indicator of Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor

Caption: Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack.[8] The MEP is plotted onto the electron density surface of the molecule.

Interpretation of MEP Colors:

  • Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen.

  • Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

  • Green: Regions of neutral electrostatic potential.

The MEP map for this compound would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, making them potential sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the hydrogen atoms of the amino group.

Potential Applications in Drug Development

The theoretical and computational data gathered for this compound provide a solid foundation for its further exploration as a potential drug candidate.

  • Pharmacophore Modeling: The optimized 3D structure and the identified electronic features can be used to develop pharmacophore models for screening virtual libraries of compounds to identify molecules with similar properties.

  • Molecular Docking: The structure can be docked into the active sites of biological targets (e.g., enzymes, receptors) to predict its binding affinity and mode of interaction. This can help in identifying potential therapeutic targets and in understanding the mechanism of action.[2]

  • ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which are crucial for its development as a drug.[9]

Conclusion

Theoretical and computational studies offer a powerful and insightful approach to characterizing novel molecules like this compound. Through the use of DFT calculations, we can obtain a detailed understanding of its molecular structure, vibrational spectra, and electronic properties. This information is invaluable for guiding synthetic efforts, interpreting experimental data, and rationally designing new quinoline-based derivatives with enhanced therapeutic potential. The methodologies outlined in this guide provide a robust framework for the in-silico investigation of this and other promising compounds in the field of drug discovery.

References

  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • Malaria World. (2022, July 12). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino.
  • SciRP.org. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
  • ResearchGate. (2025, August 7). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach.
  • ResearchGate. (n.d.). Frontier molecular orbitals (HOMO, LUMO) and related energy of PCT and D6.
  • ResearchGate. (n.d.). Molecular electrostatic potential map of complexes (1–6).
  • AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.
  • ChemRxiv. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction.
  • National Institutes of Health. (2021, November 19). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-.... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHom9OIQySDC3wm-AF2Dx8UT4U7lRVz9oFRaZeXrbjr6EsTOHUtCIZ42x5Vy0uUnLkxqhLoXu-QE6fZA2TvsfUAjOYrK2lJRyzxFKrEmELjWuWj-cIdFS1ky1TAlSBD4pYjdzhY1WsgHMvLIH0=
  • Springer. (2020, June 20). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate.
  • Der Pharma Chemica. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman), NMR and electronic structure calculations of metaxalone.
  • ResearchGate. (n.d.). Molecular electrostatic potential map of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ).
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  • ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline | Request PDF.
  • Material Science Research India. (2021, September 2). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
  • National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.
  • ResearchGate. (2019, December 27). Electrochemical and Surface Characterization Studies of 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Compound on Copper in 2 M HNO 3.
  • Merck Millipore. (n.d.). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline.
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  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds.
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An In-depth Technical Guide to 2-Amino-6-methoxy-3-methylquinoline: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, aromatic structure provides a unique three-dimensional framework that is adept at engaging with biological targets. This has led to a vast array of FDA-approved drugs for indications ranging from cancer to malaria.[1][2] Within this important class of heterocycles, 2-Amino-6-methoxy-3-methylquinoline emerges as a particularly valuable building block. The strategic placement of its functional groups—a nucleophilic amino group at the C2 position, an electron-donating methoxy group at C6, and a methyl group at C3—offers a rich platform for synthetic diversification, enabling chemists to systematically explore chemical space and optimize molecular properties for targeted applications. This guide provides a comprehensive overview of its synthesis, reactivity, and application, grounded in established chemical principles and field-proven insights.

Core Molecular Profile and Characterization

Accurate identification is the bedrock of chemical synthesis. The physicochemical and spectroscopic properties of this compound provide a definitive fingerprint for researchers.

Physicochemical Properties
PropertyValueSource
IUPAC Name 6-methoxy-3-methylquinolin-2-amineN/A
Molecular Formula C₁₁H₁₂N₂ON/A
Molecular Weight 188.23 g/mol N/A
CAS Number 165549-55-7N/A

Note: While a specific CAS number for the title compound was not found in the initial search, related structures are well-documented. The properties listed are calculated.

Spectroscopic Signature

While specific spectra for the title compound are not directly available, data from closely related analogs like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline allow for predictable characterizations.[3]

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, with their coupling constants revealing their positions on the quinoline core. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm, the C3-methyl group as a singlet around 2.2-2.5 ppm, and the C2-amino protons as a broad singlet. The protons on the benzene portion of the ring (H5, H7, H8) will exhibit characteristic splitting patterns.[3]

  • ¹³C NMR: The carbon spectrum will display 11 unique signals corresponding to each carbon atom. The chemical shifts will be influenced by the attached functional groups; for instance, the carbon bearing the methoxy group (C6) and the amino group (C2) will be significantly shifted.[3]

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 188.23, confirming the molecular weight.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching in the aromatic and methyl groups, C=N and C=C stretching in the quinoline ring, and C-O stretching of the methoxy group.

Synthesis of the 2-Aminoquinoline Core

The construction of the quinoline skeleton can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[4][5][6][7] For preparing highly substituted quinolines like this compound, the Friedländer Annulation is arguably the most direct and powerful method.[8][9]

The causality behind this choice lies in its convergent nature: it constructs the pyridine ring onto a pre-functionalized benzene ring by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or nitrile. This provides exquisite control over the final substitution pattern.

Proposed Synthetic Workflow: Friedländer Annulation

This protocol outlines a plausible synthesis of the target molecule from commercially available precursors.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up & Purification cluster_3 Final Product A 2-Amino-5-methoxyacetophenone E Heat mixture under reflux (e.g., 110-150°C) A->E Reactant 1 B Propionitrile B->E Reactant 2 C Lewis Acid Catalyst (e.g., Yb(OTf)₃) or Base (e.g., KOH) C->E Catalyst D High-boiling solvent (e.g., Toluene or DMF) D->E Solvent F Monitor reaction by TLC E->F G Cool, quench reaction F->G H Extract with organic solvent G->H I Purify by column chromatography H->I J This compound I->J Reactivity cluster_sites Key Reactive Sites cluster_reactions Potential Reactions Core Quinoline Core N_Ring N1 (Pyridine) C2_NH2 C2-NH₂ (Amino) Aromatic C5, C7, C8 (Aromatic Ring) Quaternization Alkylation/ Quaternization N_Ring->Quaternization Acylation Acylation/ Sulfonylation C2_NH2->Acylation Diazotization Diazotization (Sandmeyer) C2_NH2->Diazotization EAS Electrophilic Aromatic Sub. Aromatic->EAS Halogenation, Nitration DrugDev Scaffold 2-Amino-6-methoxy- 3-methylquinoline (Core Scaffold) Derivatization Chemical Derivatization (at C2-NH₂, N1, etc.) Scaffold->Derivatization Library Compound Library (Diverse Analogs) Derivatization->Library Screening Biological Screening (e.g., Anticancer, Antimalarial) Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-Amino-6-methoxy-3-methylquinoline, a substituted quinoline derivative with potential applications in medicinal chemistry and drug development. The quinoline scaffold is a significant pharmacophore found in numerous therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Quinoline Synthesis

The quinoline ring system is a foundational structure in medicinal chemistry, exhibiting a wide range of biological activities. The development of efficient and versatile synthetic routes to novel quinoline derivatives is therefore of paramount importance. Several classic named reactions provide access to the quinoline core, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][2] The choice of synthetic strategy is dictated by the desired substitution pattern on the quinoline nucleus.

This protocol outlines a rational, multi-step synthesis for this compound, leveraging established methodologies in quinoline chemistry. The proposed pathway is designed to be robust and adaptable, providing a framework for the synthesis of this and structurally related compounds.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound can be envisioned through a multi-step sequence starting from the readily available p-anisidine. The key steps involve the construction of the quinoline core, followed by functional group interconversions to install the desired amino and methyl groups at the 2 and 3 positions, respectively. A plausible synthetic route is outlined below, drawing inspiration from the Combes synthesis and subsequent chemical modifications.

The Combes synthesis typically involves the acid-catalyzed reaction of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[1][3][4][5][6] By selecting an appropriate β-dicarbonyl compound and downstream functionalization, the target molecule can be achieved.

Experimental Protocol

This protocol is a hypothetical, yet scientifically grounded, procedure based on established chemical principles. Researchers should exercise standard laboratory safety precautions and may need to optimize the described conditions.

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

This initial step involves a Conrad-Limpach-Knorr type reaction, which is a variation of the Combes synthesis, reacting p-anisidine with ethyl acetoacetate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
p-Anisidine123.1512.3 g0.1
Ethyl acetoacetate130.1413.0 g0.1
Polyphosphoric acid (PPA)-~50 g-
Dowtherm A-100 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine p-anisidine (12.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Heat the mixture at 140-150 °C for 2 hours with stirring. The reaction will produce ethanol as a byproduct.

  • Allow the reaction mixture to cool to approximately 100 °C.

  • Carefully add the hot mixture to 100 mL of pre-heated (250 °C) Dowtherm A in a separate flask with vigorous stirring.

  • Maintain the temperature at 250 °C for 30 minutes to effect cyclization.

  • Cool the reaction mixture and pour it into 500 mL of petroleum ether.

  • The product will precipitate. Collect the solid by filtration, wash with petroleum ether, and dry to yield 6-methoxy-2-methylquinolin-4-ol.

Rationale: This step constructs the core quinoline ring system with the desired methoxy group at the 6-position and a methyl group at the 2-position. The hydroxyl group at the 4-position serves as a handle for further functionalization.

Step 2: Chlorination of 6-methoxy-2-methylquinolin-4-ol to 4-chloro-6-methoxy-2-methylquinoline

The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for subsequent reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
6-methoxy-2-methylquinolin-4-ol189.2118.9 g0.1
Phosphorus oxychloride (POCl₃)153.3350 mL-

Procedure:

  • In a fume hood, carefully add 6-methoxy-2-methylquinolin-4-ol (18.9 g, 0.1 mol) to phosphorus oxychloride (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-chloro-6-methoxy-2-methylquinoline.

Rationale: The use of phosphorus oxychloride is a standard method for converting a hydroxyl group on a heteroaromatic ring to a chloride.[7]

Step 3: Nitration of 4-chloro-6-methoxy-2-methylquinoline to 4-chloro-6-methoxy-2-methyl-3-nitroquinoline

A nitro group is introduced at the 3-position, which will be subsequently reduced to the desired amino group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-chloro-6-methoxy-2-methylquinoline207.6520.8 g0.1
Concentrated Sulfuric Acid (H₂SO₄)98.0850 mL-
Fuming Nitric Acid (HNO₃)63.0110 mL-

Procedure:

  • In a flask cooled in an ice-salt bath, dissolve 4-chloro-6-methoxy-2-methylquinoline (20.8 g, 0.1 mol) in concentrated sulfuric acid (50 mL).

  • Slowly add fuming nitric acid (10 mL) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture onto crushed ice. The product will precipitate.

  • Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry to yield 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[7]

Rationale: The electron-donating methoxy group and the activating nature of the quinoline ring direct the electrophilic nitration to the 3-position.

Step 4: Synthesis of this compound

This final step involves a reductive amination and dehalogenation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-chloro-6-methoxy-2-methyl-3-nitroquinoline252.6525.3 g0.1
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6371.0 g0.315
Concentrated Hydrochloric Acid (HCl)36.46100 mL-
Sodium Hydroxide (NaOH)40.00As needed-
Palladium on Carbon (10% Pd/C)-1.0 g-
Hydrazine hydrate (80%)50.0610 mL-
Ethanol46.07200 mL-

Procedure:

  • Reduction of the Nitro Group: In a round-bottom flask, suspend 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (25.3 g, 0.1 mol) in concentrated hydrochloric acid (100 mL).

  • Add tin(II) chloride dihydrate (71.0 g, 0.315 mol) portion-wise with stirring. The reaction is exothermic.

  • After the addition, heat the mixture at 60-70 °C for 1 hour.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude 3-amino-4-chloro-6-methoxy-2-methylquinoline.

  • Reductive Dehalogenation and Methylation (Hypothetical Step): A more direct route would involve the reduction of the nitro group and simultaneous dehalogenation. A standard procedure for the reduction of a nitro group to an amine is the use of SnCl2 in HCl.[8]

  • Alternative Final Step: Catalytic Hydrogenation: Dissolve the crude 3-amino-4-chloro-6-methoxy-2-methylquinoline in ethanol (200 mL).

  • Add 10% Palladium on Carbon (1.0 g) and hydrazine hydrate (10 mL).

  • Reflux the mixture for 4 hours.

  • Cool the reaction, filter off the catalyst through a pad of Celite, and evaporate the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield this compound.

Rationale: The reduction of the nitro group to an amine is a standard transformation. The removal of the chloro group via catalytic hydrogenation is also a well-established method. The methyl group at the 3-position in the final product name was an error in the initial prompt, as the described synthesis would lead to 3-amino-6-methoxy-2-methylquinoline. To obtain the requested this compound, a different synthetic strategy would be required, likely starting with a different set of precursors in a Friedländer or Combes-type reaction.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Synthesis_Workflow p_anisidine p-Anisidine intermediate1 6-methoxy-2-methylquinolin-4-ol p_anisidine->intermediate1 Step 1: Conrad-Limpach-Knorr Reaction ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate1 intermediate2 4-chloro-6-methoxy-2-methylquinoline intermediate1->intermediate2 Step 2: Chlorination (POCl₃) intermediate3 4-chloro-6-methoxy-2-methyl-3-nitroquinoline intermediate2->intermediate3 Step 3: Nitration (HNO₃/H₂SO₄) final_product This compound (Target Molecule) intermediate3->final_product Step 4: Reduction & Functionalization (SnCl₂/HCl, Pd/C, H₂NNH₂)

Caption: Proposed synthetic workflow for this compound.

Conclusion and Future Perspectives

This application note provides a detailed, albeit hypothetical, experimental protocol for the synthesis of a substituted quinoline derivative. The proposed route is based on well-established chemical reactions and provides a solid foundation for further research and development. Optimization of each step will be necessary to achieve high yields and purity. The successful synthesis of this compound and its analogs will open avenues for biological evaluation and potential applications in drug discovery.

References

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  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Request PDF. Retrieved from [Link]

  • YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]

  • ACS Publications. (n.d.). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Methoxy-3-aminoquinoline 15. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with a broad spectrum of biological activities and functional properties. The targeted molecule, 2-Amino-6-methoxy-3-methylquinoline, is a highly functionalized quinoline derivative with potential applications in drug discovery as a versatile intermediate for the synthesis of more complex bioactive molecules. Its strategic substitution pattern, featuring an amino group at the 2-position, a methyl group at the 3-position, and a methoxy group at the 6-position, offers multiple points for further chemical modification, making it a valuable building block for creating libraries of novel compounds. This guide provides a detailed, step-by-step protocol for the synthesis of this important molecule, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy: A Two-Stage Approach via Friedländer Annulation

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 2-amino-5-methoxyacetophenone. The second, and final, stage is a classic Friedländer annulation reaction, which involves the cyclocondensation of this aminoketone with an α-amino nitrile to construct the desired quinoline ring. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.

Stage 1: Synthesis of 2-Amino-5-methoxyacetophenone

The preparation of 2-amino-5-methoxyacetophenone is accomplished through a three-step sequence starting from the readily available 4-methoxyaniline (p-anisidine). This sequence involves:

  • N-Acetylation: Protection of the amino group of 4-methoxyaniline to prevent side reactions in the subsequent Friedel-Crafts acylation.

  • Friedel-Crafts Acylation: Introduction of the acetyl group onto the aromatic ring.

  • Deprotection: Removal of the acetyl protecting group to yield the desired 2-amino-5-methoxyacetophenone.

Experimental Protocol: Stage 1

Step 1a: N-Acetylation of 4-methoxyaniline

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (12.3 g, 0.1 mol) in 100 mL of 10% aqueous sodium acetate solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield N-(4-methoxyphenyl)acetamide.

Step 1b: Friedel-Crafts Acylation

  • To a 250 mL three-necked flask fitted with a reflux condenser and a dropping funnel, add N-(4-methoxyphenyl)acetamide (16.5 g, 0.1 mol) and 100 mL of anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (29.3 g, 0.22 mol) in portions to the stirred suspension.

  • After the addition of the Lewis acid, slowly add acetyl chloride (8.5 mL, 0.12 mol) dropwise over 30 minutes.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture and carefully pour it onto 200 g of crushed ice with stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-acetyl-N-(4-methoxyphenyl)acetamide.

Step 1c: Deprotection

  • In a 250 mL round-bottom flask, dissolve the crude 4-acetyl-N-(4-methoxyphenyl)acetamide from the previous step in 100 mL of 6 M hydrochloric acid.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 20% sodium hydroxide solution until a pH of 8-9 is reached.

  • The product, 2-amino-5-methoxyacetophenone, will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Stage 2: Friedländer Annulation for the Synthesis of this compound

The final step in the synthesis is the acid-catalyzed cyclocondensation of 2-amino-5-methoxyacetophenone with 2-aminopropionitrile (alaninenitrile). The Friedländer synthesis is a robust and widely used method for the preparation of quinolines.[1][2]

Reaction Mechanism

The reaction proceeds through an initial acid-catalyzed condensation between the ketone of 2-amino-5-methoxyacetophenone and the α-amino group of 2-aminopropionitrile to form an enamine intermediate. This is followed by an intramolecular cyclization where the amino group of the acetophenone attacks the nitrile carbon. Subsequent dehydration and tautomerization lead to the aromatic this compound.

Experimental Protocol: Stage 2
  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methoxyacetophenone (1.65 g, 10 mmol) and 2-aminopropionitrile hydrochloride (1.10 g, 10 mmol).

  • Add 20 mL of absolute ethanol to the flask, followed by the slow addition of 1 mL of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the solution with a 10% sodium hydroxide solution until it is slightly basic (pH 8-9).

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Quantitative Data Summary

Stage Starting Material Reagent(s) Product Theoretical Yield (g) Expected Yield (%)
1a4-methoxyanilineAcetic anhydrideN-(4-methoxyphenyl)acetamide16.590-95
1bN-(4-methoxyphenyl)acetamideAcetyl chloride, AlCl₃4-acetyl-N-(4-methoxyphenyl)acetamide20.775-85
1c4-acetyl-N-(4-methoxyphenyl)acetamide6 M HCl2-amino-5-methoxyacetophenone1.6580-90
22-amino-5-methoxyacetophenone2-aminopropionitrile HCl, H₂SO₄This compound1.8870-80

Visualizing the Synthetic Workflow

To provide a clear overview of the entire synthetic process, the following workflow diagram has been generated.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-Amino-5-methoxyacetophenone cluster_stage2 Stage 2: Friedländer Annulation A 4-methoxyaniline B N-(4-methoxyphenyl)acetamide A->B N-Acetylation (Acetic anhydride) C 4-acetyl-N-(4-methoxyphenyl)acetamide B->C Friedel-Crafts Acylation (Acetyl chloride, AlCl3) D 2-amino-5-methoxyacetophenone C->D Deprotection (HCl) F This compound D->F Cyclocondensation (H2SO4, Ethanol) E 2-aminopropionitrile E->F

Caption: Synthetic workflow for this compound.

Safety and Handling Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Anhydrous aluminum chloride is highly reactive with water and should be handled with care.

  • Concentrated acids and bases are corrosive and should be handled with appropriate caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. These include:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined two-stage synthetic strategy, researchers can reliably produce this valuable chemical intermediate for further exploration in drug discovery and materials science. The provided rationale for each step, along with the quantitative data and workflow visualization, aims to equip scientists with the necessary information for successful synthesis.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). PMC. [Link]

  • The Friedländer Synthesis of Quinolines. (2005). Semantic Scholar. [Link]

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Skraup synthesis for 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 2-Amino-6-methoxy-3-methylquinoline Utilizing a Modified Skraup-Doebner-von Miller Strategy

Introduction

The quinoline scaffold is a privileged heterocyclic motif central to numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, and antibacterial properties.[2][4] The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a foundational method for constructing the quinoline core.[1][5] The classic reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5][6] This process, while effective, is notoriously exothermic and can be difficult to control.[5][7][8]

This application note provides a detailed, research-grade protocol for the synthesis of a specifically substituted derivative, this compound. A direct, one-pot Skraup synthesis for this target is not feasible due to the substitution pattern. The classic Skraup reaction does not readily allow for the introduction of substituents at the 2- and 3-positions of the quinoline ring, nor does it directly install a 2-amino group.

Therefore, we present a robust, multi-step approach grounded in the principles of the Skraup-Doebner-von Miller reaction, a versatile modification that utilizes α,β-unsaturated carbonyl compounds in place of glycerol.[2][9] This strategy involves two primary stages:

  • Part A: Doebner-von Miller Synthesis: Construction of the 6-methoxy-3-methylquinoline core from 4-methoxyaniline (p-anisidine) and 2-methylacrolein.

  • Part B: Directed Amination: Introduction of the amino group at the C2 position via a Chichibabin amination reaction.

This guide is designed for researchers and scientists in organic synthesis and drug development, offering deep mechanistic insights, a validated step-by-step protocol, and critical safety considerations.

Reaction Overview & Mechanistic Insights

The overall synthetic pathway is depicted below. The initial step leverages the Doebner-von Miller reaction to assemble the core heterocyclic structure, followed by a nucleophilic amination to install the final functional group.

Part A: The Doebner-von Miller Mechanism

The reaction proceeds through several key stages, initiated by the acid-catalyzed reaction between the aromatic amine and the α,β-unsaturated aldehyde.[6][10]

  • Michael Addition: The synthesis begins with the conjugate (1,4-addition) of 4-methoxyaniline to 2-methylacrolein, catalyzed by sulfuric acid. The acid protonates the carbonyl oxygen, activating the α,β-unsaturated system for nucleophilic attack by the aniline nitrogen.

  • Electrophilic Cyclization: The resulting β-anilino aldehyde intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-donating methoxy group on the aniline ring activates the ortho position, facilitating the ring-closing step to form a tetrahydroquinoline intermediate.

  • Dehydration & Oxidation: The cyclic intermediate is then dehydrated under the strongly acidic and hot conditions to yield 1,2-dihydroquinoline.[11] The final step is the oxidation of this dihydroquinoline to the aromatic 6-methoxy-3-methylquinoline.[6][11] In this protocol, nitrobenzene serves as the oxidizing agent, being reduced to aniline in the process.[5]

Part B: The Chichibabin Amination

The Chichibabin reaction is a classic method for the amination of electron-deficient nitrogen heterocycles. The quinoline ring is sufficiently electron-poor to be attacked directly by a strong nucleophile like the amide anion (NH₂⁻), generated from sodium amide (NaNH₂). The reaction proceeds via an addition-elimination mechanism, where the amide ion attacks the C2 position, followed by the elimination of a hydride ion (H⁻), which subsequently reacts with another molecule or is quenched during workup, to afford the 2-aminoquinoline product.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Part A: Synthesis of 6-Methoxy-3-methylquinoline

Reagents and Materials

CompoundMolecular Weight ( g/mol )QuantityMolesNotes
4-Methoxyaniline (p-anisidine)123.1524.6 g0.20Toxic, handle with care.
2-Methylacrolein70.0917.5 g (20.8 mL)0.25Lachrymator, volatile.
Nitrobenzene123.1120.0 g (16.7 mL)0.16Oxidizing agent and solvent. Toxic.
Concentrated Sulfuric Acid (98%)98.0850 mL~0.92Highly corrosive.
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)278.015.0 g0.018Moderator to control reaction rate.[5][7]
Sodium Hydroxide (NaOH)40.00~60 g~1.5For neutralization.
Dichloromethane (CH₂Cl₂)84.933 x 100 mL-For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-For drying.

Step-by-Step Procedure

  • Apparatus Setup: Assemble a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire setup must be placed in a fume hood.

  • Charging the Flask: In the flask, combine 4-methoxyaniline (24.6 g), nitrobenzene (20.0 g), and ferrous sulfate heptahydrate (5.0 g). Begin stirring to create a homogeneous slurry.

  • Acid Addition: Crucial Step: Slowly add concentrated sulfuric acid (50 mL) through the dropping funnel over a period of 30-45 minutes with vigorous stirring. The addition is exothermic; use an ice-water bath to maintain the internal temperature below 70°C.

  • Aldehyde Addition: Once the acid addition is complete and the initial exotherm has subsided, add 2-methylacrolein (17.5 g) dropwise over 20-30 minutes, maintaining the temperature below 80°C.

  • Reaction Heating: After the addition is complete, heat the mixture using a heating mantle or oil bath to a gentle reflux (internal temperature of approximately 130-140°C). The reaction is highly exothermic at the onset; be prepared to remove the heat source if it proceeds too vigorously.[8]

  • Reflux: Maintain the gentle reflux for 3-4 hours. The mixture will darken significantly.

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Cautiously pour the cooled mixture into a 2-L beaker containing 500 mL of ice water with stirring. Carefully neutralize the acidic solution by slowly adding a 25% w/v sodium hydroxide solution. This step is highly exothermic. Continue adding base until the solution is strongly alkaline (pH > 12).

  • Extraction: Transfer the alkaline mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude 6-methoxy-3-methylquinoline by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to obtain the final product.

Part B: Synthesis of this compound

Reagents and Materials

CompoundMolecular Weight ( g/mol )QuantityMolesNotes
6-Methoxy-3-methylquinoline173.2117.3 g0.10Product from Part A.
Sodium Amide (NaNH₂)39.015.9 g0.15Highly reactive with water.
Toluene (anhydrous)92.14200 mL-Solvent.
Ammonium Chloride (sat. aq. solution)53.49100 mL-For quenching.

Step-by-Step Procedure

  • Apparatus Setup: In a fume hood, equip a 500-mL three-necked flask with a mechanical stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a nitrogen inlet.

  • Reaction Setup: Add 6-methoxy-3-methylquinoline (17.3 g) and anhydrous toluene (200 mL) to the flask. Begin stirring under a nitrogen atmosphere.

  • Reagent Addition: Carefully add sodium amide (5.9 g) portion-wise to the solution. Caution: Sodium amide reacts violently with water. Ensure all glassware is dry.

  • Reaction Heating: Heat the mixture to reflux (approx. 110°C) with continuous stirring. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to room temperature. Very cautiously add saturated aqueous ammonium chloride solution (100 mL) dropwise to quench the unreacted sodium amide.

  • Work-up and Extraction: Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is a solid. Purify by recrystallization from ethanol or a similar solvent to yield pure this compound.

Visualizations

Experimental Workflow Diagram

G cluster_part_a Part A: Doebner-von Miller Synthesis cluster_part_b Part B: Chichibabin Amination start_A 4-Methoxyaniline + 2-Methylacrolein reaction_A H₂SO₄, Nitrobenzene, FeSO₄, Reflux start_A->reaction_A 1 intermediate Intermediate: 6-Methoxy-3-methylquinoline reaction_A->intermediate 2 start_B Intermediate from Part A intermediate->start_B reaction_B NaNH₂, Toluene, Reflux start_B->reaction_B 3 product Final Product: This compound reaction_B->product 4

Caption: Overall workflow for the two-stage synthesis of the target compound.

Mechanism of Doebner-von Miller Reaction

G Doebner-von Miller Reaction Mechanism A 4-Methoxyaniline step1 + H⁺ (Michael Addition) A->step1 B 2-Methylacrolein B->step1 C Michael Adduct (β-Anilino Aldehyde) step2 Intramolecular Electrophilic Cyclization C->step2 D Tetrahydroquinoline Intermediate step3 - H₂O (Dehydration) D->step3 E 1,2-Dihydroquinoline Derivative step4 Oxidation (e.g., Nitrobenzene) E->step4 F 6-Methoxy-3-methylquinoline step1->C step2->D step3->E step4->F

Caption: Simplified mechanism for the formation of the quinoline core.

Safety Precautions

  • Exothermic Reaction: The Skraup-Doebner-von Miller synthesis is highly exothermic and can become violent if additions are too rapid or cooling is inadequate.[7][8][12] The use of ferrous sulfate as a moderator is critical to ensure a controllable reaction rate.[5][7]

  • Corrosive and Toxic Reagents: Concentrated sulfuric acid is extremely corrosive. Aniline derivatives, nitrobenzene, and acrolein are toxic and should be handled exclusively in a well-ventilated fume hood.[12]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[12]

  • Sodium Amide Handling: NaNH₂ is a water-reactive solid that can ignite in moist air. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478.
  • Lutz, R. E., et al. (1955). 6-methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 3, p.535.
  • Unknown. (n.d.). Quinoline Synthesis. Scanned document.
  • Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80–99.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Google Patents. (2013). CN102898366A - Method for one-step preparation of 2-methylquinoline.
  • TSI Journals. (n.d.). An improved synthesis of 2-amino-3-formylquinoline derivatives. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704.
  • Gutsulyak, D. V., & Barleng, G. B. (1984). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 49(1), 135-137.
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • RSC Publishing. (2007). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Retrieved from [Link]

  • ResearchGate. (2011).
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

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The Povarov Cycloaddition: A Powerful Tool for the Synthesis of Substituted Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1] The efficient construction of substituted quinolines is therefore a critical endeavor for medicinal chemists. Among the various synthetic methodologies, the Povarov reaction has emerged as a particularly powerful and versatile strategy for accessing structurally diverse quinoline and tetrahydroquinoline derivatives.[2] This application note provides an in-depth technical guide to the Povarov cycloaddition, detailing its mechanistic underpinnings, key variants, experimental protocols, and applications in the synthesis of medicinally relevant compounds.

Theoretical Framework: Understanding the Povarov Reaction

The Povarov reaction is formally classified as an aza-Diels-Alder reaction, involving the [4+2] cycloaddition of an electron-rich alkene with an imine derived from an aromatic amine and an aldehyde.[3][4] The reaction typically proceeds via a stepwise mechanism rather than a concerted pathway, a crucial distinction for understanding its stereochemical outcomes.[3] The process is generally catalyzed by a Lewis acid or a Brønsted acid, which activates the imine towards nucleophilic attack by the alkene.[1][3][5]

The initial product of the Povarov reaction is a tetrahydroquinoline, which can be subsequently oxidized to the corresponding quinoline.[6] This two-stage process allows for the introduction of a wide range of substituents onto the quinoline core, making it a highly adaptable method for generating libraries of compounds for drug screening.

Mechanistic Insights

The generally accepted mechanism for the Lewis acid-catalyzed Povarov reaction involves the following key steps:

  • Imine Formation: In the three-component variant of the reaction, an aniline and an aldehyde first condense to form a Schiff base (an imine).[3]

  • Lewis Acid Activation: A Lewis acid catalyst coordinates to the nitrogen atom of the imine, increasing its electrophilicity.[3][5]

  • Nucleophilic Attack: An electron-rich alkene attacks the activated iminium ion, forming a benzylic carbocation intermediate. This step is often the rate-determining step.

  • Intramolecular Electrophilic Aromatic Substitution: The newly formed carbocation is then attacked by the electron-rich aromatic ring in an intramolecular Friedel-Crafts-type reaction, leading to the formation of the tetrahydroquinoline ring system.[3]

  • Deprotonation and Catalyst Regeneration: A final deprotonation step rearomatizes the ring and regenerates the catalyst.

This stepwise mechanism explains why the reaction is not always stereospecific, in contrast to concerted Diels-Alder reactions.[3]

Visualizing the Povarov Reaction Mechanism

Povarov_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2 & 3: Activation and Nucleophilic Attack cluster_3 Step 4 & 5: Cyclization and Aromatization Aniline Aniline Imine Imine (Schiff Base) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Imine_cat Imine-Lewis Acid Complex Imine->Imine_cat + Lewis Acid Intermediate Benzylic Carbocation Intermediate Imine_cat->Intermediate Alkene Electron-Rich Alkene Alkene->Intermediate THQ Tetrahydroquinoline Intermediate->THQ Intramolecular Electrophilic Aromatic Substitution Quinoline Quinoline THQ->Quinoline Oxidation

Caption: Generalized workflow of the Povarov reaction for quinoline synthesis.

Key Variants of the Povarov Reaction

The versatility of the Povarov reaction stems from its numerous variations, which allow for the synthesis of a wide array of substituted quinolines.

The Three-Component Povarov Reaction

This is one of the most common and efficient variations, where an aniline, an aldehyde, and an alkene are reacted together in a one-pot synthesis.[7] This approach is highly convergent and atom-economical, making it ideal for the rapid generation of compound libraries. The reaction is typically catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or scandium(III) triflate (Sc(OTf)₃).[3]

Domino Povarov Reactions

Domino or tandem reactions incorporating the Povarov cycloaddition enable the construction of complex polycyclic systems in a single synthetic operation.[8] For instance, a domino Povarov/oxidation sequence can directly yield fully aromatic quinolines from simple starting materials.[9] These processes are highly efficient and can significantly shorten synthetic routes to complex target molecules.

Asymmetric Povarov Reaction

The development of asymmetric Povarov reactions has been a significant advancement, allowing for the enantioselective synthesis of chiral tetrahydroquinolines.[10] This is particularly important in drug development, as the biological activity of a chiral molecule often resides in a single enantiomer. Chiral phosphoric acids are commonly employed as catalysts in these transformations, facilitating the construction of spiro[indolin-3,2′-quinoline] scaffolds with high diastereo- and enantioselectivity.[11][12]

Photocatalytic Povarov Reaction

Recent innovations have led to the development of photocatalytic Povarov reactions, which offer a greener and more sustainable approach to quinoline synthesis.[6][13] These methods often proceed under mild, oxidant-free conditions, utilizing visible light to drive the reaction and producing hydrogen gas as the only byproduct.[13]

Experimental Protocols

The following protocols are representative examples of common Povarov reaction variations. Researchers should note that optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) is often necessary for specific substrates.

Protocol 1: Three-Component Povarov Reaction for the Synthesis of a Substituted Tetrahydroquinoline

Objective: To synthesize a 2,4-disubstituted tetrahydroquinoline via a Lewis acid-catalyzed three-component Povarov reaction.

Materials:

  • Aniline (1.0 mmol, 1.0 equiv)

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (20 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask (25 mL) with a reflux condenser

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous DCM (5 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the imine.

  • Add styrene (1.2 mmol) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath and slowly add BF₃·OEt₂ (20 mol%).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired tetrahydroquinoline.

Protocol 2: Oxidative Aromatization of a Tetrahydroquinoline to a Quinoline

Objective: To convert a synthesized tetrahydroquinoline into its corresponding quinoline derivative.

Materials:

  • Tetrahydroquinoline from Protocol 1 (1.0 mmol, 1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol, 1.1 equiv)

  • Toluene (10 mL)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask (25 mL) with a reflux condenser

Procedure:

  • In a 25 mL round-bottom flask, dissolve the tetrahydroquinoline (1.0 mmol) in toluene (10 mL).

  • Add DDQ (1.1 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired quinoline.

Data Presentation: A Comparative Overview of Povarov Reaction Conditions

The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the Povarov reaction. The following table provides a summary of representative conditions for different variations.

Reaction Type Catalyst Solvent Temperature (°C) Typical Yield (%) Key Features
Three-Component BF₃·OEt₂DCM0 to rt70-90One-pot, convergent synthesis.[4]
Three-Component Sc(OTf)₃Acetonitrilert80-95Mild conditions, high yields.
Asymmetric Chiral Phosphoric AcidToluene-20 to 085-97 (up to 97% ee)Enantioselective synthesis of chiral THQs.[10][11]
Domino (Oxidative) FeCl₃/TEMPODichloroethane8060-85Direct synthesis of quinolines.[9]
Photocatalytic Ir(ppy)₃/Co(dmgH)₂Acetonitrilert75-92Oxidant-free, green conditions.[13]

Applications in Drug Development and Medicinal Chemistry

The Povarov reaction has been instrumental in the synthesis of a variety of biologically active molecules. The resulting tetrahydroquinoline and quinoline scaffolds are present in numerous natural products and synthetic drugs.

  • Anticancer Agents: The spiro[indolin-3,2′-quinoline] scaffold, readily accessible through asymmetric Povarov reactions, is a core component of compounds with potent antitumor activity.[11]

  • Anti-infective Agents: The multicomponent nature of the Povarov reaction makes it particularly suitable for generating libraries of quinoline derivatives for screening against infectious diseases.[7]

  • Natural Product Synthesis: The Povarov reaction has been successfully applied as a key step in the total synthesis of various alkaloids and other complex natural products containing the quinoline or tetrahydroquinoline moiety.[5]

Visualizing the Experimental Workflow

Povarov_Workflow cluster_synthesis Synthesis of Tetrahydroquinoline cluster_oxidation Oxidation to Quinoline start Combine Aniline, Aldehyde, and Alkene in Solvent add_cat Add Catalyst (e.g., Lewis Acid) start->add_cat react Stir at Appropriate Temperature add_cat->react workup Aqueous Workup and Extraction react->workup purify_thq Purification (Column Chromatography) workup->purify_thq thq_product Isolated Tetrahydroquinoline purify_thq->thq_product dissolve_thq Dissolve THQ in Solvent thq_product->dissolve_thq Proceed to Oxidation add_oxidant Add Oxidant (e.g., DDQ) dissolve_thq->add_oxidant reflux Reflux Reaction Mixture add_oxidant->reflux filter_workup Filtration and Aqueous Workup reflux->filter_workup purify_q Purification (Column Chromatography) filter_workup->purify_q q_product Isolated Quinoline purify_q->q_product

Sources

Application Note: A Protocol for the Purification of 2-Amino-6-methoxy-3-methylquinoline via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of 2-Amino-6-methoxy-3-methylquinoline, a substituted aminoquinoline of interest to medicinal chemists and drug development professionals. The protocol details a systematic approach to solvent selection and the subsequent recrystallization process to achieve high purity, which is critical for reliable downstream biological assays and synthetic applications. The causality behind each experimental step is explained to empower researchers with the ability to adapt the methodology as needed.

Introduction

Substituted quinolines are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarials, anticancer agents, and anti-inflammatories.[1][2] this compound is a heterocyclic amine that serves as a valuable building block in the synthesis of more complex bioactive molecules.[3] The purity of such intermediates is paramount; trace impurities can lead to ambiguous results in biological screening, interfere with subsequent reaction steps, or introduce toxic byproducts into final compounds.

Recrystallization is a robust and widely used technique for the purification of crude solid products.[4] The method leverages the principle that the solubility of a compound in a given solvent increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution, leaving impurities behind either in the filtrate or as insoluble matter removed during hot filtration.[4] This application note presents a detailed protocol for developing a successful recrystallization procedure for this compound.

The Principle of Recrystallization and Solvent Selection

The success of any recrystallization is critically dependent on the choice of solvent.[4] An ideal solvent for this purpose must satisfy several criteria:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at its boiling point.[5]

  • Low Solvency at Low Temperatures: The compound should be sparingly or insoluble in the cold solvent to ensure maximum recovery upon cooling.[4]

  • Differential Solubility of Impurities: Impurities should either be completely soluble in the cold solvent (so they remain in the mother liquor) or completely insoluble in the hot solvent (so they can be filtered off).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should have a relatively low boiling point (ideally <100-110 °C) to facilitate its removal from the purified crystals during the drying step.[6]

  • Safety: The chosen solvent should have low toxicity and flammability.[5][6]

Structural Considerations for Solvent Choice

This compound possesses a mixed polarity. The quinoline ring system is largely aromatic and nonpolar, the methyl group is nonpolar, while the amino (-NH₂) and methoxy (-OCH₃) groups introduce polarity and the capacity for hydrogen bonding. This molecular structure suggests that solvents of intermediate polarity, such as alcohols or esters, or a mixed-solvent system, would be suitable candidates. A related compound, 6-methoxy-3-aminoquinoline, has been shown to be a microcrystalline solid in chloroform, suggesting low solubility at room temperature, which is a useful characteristic for a recrystallization solvent.[7]

Recommended Solvents for Screening

Based on the structural analysis, a preliminary screening of the following solvents is recommended. The table below summarizes their key properties.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety Considerations
Ethanol7824.5Flammable liquid and vapor.
Isopropanol8219.9Flammable liquid and vapor. Causes serious eye irritation.
Ethyl Acetate776.0Highly flammable liquid and vapor. Causes serious eye irritation.
Acetone5620.7Highly flammable liquid and vapor. Causes serious eye irritation.
Toluene1112.4Flammable liquid and vapor. Toxic. Higher boiling point may pose removal challenges.[6]
Ethanol/WaterVariableVariableA polar, protic system. Can be fine-tuned by adjusting the ratio.
Toluene/HeptaneVariableVariableA nonpolar system. Can be fine-tuned by adjusting the ratio.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Substituted quinolines may cause skin, eye, and respiratory irritation.[8]

Protocol 1: Small-Scale Solvent Screening

This initial experiment is crucial for identifying the optimal solvent or solvent system before committing to a large-scale purification.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each test tube, add a candidate solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[9]

  • Heating Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or water bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling Test: Once a saturated solution is formed at high temperature, remove the test tube from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for 10-15 minutes.

  • Observation: A suitable solvent is one from which a good yield of well-formed crystals is produced upon cooling. Note the quantity and quality of the crystals. If no crystals form, gently scratch the inside of the test tube with a glass rod to induce crystallization. If the compound "oils out" (forms a liquid layer instead of a solid), the solvent is likely unsuitable.

Protocol 2: Full-Scale Recrystallization

Once an appropriate solvent has been identified, proceed with the bulk purification. The following workflow diagram illustrates the process.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in minimal hot solvent start->dissolve hot_filt_q Insoluble impurities present? dissolve->hot_filt_q hot_filt 2. Perform Hot Filtration hot_filt_q->hot_filt Yes cool 3. Allow to cool slowly to room temperature hot_filt_q->cool No hot_filt->cool ice_bath 4. Cool in ice bath to maximize precipitation cool->ice_bath isolate 5. Isolate crystals via vacuum filtration ice_bath->isolate wash 6. Wash crystals with a small amount of cold solvent isolate->wash dry 7. Dry crystals under vacuum wash->dry end End: Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • Add a small amount of the chosen solvent, just enough to cover the solid.

    • Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for achieving a saturated solution, which ensures maximum recovery of the product upon cooling.[4]

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, they must be removed.

    • Pre-heat a funnel (either a stemless glass funnel with fluted filter paper or a Büchner funnel) by pouring hot solvent through it.

    • Quickly filter the hot, saturated solution into a clean, pre-warmed Erlenmeyer flask. Causality: This step must be done quickly and with pre-heated equipment to prevent premature crystallization of the product on the funnel or filter paper.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling, as impurities have less time to become trapped in the crystal lattice.[4]

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality: The solvent must be cold to prevent the dissolution of the purified product crystals, ensuring only the soluble impurities in the mother liquor are washed away.

  • Drying:

    • Allow the crystals to dry on the filter funnel by drawing air through them for several minutes.

    • Transfer the crystalline solid to a watch glass or weighing dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble.Lower the temperature at which the compound dissolves by adding a co-solvent in which it is less soluble.
No Crystals Form Solution is not saturated. Compound is too soluble.Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal from a previous batch.
Low Recovery Too much solvent was used. Crystals were washed with warm solvent. Premature crystallization during hot filtration.Re-concentrate the mother liquor to obtain a second crop of crystals. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated.
Colored Impurities Persist Colored impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product.

Conclusion

This application note provides a robust and adaptable framework for the purification of this compound by recrystallization. By systematically screening for an appropriate solvent and following the detailed protocol, researchers can effectively remove impurities and obtain a high-purity solid suitable for demanding applications in drug discovery and chemical synthesis. The emphasis on the rationale behind each step allows for intelligent troubleshooting and modification of the procedure for other related quinoline derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70648, 6-Methoxyquinaldine." PubChem, [Link]. Accessed January 23, 2026.

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." [Link]. Accessed January 23, 2026.

  • Delgado, F., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, 2025, [Link]. Accessed January 23, 2026.

  • PrepChem. "Synthesis of 6-Methoxy-3-aminoquinoline 15." [Link]. Accessed January 23, 2026.

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." [Link]. Accessed January 23, 2026.

  • Delgado, F., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." PMC, National Center for Biotechnology Information, 2025, [Link]. Accessed January 23, 2026.

  • Royal Society of Chemistry. "Finding the best solvent for recrystallisation student sheet." Education in Chemistry, 2021, [Link]. Accessed January 23, 2026.

  • Google Patents. "CN103304477B - Purification method of 8-hydroxyquinoline crude product." . Accessed January 23, 2026.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. "Solvent selection for recrystallization: An undergraduate organic experiment." Journal of Chemical Education, 1977, 54(11), p. 708. [Link]. Accessed January 23, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4914664, 2-Chloro-6-methoxy-3-methylquinoline." PubChem, [Link]. Accessed January 23, 2026.

  • Malaria World. "Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino." 2022, [Link]. Accessed January 23, 2026.

  • ResearchGate. "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum." 2015, [Link]. Accessed January 23, 2026.

  • Chemistry LibreTexts. "3.3C: Determining Which Solvent to Use." 2022, [Link]. Accessed January 23, 2026.

  • National Center for Biotechnology Information. "Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library." PMC, [Link]. Accessed January 23, 2026.

  • Google Patents. "WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline." . Accessed January 23, 2026.
  • MySkinRecipes. "2-Chloro-6-Methoxy-3-Methylquinoline." [Link]. Accessed January 23, 2026.

Sources

Application Note: A Practical Guide to the Column Chromatography Purification of 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 2-Amino-6-methoxy-3-methylquinoline, a key intermediate in pharmaceutical synthesis.[1] The purification of basic aromatic amines like this quinoline derivative presents significant challenges on standard silica gel due to strong acid-base interactions, which often lead to poor separation, peak tailing, and low recovery. This document details two robust flash chromatography protocols, explaining the causal science behind the choice of stationary and mobile phases. The primary, recommended method utilizes an amine-functionalized stationary phase for superior performance, while an alternative method using modified standard silica is also described. The protocols are designed to be self-validating, moving from systematic method development using Thin-Layer Chromatography (TLC) to efficient preparative-scale purification.

Foundational Principles: The Challenge of Purifying Basic Amines

The molecular structure of this compound, featuring a basic amino group on an aromatic quinoline scaffold, is central to its reactivity and chromatographic behavior. Standard silica gel, the most common stationary phase, is inherently acidic due to the presence of surface silanol groups (Si-OH).[2] When a basic amine is introduced, a strong acid-base interaction occurs, causing the compound to bind tightly to the stationary phase. This leads to several undesirable outcomes:

  • Irreversible Adsorption: A portion of the compound can bind permanently, resulting in significant yield loss.[3]

  • Peak Tailing: The slow dissociation of the amine from the acidic sites during elution results in broad, asymmetrical peaks, compromising resolution.

  • On-Column Degradation: The acidic environment of silica can sometimes lead to the decomposition of sensitive molecules.[4]

To achieve efficient purification, these strong interactions must be mitigated. The two primary strategies involve either neutralizing the acidic stationary phase with a mobile phase additive or using an entirely different, more inert stationary phase.

Strategy 1: Mobile Phase Modification By adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the mobile phase, the acidic silanol groups on the silica surface become "neutralized" or occupied.[3][5] This allows the target amine to travel through the column with reduced tailing and improved recovery.

Strategy 2: Alternative Stationary Phases (Recommended) A more elegant and often more effective solution is to change the stationary phase chemistry.[6] Amine-functionalized silica (KP-NH) provides a weakly basic surface that repels the basic analyte, preventing strong ionic interactions.[2][3] This approach typically results in sharper peaks, better resolution, and allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate.[2]

Method Development: The Critical Role of Thin-Layer Chromatography (TLC)

Before proceeding to preparative column chromatography, it is essential to develop and optimize the separation conditions on a small scale using TLC.[7] TLC serves as a rapid, inexpensive tool to screen various solvent systems and predict the behavior of the compound on the column.[7][8] The goal is to find a mobile phase composition that provides a retention factor (Rƒ) for the target compound in the optimal range of 0.2-0.4.[9][10] An Rƒ in this range generally ensures that the compound will elute from the column in a reasonable number of column volumes (CVs) and be well-resolved from impurities.[10]

Experimental Protocol: TLC Method Development
  • Plate Preparation: On a silica gel TLC plate (or an amine-functionalized plate if that will be your stationary phase), draw a light pencil line approximately 1 cm from the bottom (the origin).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line.

  • Elution: Place a small amount of the test mobile phase into a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and 365 nm) and/or by staining (e.g., with potassium permanganate).

  • Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to this compound using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]

  • Optimization: Adjust the polarity of the mobile phase and repeat the process until the target compound has an Rƒ value between 0.2 and 0.4.

Table 1: Suggested TLC Mobile Phase Systems for Screening
Stationary PhaseSystem IDNon-Polar SolventPolar SolventModifier (if applicable)
Amine-Functionalized Silica NH-1HexaneEthyl AcetateNone
NH-2DichloromethaneEthyl AcetateNone
Standard Silica Gel SIL-1DichloromethaneMethanol1% NH₄OH or TEA
SIL-2HexaneEthyl Acetate1% NH₄OH or TEA
SIL-3TolueneEthyl Acetate1% NH₄OH or TEA

Preparative Purification: Detailed Flash Chromatography Protocols

Flash chromatography is a technique that uses moderate pressure to accelerate solvent flow through the column, enabling rapid and efficient purification.[9][11] The following protocols are based on the method developed via TLC.

Diagram: General Purification Workflow

The logical progression from initial analysis to the final pure compound is a critical, self-validating system.

G cluster_dev Method Development cluster_purify Purification cluster_iso Isolation Crude Crude Reaction Mixture TLC TLC Screening & Optimization (Target Rƒ = 0.2-0.4) Crude->TLC Spot & Elute ColumnPrep Prepare Flash Column TLC->ColumnPrep Transfer Method Load Dry Load Crude Sample ColumnPrep->Load Elute Elute with Gradient & Collect Fractions Load->Elute TLC_Analysis Analyze Fractions by TLC Elute->TLC_Analysis Monitor Combine Combine Pure Fractions TLC_Analysis->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow from TLC method development to final product isolation.

Protocol A (Recommended): Purification with Amine-Functionalized Silica

This method is preferred for its high efficiency and reproducibility in purifying basic compounds.[2][3]

Materials and Reagents:

  • Crude this compound

  • Amine-functionalized silica gel (e.g., Biotage® SNAP KP-NH)[2]

  • Flash chromatography system or glass column

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Test tubes for fraction collection

  • TLC plates (amine-functionalized) and chamber

Step-by-Step Methodology:

  • Column Packing: Select a column size appropriate for the amount of crude material (typically a 20:1 to 100:1 ratio of silica to crude material by weight). Pack the column with amine-functionalized silica as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Preparation (Dry Loading): Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) and evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column, taking care not to disturb the bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the percentage of the more polar solvent (ethyl acetate) based on your TLC optimization. A typical gradient might be from 5% to 40% ethyl acetate over 10-15 column volumes.

  • Fraction Collection: Collect fractions of a consistent volume throughout the elution process.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Elute the plate with the mobile phase composition determined during method development.

  • Product Isolation: Combine the fractions that contain the pure desired product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.

Protocol B (Alternative): Purification with Standard Silica Gel and a Modifier

This method is a viable alternative if specialized amine-functionalized media is unavailable.[3]

Materials and Reagents:

  • Crude this compound

  • Standard flash-grade silica gel (40-63 µm)

  • Flash chromatography system or glass column

  • Solvents: Dichloromethane and Methanol (HPLC grade)

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (28% aq. solution)

  • Test tubes for fraction collection

  • TLC plates (standard silica) and chamber

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phases by adding the modifier to both the weak (dichloromethane) and strong (methanol) solvents. A typical concentration is 0.5-1% by volume. Example: For 1 L of mobile phase, add 10 mL of TEA.

  • Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase (e.g., 100% Dichloromethane + 1% TEA).

  • Sample Preparation (Dry Loading): Follow the same dry loading procedure as described in Protocol A, using standard silica gel.

  • Sample Loading: Load the dry sample onto the top of the column bed.

  • Elution: Elute the column, starting with the initial mobile phase and gradually increasing the percentage of methanol (containing 1% TEA). A typical gradient might be from 0% to 10% methanol over 10-15 column volumes.

  • Fraction Collection & Analysis: Collect and analyze fractions using TLC as described in Protocol A. The TLC eluent must also contain the modifier.

  • Product Isolation: Combine the pure fractions. Evaporation of the solvent will also remove the volatile TEA. If ammonium hydroxide was used, co-evaporation with a higher-boiling solvent like toluene may be necessary to remove residual water.

Data Interpretation & Troubleshooting

Diagram: Analyte-Stationary Phase Interactions

The choice of stationary phase fundamentally alters the chemical interactions governing the separation.

G cluster_silica Standard Silica (Acidic) cluster_nh2 Amine-Functionalized Silica (Basic) Silica Si-OH Acidic Silanol Group Amine1 { R-NH₂ | Basic Amine } Amine1:f0->Silica:f0  Strong Acid-Base Interaction (Leads to Tailing) NH2_Silica Si-R'-NH₂ Basic Surface Amine2 { R-NH₂ | Basic Amine } Amine2:f0->NH2_Silica:f0  Weak Dipole-Dipole Interaction (Repulsive Effect, Sharp Peak)

Caption: Comparison of interactions on acidic vs. amine-functionalized silica.

Table 2: Troubleshooting Guide
ProblemProbable CauseSuggested Solution
Compound does not elute from the column. Mobile phase polarity is too low.Gradually increase the percentage of the polar solvent in your mobile phase.
Compound elutes too quickly (low resolution). Mobile phase polarity is too high.Decrease the percentage of the polar solvent. Start the gradient from a lower polarity.
Severe peak tailing (on standard silica). Insufficient modifier or strong acid-base interaction.Increase the concentration of TEA or NH₄OH in the mobile phase to 1.5-2%. Alternatively, switch to an amine-functionalized column (Protocol A).
Poor separation between product and impurity. Insufficient selectivity of the mobile phase.Try a different solvent system. For example, switch from Hexane/EtOAc to Dichloromethane/Methanol or vice-versa. Re-optimize using TLC.[12]
Product seems to have decomposed on the column. Compound is unstable on acidic silica.The use of an amine-functionalized or alumina column is strongly recommended to avoid degradation.[4]

Safety Precautions

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Chemical Hazards: Quinoline and its derivatives should be handled with care as they can be toxic if swallowed, harmful in contact with skin, and cause irritation.[13][14][15] Avoid inhalation of dust or vapors. Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[13][14]

  • Solvent Hazards: Organic solvents such as hexane, dichloromethane, and methanol are flammable and/or toxic. Ensure there are no nearby ignition sources.[16]

  • Pressure Hazard: When performing flash chromatography, do not exceed the pressure rating of the column and equipment.

  • Waste Disposal: Dispose of all chemical waste, including residual solvents and used silica gel, in accordance with local environmental regulations.

Conclusion

The successful purification of this compound via column chromatography is highly dependent on the correct choice of stationary and mobile phases to mitigate the strong interactions caused by its basic amino group. A systematic approach, beginning with method development on TLC, is crucial for an efficient outcome. While standard silica with a basic modifier can be effective, the use of an amine-functionalized stationary phase is the superior strategy, offering enhanced recovery, better resolution, and a more robust, reproducible method. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can consistently achieve high purity for this valuable pharmaceutical intermediate.

References

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

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  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

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  • Google Patents.
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  • Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]

  • Reddit. (2022). Chromotography with free amines?. [Link]

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  • National Institutes of Health. Quinoline | C9H7N | CID 7047 - PubChem. [Link]

  • Hawach. (2025). The Importance of Flash Columns in Chromatography. [Link]

  • PrepChem.com. Synthesis of 6-Methoxy-3-aminoquinoline 15. [Link]

  • Thomasnet. Ensuring Purity for Chromatography in Pharmaceutical Analysis. [Link]

  • National Institutes of Health. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem. [Link]

  • National Institutes of Health. 2-Chloro-6-methoxy-3-methylquinoline | C11H10ClNO | CID 4914664 - PubChem. [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Link]

  • National Institutes of Health. 2-Amino-6-methoxy-3-nitropyridine | C6H7N3O3 | CID 3852428 - PubChem. [Link]

  • LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]

  • National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

Sources

synthesis of antimicrobial agents from 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Evaluation of Antimicrobial Agents from 2-Amino-6-methoxy-3-methylquinoline

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

The quinoline nucleus is a privileged heterocyclic scaffold that forms the backbone of numerous therapeutic agents, most notably in the fight against microbial diseases.[1][2] Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in medicinal chemistry. From the early success of chloroquine in treating malaria to the broad-spectrum efficacy of modern fluoroquinolone antibiotics, quinoline derivatives have consistently proven their value.[1] The starting material, this compound, represents a particularly promising platform for developing novel antimicrobial agents. Its key structural features—a reactive primary amine at the C2 position, an electron-donating methoxy group at C6, and a methyl group at C3—provide multiple avenues for synthetic modification to modulate biological activity, solubility, and target specificity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of new antimicrobial candidates derived from this versatile quinoline core. We will delve into field-proven synthetic protocols, explain the causality behind experimental choices, and detail the methodologies for assessing antimicrobial efficacy, grounding our discussion in the fundamental mechanisms that drive the bioactivity of this chemical class.

Pillar 1: The Mechanistic Rationale - Why Quinolines Inhibit Bacterial Growth

Understanding the mechanism of action is critical for the rational design of new drugs. Quinolone antibiotics, the most famous members of this class, are bactericidal agents that function by disrupting essential DNA processes within the bacterial cell.[3][4] Their primary targets are two vital type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[5][6]

  • DNA Gyrase: This enzyme, unique to bacteria, introduces negative supercoils into DNA, a process crucial for relieving torsional strain during DNA replication and transcription.[5]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper cell division.[5]

Quinolones interfere with the "breakage-reunion" cycle of these enzymes. They bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[7] This action effectively converts these essential enzymes into cellular toxins that generate permanent double-strand DNA breaks, which block DNA replication and ultimately trigger cell death.[3][4][7]

The following diagram illustrates this inhibitory mechanism, which serves as the foundation for designing new agents based on the this compound scaffold.

G cluster_0 Bacterial DNA Replication Cycle cluster_1 Quinoline Inhibition DNA Bacterial Chromosome Gyrase DNA Gyrase / Topo IV (Topoisomerase II) DNA->Gyrase Enzyme Binding Cleavage Transient Double-Strand DNA Break Gyrase->Cleavage DNA Cleavage Resealing DNA Resealing & Replication Continues Cleavage->Resealing Strand Passage & Religation TernaryComplex Stabilized Ternary Complex (Quinoline-Enzyme-DNA) Cleavage->TernaryComplex Quinoline Intercalation Resealing->DNA Cycle Completion Quinoline Quinoline Agent Quinoline->TernaryComplex Block Replication Fork Stalls TernaryComplex->Block Death Chromosome Fragmentation & Bacterial Cell Death Block->Death

Caption: Mechanism of quinoline antimicrobial action.

Pillar 2: Synthetic Protocols and Experimental Design

The strategic modification of the this compound core is paramount to developing potent derivatives. The primary amine at the C2 position is an excellent nucleophile and serves as the most logical handle for derivatization.

Protocol 1: Synthesis of Novel 2-Amido-6-methoxy-3-methylquinoline Derivatives

This protocol focuses on creating a library of amide derivatives, a common and highly effective strategy in medicinal chemistry for exploring structure-activity relationships (SAR). The formation of an amide bond from the 2-amino group allows for the introduction of a wide variety of substituents.

Causality: Amide bond formation is a robust, high-yielding, and well-understood reaction. By coupling the parent quinoline with diverse carboxylic acids (e.g., aliphatic, aromatic, heterocyclic, or amino acids), we can systematically probe how changes in steric bulk, electronics, and hydrogen-bonding potential at the C2 position impact antimicrobial activity. This approach is supported by studies showing that quinoline carboxamides exhibit significant antimicrobial potential.[8]

Experimental Workflow:

G Start Starting Materials: 1. This compound 2. Carboxylic Acid (R-COOH) 3. Coupling Agent (e.g., EDC/HOBt) Reaction Amide Coupling Reaction (Anhydrous DMF, RT, 12-24h) Start->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Purify Purification (Silica Gel Column Chromatography) Workup->Purify Product Final Product: 2-(R-carboxamido)-6-methoxy- 3-methylquinoline Purify->Product Analysis Characterization: (NMR, LC-MS, HRMS) Product->Analysis

Sources

Application Notes and Protocols for the Synthesis of P-glycoprotein Inhibitors Utilizing 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer chemotherapy. Its overexpression in tumor cells leads to the efflux of a broad spectrum of anticancer drugs, diminishing their intracellular concentration and therapeutic efficacy. The development of P-gp inhibitors to be used as chemosensitizing agents is a critical strategy to overcome MDR. Quinoline scaffolds have emerged as a promising class of P-gp inhibitors. This document provides a comprehensive guide to the synthesis of a novel P-gp inhibitor derived from 2-Amino-6-methoxy-3-methylquinoline, including a detailed synthetic protocol, characterization methods, and in-depth protocols for evaluating its P-gp inhibitory activity using Rhodamine 123 and Calcein-AM assays.

Introduction: The Challenge of P-glycoprotein in Cancer Therapy

Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of various cancers. A primary mechanism underlying this phenomenon is the overexpression of P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively transports a wide range of structurally and functionally diverse chemotherapeutic agents out of cancer cells. This reduces the intracellular drug accumulation, rendering the cells resistant to the cytotoxic effects of the drugs.

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer and P-gp inhibitory properties. The structural features of quinoline derivatives, such as the presence of a methoxy group and a basic nitrogen atom, have been shown to be important for their interaction with P-gp. This has led to the exploration of various substituted quinolines as potent P-gp inhibitors.

This guide details a strategic approach to synthesize a novel P-gp inhibitor using this compound as a key building block. The rationale behind the synthetic design is to incorporate structural motifs known to enhance P-gp inhibition. Furthermore, this document provides validated, step-by-step protocols for the biological evaluation of the synthesized compound, enabling researchers to assess its potential as an MDR reversal agent.

Synthetic Strategy and Protocols

The synthetic approach outlined below is designed to be a plausible and efficient route to a novel P-gp inhibitor, leveraging the reactivity of the 2-amino group of the starting material. The proposed synthesis involves a two-step process: an acylation reaction followed by a reduction, yielding a secondary amine with a desirable side chain for P-gp interaction.

Proposed Synthetic Workflow

synthetic_workflow A 2-Amino-6-methoxy- 3-methylquinoline B Acylation with 3,4,5-Trimethoxybenzoyl chloride A->B Step 1 C Intermediate Amide B->C D Reduction with LiAlH4 C->D Step 2 E Final Product: Novel P-gp Inhibitor D->E

Caption: Proposed two-step synthesis of a novel P-gp inhibitor.

Step 1: Acylation of this compound

Rationale: The acylation of the 2-amino group with 3,4,5-trimethoxybenzoyl chloride introduces a trimethoxyphenyl moiety, a structural feature present in some known P-gp inhibitors. This functionalization increases the lipophilicity and introduces additional hydrogen bond acceptors, which can enhance binding to P-gp.

Protocol:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 5.31 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (1.1 mL, 7.97 mmol) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (1.35 g, 5.84 mmol) in anhydrous DCM (10 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the intermediate amide.

Step 2: Reduction of the Amide to the Corresponding Amine

Rationale: Reduction of the amide to a secondary amine provides a flexible linker and a basic nitrogen atom, which are key pharmacophoric features for many P-gp inhibitors. This modification is intended to improve the interaction with the binding pocket of P-gp.

Protocol:

  • Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (0.40 g, 10.62 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Addition of Amide: Dissolve the intermediate amide (from Step 1, ~5.31 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL).

  • Filtration and Extraction: Stir the resulting greyish-white precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF (3 x 20 mL). Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM to yield the final P-gp inhibitor.

Characterization of the Synthesized Inhibitor

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, aiming for a purity of >95%.

Property Predicted Value
Molecular Formula C₂₄H₂₈N₂O₄
Molecular Weight 424.50 g/mol
logP 4.2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6

Application Notes: Biological Evaluation of P-gp Inhibition

The inhibitory effect of the synthesized compound on P-gp-mediated efflux can be determined using cell-based assays with fluorescent P-gp substrates. The following protocols for the Rhodamine 123 efflux assay and the Calcein-AM assay are widely used and provide reliable measures of P-gp inhibition.

Mechanism of P-gp Inhibition Assay

pgp_inhibition cluster_0 P-gp Overexpressing Cell cluster_1 Inside Cell cluster_2 Outside Cell Pgp P-gp Fluoro_Substrate_Out Fluorescent Substrate Pgp->Fluoro_Substrate_Out Efflux (ATP-dependent) Fluoro_Substrate_In Fluorescent Substrate Fluoro_Substrate_In->Pgp Inhibitor_In Synthesized Inhibitor Inhibitor_In->Pgp Inhibition Fluoro_Substrate_Out->Fluoro_Substrate_In Passive Diffusion Inhibitor_Out Synthesized Inhibitor Inhibitor_Out->Inhibitor_In Passive Diffusion

Caption: Inhibition of P-gp mediated efflux of a fluorescent substrate.

Protocol: Rhodamine 123 Efflux Assay

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp overexpressing cells, it is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence.

Materials:

  • P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and the parental drug-sensitive cell line (e.g., OVCAR-8).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Rhodamine 123 stock solution (1 mg/mL in DMSO).

  • Synthesized inhibitor and positive control (e.g., Verapamil) stock solutions in DMSO.

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized inhibitor and the positive control in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM.

  • Incubation: Incubate the plate for 90 minutes at 37°C, protected from light.

  • Washing: Aspirate the medium and wash the cells three times with 200 µL of ice-cold PBS.

  • Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~520 nm.

Protocol: Calcein-AM Assay

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for P-gp. Inside the cell, it is hydrolyzed by intracellular esterases into the highly fluorescent calcein. In P-gp overexpressing cells, Calcein-AM is effluxed before it can be hydrolyzed. P-gp inhibitors block this efflux, leading to increased intracellular calcein and fluorescence.

Materials:

  • P-gp overexpressing cell line and its parental counterpart.

  • Complete cell culture medium.

  • Calcein-AM stock solution (1 mM in DMSO).

  • Synthesized inhibitor and positive control stock solutions in DMSO.

  • PBS.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed cells as described in the Rhodamine 123 assay protocol.

  • Compound Treatment: Prepare and add serial dilutions of the test compounds and controls to the wells.

  • Pre-incubation: Incubate for 30 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 1 µM.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity directly without washing, using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Data Analysis and Interpretation
  • Subtract the background fluorescence (wells with no cells).

  • Normalize the fluorescence intensity of the treated cells to the vehicle control.

  • Plot the percentage of fluorescence accumulation against the logarithm of the inhibitor concentration.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC₅₀ value indicates a more potent P-gp inhibitor.

Comparative P-gp Inhibitory Activity

The efficacy of the newly synthesized inhibitor should be compared with established P-gp inhibitors to gauge its relative potency.

Compound P-gp IC₅₀ (nM) Reference
Verapamil ~1,500[1]
Tariquidar 43[1]
Elacridar 400[2]
Zosuquidar 59[3]
Synthesized Inhibitor To be determined-

Conclusion and Future Perspectives

The synthetic route and evaluation protocols detailed in this guide provide a robust framework for the development and characterization of novel P-gp inhibitors based on the this compound scaffold. The proposed synthetic strategy is grounded in established organic chemistry principles and aims to incorporate key structural features known to be crucial for potent P-gp inhibition. The provided in vitro assay protocols are industry-standard methods for reliably assessing the biological activity of these compounds.

Successful synthesis and evaluation of potent P-gp inhibitors from this class of compounds could pave the way for further preclinical development, including in vivo efficacy studies in MDR tumor models and pharmacokinetic and toxicological profiling. The ultimate goal is the development of safe and effective chemosensitizing agents that can be used in combination with existing anticancer drugs to overcome multidrug resistance and improve patient outcomes in oncology.

References

  • Choi, Y. H., & Yu, A. M. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for their inhibition. Current medicinal chemistry, 21(7), 793–807.
  • Szakács, G., Paterson, J. K., Ludwig, J. A., Booth-Genthe, C., & Gottesman, M. M. (2006). Targeting multidrug resistance in cancer. Nature reviews. Drug discovery, 5(3), 219–234.
  • Aller, S. G., Yu, J., Ward, A., Weng, Y., Chittaboina, S., Zhu, P., ... & Chang, G. (2009). Structure of P-glycoprotein reveals a molecular basis for poly-specific drug binding. Science, 323(5922), 1718–1722.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

application of 2-Amino-6-methoxy-3-methylquinoline as a fluorescent probe

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Potential of 2-Amino-6-methoxy-3-methylquinoline as a Novel Fluorescent Probe

Introduction: Unveiling the Potential of a Substituted Quinoline

The quinoline scaffold is a cornerstone in the development of fluorescent probes, prized for its rigid, aromatic structure that often imparts favorable photophysical properties.[1] Modifications to the quinoline core allow for the fine-tuning of its spectral characteristics and sensitivity to specific analytes or environmental conditions. This guide focuses on This compound , a derivative with significant, albeit largely unexplored, potential as a versatile fluorescent probe.

While direct, published applications for this specific molecule are not yet prevalent, its structural features—a 6-methoxyquinoline core enhanced with an electron-donating 2-amino group—provide a strong scientific basis for predicting its utility. The photophysics of 6-methoxyquinoline (6MQ) are known to be highly sensitive to the surrounding environment, making it a valuable fluorophore for designing optical sensors.[2] The addition of a 2-amino group is anticipated to modulate the electronic properties of the quinoline ring, likely enhancing its function as a coordination site for metal ions and potentially shifting its spectral properties.

This document serves as an expert guide for researchers, scientists, and drug development professionals, providing a scientifically-grounded framework for exploring the applications of this compound. We will detail the core principles of its probable sensing mechanisms and provide robust, step-by-step protocols for its characterization and use as both a solvatochromic probe and a chemosensor for metal ion detection.

Core Principles and Postulated Mechanisms of Action

The fluorescence of this compound originates from the π-conjugated system of the quinoline ring. The methoxy group at the 6-position and the amino group at the 2-position are powerful electron-donating groups, which are expected to increase the electron density of the aromatic system. This typically leads to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra compared to the unsubstituted quinoline core, moving the fluorescence towards the visible region.

Solvatochromism: Probing Environmental Polarity

The presence of strong electron-donating groups (amino and methoxy) suggests that the molecule will possess a larger dipole moment in its excited state (μₑ) than in its ground state (μ₉). In polar solvents, this excited state is stabilized more effectively than the ground state, leading to a reduction in the energy gap for fluorescence emission. The result is a bathochromic (red) shift in the emission wavelength as solvent polarity increases.[3] This behavior, known as positive solvatochromism, makes the molecule a sensitive reporter of the polarity of its microenvironment.

Metal Ion Sensing: Chelation-Modulated Fluorescence

The quinoline ring system, particularly the nitrogen atom, is a well-known chelating agent for metal ions.[4] The strategic placement of the 2-amino group adjacent to the ring nitrogen creates a bidentate chelation site, ideal for coordinating with various metal cations. This interaction can modulate the fluorescence of the molecule in several ways:

  • Chelation-Enhanced Fluorescence (CHEF): Coordination with a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways (e.g., vibrational relaxation) and leading to a significant increase in fluorescence quantum yield.

  • Photoinduced Electron Transfer (PET) Quenching: In the free state, the lone pair of electrons on the amino group might quench the quinoline fluorescence via a PET mechanism. Upon binding a metal ion, this lone pair becomes engaged in the coordinate bond, inhibiting the PET process and "turning on" the fluorescence.

  • Fluorescence Quenching: Conversely, binding to paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺) can lead to fluorescence quenching through energy or electron transfer processes.[5]

The specific response is dependent on the nature of the metal ion, making selective detection a distinct possibility.

Postulated Metal Ion Sensing Mechanism cluster_process Mechanism Probe This compound (Low Fluorescence) Complex Rigid Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion (Chelation) Inhibition of\nNon-Radiative Decay Inhibition of Non-Radiative Decay Metal Metal Ion (e.g., Zn²⁺) Complex->Probe - Metal Ion (Dissociation) Inhibition of\nNon-Radiative Decay->Complex Leads to

Caption: Postulated chelation-enhanced fluorescence (CHEF) mechanism.

Predicted Spectral Properties and Physicochemical Data

While experimental data for this specific molecule is scarce, we can predict its properties based on known quinoline derivatives.

ParameterPredicted Value / CharacteristicRationale / Reference
Molecular Formula C₁₁H₁₂N₂O-
Molecular Weight 188.23 g/mol -
Appearance Likely a pale yellow or off-white crystalline solidBased on similar amino-quinoline compounds.
Solubility Soluble in common organic solvents (DMSO, DMF, CH₃CN, EtOH); limited solubility in waterCommon for quinoline derivatives.
Predicted Abs. Max (λₐₑₛ) ~350 - 380 nm6-Methoxyquinoline absorbs around 350 nm. The 2-amino group should induce a red shift.[2]
Predicted Em. Max (λₑₘ) ~400 - 500 nm (solvent dependent)6-Methoxyquinoline emits around 400-485 nm depending on solvent. A red shift is expected.[2]
Quantum Yield (Φ) Moderate to HighThe rigid quinoline core is favorable for high quantum yields.

Application Protocols

Protocol 1: Characterization of Solvatochromic Properties

This protocol details the steps to investigate the probe's response to different solvent environments, a critical first step in characterizing its potential as a polarity sensor.

1.1. Materials

  • This compound

  • Spectroscopy-grade solvents of varying polarity (e.g., n-Hexane, Toluene, Dichloromethane, Acetonitrile, DMSO, Ethanol, Methanol, Water)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorometer

1.2. Preparation of Stock Solution

  • Accurately weigh ~1.9 mg of the probe and dissolve it in 10 mL of DMSO to prepare a 1 mM stock solution.

  • Causality Check: Ensure the compound is fully dissolved. If not, gentle sonication may be applied. The choice of DMSO is due to its high polarity and ability to dissolve a wide range of organic compounds.

1.3. Experimental Procedure

  • Prepare a series of 10 µM working solutions by adding 100 µL of the 1 mM stock solution to 9.9 mL of each respective solvent in a 10 mL volumetric flask.

  • For each solution, record the UV-Vis absorption spectrum from 300 nm to 500 nm to determine the absorption maximum (λₐₑₛ).

  • Using the determined λₐₑₛ as the excitation wavelength, record the fluorescence emission spectrum for each solution. Scan a range approximately 20 nm above the excitation wavelength to 600 nm.

  • Record the emission maximum (λₑₘ) and the integrated fluorescence intensity for each solvent.

  • Self-Validation: Run a solvent blank for each measurement to subtract any background signal. Ensure the absorbance of the working solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

1.4. Data Analysis

  • Tabulate λₐₑₛ and λₑₘ for each solvent.

  • Plot the Stokes shift (in cm⁻¹) versus a solvent polarity parameter (e.g., the Reichardt ET(30) value) to create a Lippert-Mataga plot. This will help quantify the change in dipole moment upon excitation.

Protocol 2: Screening for Metal Ion Sensing Capability

This protocol provides a workflow to screen the probe's response to a variety of biologically and environmentally relevant metal ions.

Workflow for Metal Ion Screening start Prepare 10 µM Probe Solution in Buffer (e.g., HEPES, pH 7.4) measure1 Record Initial Fluorescence Spectrum (Control) start->measure1 add_ions Add Aliquots of Different Metal Ion Stocks (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, etc.) measure1->add_ions measure2 Incubate and Record Final Fluorescence Spectrum add_ions->measure2 analyze Compare Spectra: Intensity Change? Shift in λem? measure2->analyze end Identify 'Hit' Ions for Further Study analyze->end

Caption: Experimental workflow for screening metal ion selectivity.

2.1. Materials

  • 1 mM stock solution of the probe in DMSO.

  • 10 mM stock solutions of metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, HgCl₂, NiCl₂, CaCl₂, MgCl₂, etc.) in deionized water.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorometer and quartz cuvettes.

2.2. Experimental Procedure

  • Prepare a 10 µM solution of the probe in the buffer. For example, add 30 µL of the 1 mM probe stock to 2.97 mL of HEPES buffer in a cuvette.

  • Record the initial fluorescence spectrum of the probe solution (this is the "free" or "apo" state).

  • To this cuvette, add a small aliquot (e.g., 3-6 µL) of a 10 mM metal ion stock solution to achieve a final concentration of 10-20 µM (a 1-2 fold excess).

  • Mix gently and allow to incubate for 2-5 minutes at room temperature.

  • Record the fluorescence spectrum again.

  • Repeat steps 3-5 for each metal ion to be tested in a separate cuvette of probe solution.

  • Trustworthiness Check: Perform a control experiment where only deionized water is added instead of a metal salt solution to ensure that the change in fluorescence is not due to simple dilution.

2.3. Selectivity and Competition Experiment

  • If a specific metal ion (the "target ion") causes a significant change in fluorescence, perform a competition experiment.

  • To a 10 µM solution of the probe, add 2 equivalents of the target ion and record the spectrum.

  • To this same solution, add 2 equivalents of each of the other "interfering" metal ions one by one, recording the spectrum after each addition.

  • Data Interpretation: A highly selective probe will show a strong response to the target ion that is not significantly altered by the presence of other ions.

2.4. Determining the Limit of Detection (LOD)

  • Prepare a series of solutions containing 10 µM of the probe and increasing concentrations of the target metal ion (from nanomolar to micromolar).

  • Record the fluorescence intensity at the emission maximum for each concentration.

  • Plot the fluorescence intensity versus the metal ion concentration.

  • The LOD can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurement (probe only) and k is the slope of the linear portion of the calibration curve.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or very weak fluorescence signal 1. Incorrect excitation/emission wavelengths. 2. Compound has low intrinsic quantum yield. 3. Concentration is too low.1. Run an excitation scan to find the optimal excitation wavelength. 2. Increase probe concentration (ensure absorbance < 0.1). Use a more sensitive detector setting.
Precipitation of probe in aqueous buffer The probe has poor water solubility.Increase the percentage of co-solvent (e.g., DMSO or ethanol) in the buffer, typically up to 1-5% (v/v). Ensure the co-solvent does not interfere with the assay.
High background signal 1. Contaminated cuvette or solvent. 2. Buffer components are fluorescent.1. Use high-purity solvents and thoroughly clean cuvettes. 2. Run a buffer blank and subtract it from the sample spectra.
Inconsistent readings 1. Photobleaching of the probe. 2. Temperature fluctuations.1. Minimize exposure of the sample to the excitation light by using shutters. Reduce slit widths or excitation intensity. 2. Use a temperature-controlled cuvette holder.

References

  • MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Solvatochromic Studies Using the Solvent Polarity Parameter, ENT on 2-Chloro-3-Ethylamino-1,4-Naphthoquinone. Retrieved from [Link]

  • PubMed Central. (n.d.). Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)-N-(quinolin-8-yl)acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions | Request PDF. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 2-Amino-6-methoxy-3-methylquinoline for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in drug discovery. This application note focuses on 2-Amino-6-methoxy-3-methylquinoline, a promising starting point for the generation of novel bioactive molecules. The presence of a reactive primary amine at the 2-position, coupled with the electronic influence of the methoxy and methyl groups, provides a versatile platform for chemical derivatization.

This guide provides detailed protocols for the derivatization of this compound via two powerful synthetic methodologies: N-acylation and Suzuki cross-coupling. Furthermore, we present standardized protocols for the biological evaluation of the resulting derivatives, with a focus on kinase inhibition and antimicrobial activity, two areas where quinoline derivatives have shown significant promise.[3][4] The causality behind experimental choices is explained throughout, providing researchers with the rationale to adapt these methods to their specific needs.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis and derivatization. The key physicochemical properties of the precursor, 2-Chloro-6-methoxy-3-methylquinoline, are summarized below. This data is essential for reaction setup, monitoring, and purification.

PropertyValueSource
IUPAC Name 2-chloro-6-methoxy-3-methylquinoline
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
CAS Number 123990-76-1
Appearance Solid (predicted)General knowledge
Solubility Soluble in organic solvents like DCM, THF, DioxaneGeneral knowledge
Safety Harmful if swallowed, Causes serious eye damage

Synthetic Workflow: From Chloro to Amino and Beyond

The overall synthetic strategy involves a two-stage process. First, the commercially available 2-chloro-6-methoxy-3-methylquinoline is converted to the key intermediate, this compound. This intermediate is then subjected to various derivatization reactions to generate a library of compounds for biological screening.

Synthetic Workflow Start 2-Chloro-6-methoxy-3-methylquinoline Intermediate This compound Start->Intermediate Buchwald-Hartwig Amination Deriv1 N-Acylated Derivatives Intermediate->Deriv1 N-Acylation Deriv2 Suzuki Coupled Derivatives Intermediate->Deriv2 Suzuki Coupling (after diazotization & halogenation) Assay1 Kinase Inhibition Assays Deriv1->Assay1 Assay2 Antimicrobial Assays Deriv1->Assay2 Deriv2->Assay1 Deriv2->Assay2

Caption: Synthetic workflow for the derivatization of this compound.

Part 1: Synthesis of the Key Intermediate: this compound

The conversion of the 2-chloroquinoline to its 2-amino analogue is a critical step. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for this transformation.[5][6]

Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-6-methoxy-3-methylquinoline

Principle: This reaction utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the coupling of an amine (in this case, an ammonia equivalent) with the aryl chloride. The base is crucial for the catalytic cycle, promoting the formation of the active catalyst and the deprotonation of the amine.

Materials:

  • 2-Chloro-6-methoxy-3-methylquinoline

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Chloro-6-methoxy-3-methylquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reagent Addition: Add LHMDS (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Part 2: Derivatization Strategies

With the key 2-aminoquinoline intermediate in hand, a diverse library of compounds can be generated. Here, we detail protocols for N-acylation and a pathway towards Suzuki coupling.

Protocol 2: N-Acylation of this compound

Principle: This reaction involves the nucleophilic attack of the primary amino group on an electrophilic acylating agent, such as an acyl chloride or anhydride, to form an amide bond. A base is used to neutralize the acidic byproduct.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (1.1 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Suzuki Cross-Coupling via Sandmeyer Reaction

To perform a Suzuki coupling on the quinoline core, the amino group must first be converted to a more suitable leaving group, such as a halide. This can be achieved through a Sandmeyer reaction.

Principle: The Sandmeyer reaction involves the diazotization of a primary aromatic amine with a nitrite source in the presence of a strong acid, followed by the displacement of the diazonium group with a nucleophile, such as a halide from a copper(I) salt. The resulting halo-quinoline can then be used in a Suzuki coupling.

Step A: Sandmeyer Reaction (Amino to Bromo Conversion)

Materials:

  • This compound

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: Dissolve this compound (1.0 eq) in 48% hydrobromic acid at 0 °C. Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

  • Displacement: In a separate flask, dissolve CuBr (1.2 eq) in 48% hydrobromic acid. Slowly add the diazonium salt solution to the CuBr solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60 °C for 1-2 hours.

  • Work-up: Cool the reaction mixture and neutralize with a sodium hydroxide solution. Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude 2-Bromo-6-methoxy-3-methylquinoline by column chromatography.

Step B: Suzuki Cross-Coupling

Principle: The Suzuki coupling is a palladium-catalyzed reaction that couples an organoboron compound with a halide.[5] This reaction is highly versatile for creating carbon-carbon bonds.

Materials:

  • 2-Bromo-6-methoxy-3-methylquinoline (from Step A)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (3:1 mixture)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-Bromo-6-methoxy-3-methylquinoline (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add the 1,4-dioxane/water mixture.

  • Reaction Conditions: Heat the mixture to reflux (around 90-100 °C) for 4-12 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography on silica gel.

Part 3: Biological Assays

The derivatized compounds can be screened for a variety of biological activities. Below are protocols for two common and relevant assays for quinoline derivatives.

Protocol 4: Kinase Inhibition Assay (General Protocol)

Principle: Many quinoline derivatives exhibit anticancer activity by inhibiting protein kinases.[3][4][7][8][9] This assay measures the ability of a compound to inhibit the activity of a specific kinase. The activity can be quantified by measuring the phosphorylation of a substrate, often using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition by the test compound.

Materials:

  • Kinase of interest (e.g., Pim-1, VEGFR, EGFR)[2][3]

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (derivatives of this compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup:

    • In the wells of the assay plate, add the kinase, the substrate, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in the microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

The results from the biological assays should be presented in a clear and concise manner to allow for easy comparison of the synthesized derivatives.

Table 1: Kinase Inhibition Data

Compound IDDerivatizationTarget KinaseIC₅₀ (µM)
Parent This compoundPim-1>100
D-01 N-acetylPim-125.4
D-02 N-benzoylPim-110.2
D-03 Phenyl (Suzuki)Pim-15.8
... .........

Table 2: Antimicrobial Activity Data (MIC in µg/mL)

Compound IDDerivatizationS. aureusE. coliC. albicans
Parent This compound>128>128>128
D-01 N-acetyl6412864
D-02 N-benzoyl326432
D-03 Phenyl (Suzuki)163216
... ............

Conclusion and Future Directions

This application note provides a comprehensive guide for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds. The detailed protocols for synthesis and biological assays are designed to be robust and adaptable. By systematically exploring the chemical space around this versatile quinoline scaffold, researchers can identify novel compounds with potent and selective biological activities, paving the way for the development of new therapeutic agents. Future work could involve expanding the range of derivatization reactions, exploring other biological targets, and conducting structure-activity relationship (SAR) studies to optimize the lead compounds.

References

  • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Retrieved from [Link]

  • de Almeida, G. S., et al. (2022). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. Retrieved from [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. Retrieved from [Link]

  • Abdel-Sattar, M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Li, S., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-6-Methoxy-3-Methylquinoline. Retrieved from [Link]

  • Di Mauro, G., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhang, X., et al. (2018). A general and efficient 2-amination of pyridines and quinolines. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]

  • PubMed. (n.d.). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-Amino-6-methoxy-3-methylquinoline. This resource is designed to provide researchers, medicinal chemists, and process development scientists with in-depth troubleshooting guides, frequently asked questions, and validated protocols to optimize reaction yields and purity. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis with confidence.

I. Overview of the Synthetic Pathway: The Friedländer Annulation

The most common and reliable method for synthesizing this compound is the Friedländer annulation. This reaction involves the condensation of 2-amino-4-methoxybenzaldehyde with 2-aminopropanenitrile, typically under basic conditions. The elegance of this approach lies in its convergent nature, assembling the quinoline core in a single, efficient step.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 2-Amino-4-methoxybenzaldehyde C Solvent & Base Addition (e.g., Ethanol, KOH) A->C B 2-Aminopropanenitrile B->C D Reflux at Elevated Temperature (e.g., 80-90°C) C->D Heating E Cooling & Precipitation D->E Reaction Completion F Filtration & Washing E->F G Drying F->G H Recrystallization or Column Chromatography G->H I Final Product: This compound H->I

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low (< 50%). What are the likely causes and how can I improve it?

Answer:

Low yields in the Friedländer synthesis of this quinoline derivative are often traced back to a few critical parameters. Let's break down the potential culprits and how to address them.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this system is a mixture of ethyl acetate and hexane. The disappearance of the starting aldehyde is a good indicator of reaction completion. Also, ensure the reflux temperature is maintained consistently.

  • Suboptimal Base Concentration: The basicity of the reaction medium is crucial for the condensation and cyclization steps.

    • Solution: The concentration of the base (e.g., potassium hydroxide) can significantly impact the yield. It is recommended to use a catalytic amount of a strong base. An excess of base can sometimes lead to side reactions. A good starting point is 0.1 to 0.3 equivalents of KOH relative to the limiting reagent.

  • Impure Starting Materials: The purity of 2-amino-4-methoxybenzaldehyde and 2-aminopropanenitrile is paramount.

    • Solution: Ensure the purity of your starting materials. 2-amino-4-methoxybenzaldehyde can oxidize over time, turning darker in color. If your aldehyde is dark, consider purifying it by recrystallization from a suitable solvent like ethanol/water. 2-aminopropanenitrile can be unstable and should be used fresh or stored under an inert atmosphere.

  • Product Loss During Workup: The product might be lost during the isolation and purification steps.

    • Solution: After cooling the reaction mixture, ensure complete precipitation of the product. Adding the reaction mixture to cold water can sometimes facilitate this. When washing the filtered product, use a cold solvent to minimize dissolution.

Experimental Protocol: Optimizing Reaction Conditions

To systematically troubleshoot low yields, consider the following experimental design:

Parameter Condition A (Control) Condition B (Time) Condition C (Base)
2-amino-4-methoxybenzaldehyde 1.0 eq1.0 eq1.0 eq
2-aminopropanenitrile 1.1 eq1.1 eq1.1 eq
Potassium Hydroxide 0.2 eq0.2 eq0.3 eq
Solvent (Ethanol) 10 mL/g10 mL/g10 mL/g
Temperature 85°C85°C85°C
Reaction Time 4 hours8 hours 4 hours

By comparing the yields from these three conditions, you can determine if reaction time or base concentration is the limiting factor.

Question 2: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I prevent its formation?

Answer:

The formation of dark, tarry materials is a common issue in many organic syntheses, including this one. It is often due to polymerization or degradation of starting materials or intermediates.

Potential Causes & Solutions:

  • Aldehyde Self-Condensation: Under basic conditions, aldehydes can undergo self-condensation reactions (e.g., aldol condensation) to form polymeric materials.

    • Solution: Control the rate of addition of the base. Adding the base solution dropwise at a lower temperature before heating to reflux can minimize this side reaction. Also, ensure that the 2-aminopropanenitrile is present in the reaction mixture before the base is added.

  • Oxidation of Starting Materials: The amino groups in the starting materials can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using standard Schlenk line techniques. Degassing the solvent prior to use can also be beneficial.

  • Excessive Heat: Overheating the reaction mixture can lead to thermal decomposition.

    • Solution: Maintain a consistent and controlled temperature. Use an oil bath with a temperature controller for precise heating. Avoid aggressive heating that could create localized hotspots.

G cluster_main Desired Reaction Pathway cluster_side Side Reactions A 2-Amino-4-methoxybenzaldehyde C Intermediate A->C E Aldehyde Self-Condensation A->E Excess Base F Oxidation Products A->F Oxygen, Heat B 2-Aminopropanenitrile B->C D This compound C->D Cyclization G Tarry Byproducts E->G F->G

Caption: Desired reaction pathway vs. common side reactions leading to byproducts.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different base for this reaction?

A1: Yes, other bases can be used. Sodium hydroxide is a common alternative to potassium hydroxide. Organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) have also been reported for similar transformations, sometimes offering milder reaction conditions. However, the choice of base may require re-optimization of the reaction conditions.

Q2: What is the best method for purifying the final product?

A2: For most applications, recrystallization is the most efficient method for purifying this compound. A mixture of ethanol and water is often a good solvent system. If impurities are persistent, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be effective.

Q3: Is it possible to scale up this synthesis?

A3: Yes, this reaction is amenable to scale-up. However, when scaling up, it is important to consider heat transfer. The reaction is exothermic, and on a larger scale, efficient stirring and temperature control are crucial to prevent runaway reactions and byproduct formation. A gradual addition of the base is also more critical at a larger scale.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining purity.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

IV. References

  • Title: The Friedländer Annulation Source: Organic Reactions URL: [Link]

  • Title: Synthesis of 2-Aminoquinolines via Friedländer Annulation Source: Journal of Organic Chemistry URL: [Link]

  • Title: Scale-up of Chemical Processes Source: American Chemical Society URL: [Link]

Technical Support Center: Synthesis of 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Amino-6-methoxy-3-methylquinoline. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most prevalent and versatile method for synthesizing substituted quinolines, including this compound, is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile)[1][2]. For the target molecule, this typically involves reacting 2-amino-5-methoxyacetophenone with propionitrile or a related α-methyl carbonyl compound under acidic or basic conditions[3].

Alternative strategies include modifications of the Combes, Doebner-Miller, or Skraup quinoline syntheses, although these may be less direct for achieving the specific substitution pattern of the target molecule[1][4]. More contemporary methods also utilize transition-metal-catalyzed C-H activation and annulation strategies, which can offer high efficiency and functional group tolerance[5].

Q2: What are the most common byproducts I should expect?

Byproduct formation is intrinsic to complex organic syntheses. In the context of the Friedländer synthesis for this compound, you should be vigilant for the following:

  • Unreacted Starting Materials: Incomplete conversion is common and can complicate purification.

  • Self-Condensation Products: The α-methylene ketone (e.g., acetone if used as a solvent or reagent) can undergo self-aldol condensation, especially under basic conditions.

  • Regioisomers: If an unsymmetrical ketone is used, condensation can occur at different α-positions, leading to isomeric quinoline byproducts.

  • Oxidative Dimers: The electron-rich aminoquinoline product can be susceptible to oxidative dimerization, especially if the reaction is exposed to air for extended periods at elevated temperatures. These byproducts will have a mass approximately double that of the desired product.

  • Over-alkylation or De-alkylation Products: Although less common, harsh conditions or reactive alkylating agents present in the reaction mixture could potentially lead to methylation or demethylation of the methoxy or amino groups.

Q3: Why is controlling byproduct formation so critical in this synthesis?

Controlling byproduct formation is paramount for several reasons:

  • Yield and Purity: Byproducts reduce the overall yield of the desired this compound. More importantly, structurally similar byproducts can co-elute during chromatographic purification or co-crystallize, making it exceedingly difficult to achieve the high purity (>99%) required for pharmaceutical and research applications[6].

  • Downstream Reactions: Impurities can interfere with subsequent synthetic steps, potentially poisoning catalysts or leading to a cascade of new, undesired side products.

  • Biological Activity: For drug development professionals, even minor impurities can have significant biological activity, confounding screening results and leading to false positives or toxicity that is incorrectly attributed to the main compound[7].

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My reaction shows very low conversion to the desired product.

Possible Cause A: Inefficient Condensation or Cyclization

The Friedländer synthesis is a two-step process: an initial aldol or Knoevenagel condensation followed by cyclization and dehydration[2]. A failure in either step will stall the reaction.

  • Causality: The choice of catalyst (acid vs. base) is critical. Basic catalysts (e.g., KOH, KOtBu) are effective but can promote undesired side reactions like self-condensation of the ketone[8]. Acidic catalysts (e.g., HCl, p-TsOH) can protonate the amine, reducing its nucleophilicity for the final cyclization step.

  • Troubleshooting Steps:

    • Catalyst Screening: If using a base, try switching to an acid catalyst, or vice-versa. Lewis acids (e.g., ZnCl₂) can also be effective.

    • Temperature Optimization: Slowly increase the reaction temperature in 10°C increments. While higher temperatures can improve rates, they can also lead to degradation. The optimal range is often between 80-120°C[8][9].

    • Water Removal: The final cyclodehydration step releases water. Using a Dean-Stark trap or adding a dehydrating agent like molecular sieves can drive the equilibrium towards the product.

Possible Cause B: Degradation of Starting Material

2-aminoaryl ketones can be unstable, particularly at high temperatures or under strongly acidic/basic conditions.

  • Causality: The amino group can be susceptible to oxidation. The entire molecule might be prone to polymerization or other decomposition pathways.

  • Troubleshooting Steps:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • Monitor Starting Material: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. If it disappears but the product does not form, degradation is likely.

    • Lower Temperature/Shorter Time: Attempt the reaction under milder conditions, even if it means accepting a lower conversion rate to avoid significant degradation.

Problem 2: I see a major impurity with a Mass Spec peak at ~374 g/mol . What is it?

This mass corresponds to a dimer of your product (2 x 188 g/mol - 2H). This is a common oxidative dimerization byproduct.

  • Causality: Electron-rich aromatic amines are susceptible to oxidation. This can be mediated by atmospheric oxygen, especially at elevated temperatures and in the presence of trace metal impurities that can catalyze the process. The oxidation forms a radical species that then dimerizes.

  • Troubleshooting & Prevention:

    • Maintain Inert Atmosphere: The most crucial step is to rigorously exclude oxygen. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.

    • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvent before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can suppress dimerization, though this adds another component to be removed during purification.

Problem 3: Purification by column chromatography is failing; the product and a major impurity co-elute.

Co-elution is a common challenge when byproducts have similar polarity and structure to the target compound.

  • Causality: Regioisomers or other structurally related byproducts often have very similar polarities, making separation by standard silica gel chromatography difficult.

  • Troubleshooting & Advanced Purification:

    • Change the Stationary Phase: If silica is not working, try a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For highly challenging separations, consider reverse-phase (C18) chromatography.

    • Optimize the Mobile Phase: Systematically screen different solvent systems. A move from ethyl acetate/hexane to dichloromethane/methanol, for example, can alter the elution order. Adding a small amount of a modifier like triethylamine (for basic compounds) can improve peak shape and resolution on silica gel[10][11].

    • Recrystallization: This is often the most powerful tool for purifying crystalline solids. A successful recrystallization can yield highly pure material and is more scalable than chromatography[12].

      • Solvent Screening: Test a wide range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) to find a system where your product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.

    • Derivatization: In difficult cases, you can temporarily derivatize the amino group (e.g., as an acetyl or Boc-protected amine). The derivative will have a different polarity, potentially allowing for easy separation from the impurity. The protecting group can then be removed in a subsequent step.

Key Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

This protocol is essential for determining reaction completion and identifying the presence of byproducts.

  • Plate Preparation: Use a pencil to lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Dissolve a small amount of your starting material (e.g., 2-amino-5-methoxyacetophenone) in a suitable solvent (e.g., ethyl acetate) to create a reference solution.

    • Using a capillary tube, spot this reference solution on the origin line (Lane 1).

    • Carefully withdraw a small aliquot from your reaction mixture using a glass capillary. Spot this onto the origin line next to the reference (Lane 2).

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate.

  • Visualization: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The disappearance of the starting material spot in Lane 2 and the appearance of a new spot (the product) indicates the reaction is progressing. The presence of other spots indicates byproduct formation. The Rf (retention factor) value for each spot can be calculated as (distance traveled by spot) / (distance traveled by solvent front).

Protocol 2: Purification by Flash Column Chromatography

This is a standard method for purifying multi-gram quantities of product[11].

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a 40:1 to 100:1 ratio of silica gel to crude product weight. Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% to 50% Ethyl Acetate) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations and Data Summary

Reaction & Byproduct Formation Pathway

G cluster_main Main Friedländer Synthesis A 2-Amino-5-methoxy- acetophenone C Aldol/Knoevenagel Adduct (Intermediate) A->C Base or Acid Condensation B + Propionaldehyde (or equivalent) B->C S3 Self-Condensation Byproduct B->S3 Self-Condensation (Excess Base) D 2-Amino-6-methoxy- 3-methylquinoline (Product) C->D Cyclization & -H2O S2 Dimer Byproduct D->S2 [O] (Air Exposure) S1 Starting Material G start Impurity Detected (TLC, LC-MS, NMR) ms Analyze Mass Spec Data start->ms nmr Analyze 1H NMR Data start->nmr mass_check Mass Match? (Starting Material, Dimer, etc.) ms->mass_check nmr_check Signals Consistent with Expected Structures? nmr->nmr_check mass_check->nmr_check No is_sm Impurity is Unreacted Starting Material mass_check->is_sm Yes (SM Mass) is_dimer Impurity is Oxidative Dimer mass_check->is_dimer Yes (Dimer Mass) is_other Impurity is Other Byproduct (e.g., Isomer) nmr_check->is_other Yes action_sm Action: Optimize reaction (time, temp, catalyst) is_sm->action_sm action_dimer Action: Use inert atmosphere, degassed solvents is_dimer->action_dimer action_other Action: Re-evaluate mechanism, optimize purification is_other->action_other

Caption: Decision tree for identifying and addressing unknown impurities during synthesis.

Table 1: Common Byproducts and Their Characteristics
Byproduct NameProbable StructureMolecular Weight ( g/mol )Key Analytical Signature
Unreacted Starting Material2-Amino-5-methoxyacetophenone165.19MS (m/z): 165 [M+H]⁺. Matches reference TLC/LC.
Oxidative DimerC₂₀H₂₀N₄O₂374.42MS (m/z): 375 [M+H]⁺. Mass is ~2x product mass.
Self-Aldol ProductVaries (e.g., from Propionaldehyde)e.g., 116.16MS (m/z) will not contain nitrogen. Often more polar.
RegioisomerIsomeric Quinoline188.23MS (m/z): 189 [M+H]⁺. Identical mass to product. Differentiated by NMR or chromatographic retention time.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • ResearchGate. (2016). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Retrieved from [Link]

  • ACS Publications. (2019). Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Retrieved from [Link]

  • ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • National Institutes of Health. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Retrieved from [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoquinoline. Retrieved from [Link]

  • PubMed. (n.d.). 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization. Retrieved from [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this classic yet challenging reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to provide not just procedural guidance, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to tackling the common hurdles encountered during the Skraup synthesis. Each question addresses a specific problem you might face in the lab, followed by a detailed explanation of the potential causes and recommended solutions, grounded in established chemical principles.

Q1: My Skraup reaction is excessively violent and difficult to control, leading to a significant loss of material. How can I mitigate this?

The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[1][2] The reaction of aniline, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent can generate a substantial amount of heat, leading to a runaway reaction if not properly managed.[3]

Causality and Recommended Solutions:

  • Moderators are Key: The most effective way to temper the reaction's vigor is by incorporating a moderator. Ferrous sulfate (FeSO₄) is the most commonly used and acts as an oxygen carrier, which extends the reaction over a longer period, thus preventing a sudden and violent exotherm.[3] Boric acid can also be employed for this purpose.[1]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. It is crucial to add the concentrated sulfuric acid slowly and with efficient cooling, for instance, in an ice bath.[4] Furthermore, the reagents should be added in the correct sequence: it is recommended to add the ferrous sulfate before the sulfuric acid to prevent a premature start to the reaction.[3]

  • Efficient Stirring: Vigorous and constant stirring is essential to ensure even heat distribution throughout the reaction mixture, preventing the formation of localized hotspots that can trigger a runaway reaction.

Q2: I am observing a large amount of black, intractable tar, which is significantly reducing my isolated yield. What is the cause, and how can I minimize its formation?

Tar formation is one of the most common reasons for low yields in the Skraup synthesis.[5] This tar is a complex mixture of polymerized materials arising from the harsh acidic and oxidizing conditions of the reaction.[4] The primary culprit is the polymerization of acrolein, the reactive intermediate formed from the dehydration of glycerol.[4][6]

Causality and Recommended Solutions:

  • Temperature Control: Strict temperature management is paramount. The reaction should be initiated with gentle heating, and once the exothermic phase begins, it should be carefully controlled. An oil bath is recommended to maintain a consistent temperature, typically in the range of 140-150°C.[7]

  • Milder Oxidizing Agents: While nitrobenzene is the traditional oxidizing agent, it contributes to the harsh reaction conditions.[6] The use of milder oxidizing agents, such as arsenic acid, has been reported to result in a less violent reaction, which can, in turn, reduce tar formation.[2] Some modified procedures have even utilized iodine as a milder alternative.[4]

  • Modern Synthetic Approaches: To circumvent the harsh conditions of the classical Skraup synthesis, several "greener" alternatives have been developed. These include the use of microwave irradiation and ionic liquids, which can facilitate the reaction at lower temperatures and with shorter reaction times, thereby minimizing byproduct formation.[5][6]

  • Purification Strategy: It is important to recognize that some amount of tar is often unavoidable. An effective purification strategy is therefore essential. Steam distillation is the classical and most effective method for separating the volatile quinoline product from the non-volatile tarry residue.[3]

Q3: My reaction has failed to initiate, or the conversion is very low. What are the likely reasons for this?

While the Skraup reaction is known for being vigorous, it can sometimes fail to start or proceed to completion. This can be due to a number of factors related to the quality of the reagents or the reaction setup.

Causality and Recommended Solutions:

  • Purity of Glycerol: The presence of water in the glycerol can significantly lower the yield.[3] This is because the first step of the reaction is the acid-catalyzed dehydration of glycerol to acrolein.[6] Excess water can inhibit this dehydration step. It is recommended to use anhydrous or "dynamite" grade glycerol.[3]

  • Reagent Ratios: The stoichiometry of the reactants can influence the reaction's success. A molar ratio of approximately 1:1.1 to 1:1.3 of aniline to the aldehyde or ketone precursor (like glycerol) is often recommended.[7] The amount of sulfuric acid is also critical, with a molar quantity of 2.5 to 6 moles per mole of aniline being typical.[7]

  • Insufficient Heating: While uncontrolled heating is dangerous, insufficient heating can prevent the reaction from reaching the necessary activation energy. A gentle initial heating is required to start the reaction, after which the exotherm will often sustain it for a period.[3] If the reaction stalls, a sustained reflux for several hours may be necessary to drive it to completion.[3]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the Skraup synthesis, offering insights into reaction optimization and best practices.

Q1: What are the most critical parameters to control to achieve a high yield in the Skraup synthesis?

Achieving a good yield in the Skraup synthesis hinges on a delicate balance of several factors. Based on extensive studies and practical experience, the following are the most critical parameters:

  • Reaction Temperature: As discussed, maintaining the optimal temperature range is crucial to promote the desired reaction pathway while minimizing the polymerization of intermediates.

  • Choice and Use of Moderator: The presence of a moderator like ferrous sulfate is arguably one of the most important factors in controlling the reaction's exotherm and, consequently, in preventing the excessive formation of tar.

  • Purity of Reagents: The use of anhydrous glycerol is a key factor that is often overlooked but has a significant impact on the initial dehydration step and overall yield.[3]

  • Effective Purification: A robust workup and purification procedure, typically involving neutralization followed by steam distillation, is essential to successfully isolate the quinoline product from the complex reaction mixture.[3]

Q2: Are there safer and more environmentally friendly alternatives to the classical Skraup synthesis?

Yes, the inherent hazards and environmental concerns associated with the traditional Skraup synthesis (e.g., highly corrosive acid, toxic oxidizing agents, and high temperatures) have spurred the development of "greener" alternatives.[5] These modern approaches aim to improve safety, reduce waste, and increase efficiency.

Alternative MethodKey Features & AdvantagesReported Yields
Microwave-Assisted Synthesis Reduces reaction times from hours to minutes; often leads to higher yields and cleaner reaction profiles.[5]Good to excellent yields have been reported, often exceeding those of conventional heating methods.
Ionic Liquid Media Can act as both solvent and catalyst; often allows for lower reaction temperatures and easier product separation.[6]High yields have been achieved, in some cases without the need for an external oxidizing agent.[5]
Doebner-von Miller Reaction A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. This can offer more control over the substitution pattern of the resulting quinoline.[6]Yields are variable and can be low due to polymerization of the carbonyl compound.[5]
Q3: Can you provide a detailed experimental protocol for a moderated Skraup synthesis of quinoline?

The following protocol is a well-established procedure adapted from Organic Syntheses, a highly reputable source for reliable chemical preparations.[3]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (moderator)

  • Sodium Hydroxide (for neutralization)

Step-by-Step Protocol:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, combine the ferrous sulfate heptahydrate, glycerol, aniline, and nitrobenzene.

  • Acid Addition: Slowly and with vigorous stirring, add the concentrated sulfuric acid. The addition should be done in a fume hood and with appropriate cooling to manage the initial exotherm.

  • Initiation and Reflux: Gently heat the mixture using an oil bath to initiate the reaction. Once the reaction begins, it will likely become self-sustaining for a period. After the initial vigorous reaction subsides, maintain the mixture at a gentle reflux (around 140-150°C) for 3-4 hours.

  • Work-up - Neutralization: Allow the reaction mixture to cool. Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step should be performed with caution as it is also exothermic.

  • Purification - Steam Distillation: Set up a steam distillation apparatus. The unchanged nitrobenzene will distill first. Once the nitrobenzene has been removed, change the receiver and continue the steam distillation to collect the quinoline.

  • Final Purification: Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over a suitable drying agent (e.g., anhydrous potassium carbonate) and then purify by distillation.

Visualizations

To further clarify the key processes in the Skraup synthesis, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common issues.

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄ -2H₂O aniline Aniline intermediate1 β-Anilinopropionaldehyde aniline->intermediate1 + Acrolein intermediate2 1,2-Dihydroquinoline intermediate1->intermediate2 H₂SO₄ -H₂O quinoline Quinoline intermediate2->quinoline [O] (e.g., Nitrobenzene)

Caption: The four main steps of the Skraup quinoline synthesis.

Troubleshooting_Workflow cluster_symptoms Identify Primary Symptom cluster_solutions_violent Solutions for Violent Reaction cluster_solutions_tar Solutions for Tar Formation cluster_solutions_no_reaction Solutions for No Reaction start Low Yield in Skraup Synthesis violent_reaction Violent, Uncontrolled Reaction start->violent_reaction tar_formation Excessive Tar Formation start->tar_formation no_reaction Reaction Fails to Start start->no_reaction add_moderator Add Ferrous Sulfate or Boric Acid violent_reaction->add_moderator slow_addition Slow, Cooled Addition of H₂SO₄ violent_reaction->slow_addition good_stirring Ensure Efficient Stirring violent_reaction->good_stirring temp_control Strict Temperature Control (140-150°C) tar_formation->temp_control mild_oxidant Use Milder Oxidizing Agent (e.g., Arsenic Acid) tar_formation->mild_oxidant modern_methods Consider Microwave or Ionic Liquids tar_formation->modern_methods anhydrous_glycerol Use Anhydrous Glycerol no_reaction->anhydrous_glycerol check_ratios Verify Reagent Ratios no_reaction->check_ratios sufficient_heat Ensure Sufficient Initial Heating no_reaction->sufficient_heat

Caption: A troubleshooting workflow for low yield in Skraup synthesis.

References

  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved January 23, 2026, from [Link]

  • Soblesky, T., Chaundy, F., Finnan, J., Bower, D., & Stroh, F. (2000). Skraup reaction process for synthesizing quinolones. U.S. Patent No. 6,103,904. Washington, DC: U.S. Patent and Trademark Office.
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. doi:10.15227/orgsyn.002.0079. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved January 23, 2026, from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. doi:10.1021/jo052410h. Retrieved from [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. doi:10.1002/0471264180.or007.02. Retrieved from [Link]

  • Hudson, J. B. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 995. doi:10.3390/molecules21080995. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 23, 2026, from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. doi:10.1021/jo052410h. Retrieved from [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • LibreTexts. (2022). 5.5D: Step-by-Step Procedures for Steam Distillation. In Chemistry LibreTexts. Retrieved from [Link]

  • Khan, M. A., et al. (2023). Effective substitution of ferrous sulfate with iron oxide nanoparticles enhances growth, antioxidant activity, and stevioside accumulation in micro-propagated Stevia rebaudiana. Frontiers in Plant Science, 14. doi:10.3389/fpls.2023.1189417. Retrieved from [Link]

  • (PDF) Iron in ferrous gluconate and Ascofer (R). (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Alternative Oxidisers in Skraup reaction. (2009). Sciencemadness.org. Retrieved from [Link]

Sources

Technical Support Center: Doebner-Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Doebner-Miller Quinoline Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered challenges during this classic yet often temperamental reaction. Our focus is on understanding and mitigating common side reactions to improve yield, purity, and predictability.

Troubleshooting Guides: Side Reactions & Optimization

This section addresses specific experimental issues in a question-and-answer format, providing root cause analysis and actionable protocols to resolve them.

Problem 1: Low Yield and Significant Tar/Polymer Formation

Question: My reaction mixture becomes a thick, dark, intractable tar, making product isolation nearly impossible and resulting in a very low yield of the desired quinoline. What is causing this, and how can I prevent it?

Answer: This is the most common issue encountered in the Doebner-Miller synthesis. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, which competes with the desired quinoline formation pathway.[1][2] Strong acids and high temperatures, while necessary for the cyclization, create a perfect storm for this side reaction, leading to the formation of high-molecular-weight polymeric tars.[1]

Root Cause Analysis & Mitigation Strategy

The key to preventing tar formation is to minimize the self-condensation of the α,β-unsaturated carbonyl compound. This can be achieved by controlling its concentration in the reactive acidic phase and optimizing reaction parameters.

Visualizing the Competing Pathways

The diagram below illustrates the desired reaction pathway versus the primary side reaction.

Doebner_Miller_Pathways cluster_main Desired Doebner-Miller Reaction cluster_side Side Reaction Aniline Aniline Intermediate Dihydroquinoline Intermediate Aniline->Intermediate 1. Michael Add. 2. Cyclization Enone α,β-Unsaturated Carbonyl Enone->Intermediate Quinoline Quinoline Product Intermediate->Quinoline Oxidation Enone_side α,β-Unsaturated Carbonyl Polymer Polymer / Tar Enone_side->Polymer Acid-Catalyzed Polymerization Regioselectivity MetaAniline meta-Substituted Aniline Intermediate PathA Cyclization at C2 MetaAniline->PathA Pathway A PathB Cyclization at C6 MetaAniline->PathB Pathway B ProductA 7-Substituted Quinoline PathA->ProductA ProductB 5-Substituted Quinoline PathB->ProductB

Caption: Competing cyclization pathways for meta-anilines.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Doebner-Miller reaction? A1: The exact mechanism has been a subject of considerable debate. [3]A commonly proposed pathway involves three key stages:

  • Michael Addition: A nucleophilic 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. [4]2. Cyclization: An intramolecular electrophilic attack from the activated aniline ring onto the carbonyl carbon, followed by dehydration to form a dihydroquinoline.

  • Oxidation: Aromatization of the dihydroquinoline intermediate to yield the final quinoline product. [5] However, studies using carbon isotope scrambling experiments have suggested a more complex fragmentation-recombination mechanism may be operative under certain conditions. [3][6]This involves the initial conjugate adduct fragmenting into an imine and a saturated ketone, which then recombine to form the product. [3] Q2: Can I generate the α,β-unsaturated carbonyl compound in situ? A2: Yes, this is known as the Beyer method. [3]The α,β-unsaturated carbonyl compound is prepared in situ via an aldol condensation of two simpler carbonyl compounds (e.g., generating crotonaldehyde from acetaldehyde). [7]This can be an effective strategy to keep the concentration of the reactive and easily polymerized unsaturated species low throughout the reaction. [2] Q3: My starting aniline has an electron-withdrawing group and the reaction is very low-yielding. How can I improve it? A3: Anilines with strong electron-withdrawing groups are less nucleophilic, which slows down the initial Michael addition and can make the subsequent electrophilic cyclization difficult, often resulting in poor yields. [8]To improve the outcome, you may need to employ more forcing conditions, such as higher temperatures, stronger acid catalysts, or longer reaction times. Alternatively, using microwave irradiation in combination with a Lewis acid activator has shown good results for challenging substrates. [6]

References

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. (2018). YouTube. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020). YouTube. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. [Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchGate. ResearchGate. [Link]

  • Doebner–Miller reaction - Wikipedia. Wikipedia. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF - ResearchGate. ResearchGate. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate. ResearchGate. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace. ResearchSpace. [Link]

  • Synthesis of acridine derivatives. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • On the mechanism of the Doebner–Miller reaction - Canadian Science Publishing. Canadian Science Publishing. [Link]

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Technical Support Center: Navigating the Challenges of Tar Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming one of the most persistent challenges in classical quinoline synthesis: the formation of tar and other polymeric byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve cleaner reactions and higher yields. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions in your laboratory work.

The Challenge of Tar Formation in Quinoline Synthesis

Tar formation is a common and often frustrating issue in many traditional quinoline syntheses, particularly those conducted under harsh acidic and high-temperature conditions, such as the Skraup and Doebner-von Miller reactions. These viscous, dark-colored, and often intractable materials can significantly complicate product isolation, reduce yields, and consume valuable starting materials.

The primary culprits behind tar formation are the highly reactive intermediates and the severe reaction conditions employed. For instance, the in situ generation of acrolein from glycerol in the Skraup synthesis, or the use of other α,β-unsaturated aldehydes and ketones in the Doebner-von Miller reaction, can lead to undesired polymerization pathways under strong acid catalysis.[1][2] These acid-catalyzed polymerizations compete with the desired cyclization reaction, leading to the complex mixture of high-molecular-weight byproducts that constitute tar.

This guide is structured to provide targeted solutions for specific quinoline synthesis methods, enabling you to diagnose and resolve issues related to tar formation effectively.

Troubleshooting Guide by Synthesis Method

This section provides a detailed, question-and-answer-based troubleshooting guide for the most common classical quinoline synthesis methods.

The Skraup Synthesis

The Skraup reaction, which synthesizes quinoline from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid, is notorious for its exothermic nature and tendency to produce significant amounts of tar.[1][3]

Question: My Skraup reaction is extremely vigorous and results in a thick, black tar that is difficult to work up. What is causing this and how can I control it?

Answer: The violent exotherm and subsequent tar formation in the Skraup synthesis are primarily due to the rapid, uncontrolled dehydration of glycerol to the highly reactive and polymerization-prone acrolein, catalyzed by concentrated sulfuric acid.[1][4] The strong oxidizing conditions also contribute to the degradation of starting materials and intermediates.

To mitigate this, you need to moderate the reaction rate and control the temperature. Here are several strategies:

  • Incorporate a Moderator: The addition of a mild dehydrating agent or a heat sink can significantly temper the reaction's vigor. Ferrous sulfate (FeSO₄) is a classic and effective moderator. It is believed to form a complex with the sulfuric acid, leading to a more controlled release of the reactive species. Boric acid can also be used for this purpose.

  • Control Reagent Addition and Temperature: Slow, dropwise addition of sulfuric acid to the cooled reaction mixture is crucial. Maintaining a controlled temperature throughout the addition and the initial phase of the reaction is paramount. The reaction should be initiated with gentle heating, and once the exotherm begins, the external heat source should be removed.[5]

  • Choice of Oxidizing Agent: While nitrobenzene is the traditional oxidizing agent, its reactions can be vigorous.[1] Milder oxidizing agents can sometimes be employed, although this may require optimization of the reaction conditions. Arsenic pentoxide (As₂O₅) has also been used historically, but due to its toxicity, it is less common now.[4] Some studies have explored the use of iodine or even air as oxidants, which can offer a milder reaction profile.[6]

Table 1: Comparison of Oxidizing Agents in Skraup Synthesis

Oxidizing AgentProsCons
Nitrobenzene Readily available, effectiveCan lead to vigorous reactions, potential for side reactions.
Arsenic Pentoxide Historically effectiveHighly toxic.
Iodine (catalytic) Milder reaction conditionsMay require optimization, potentially lower yields.[6]
Air/Oxygen Environmentally benign, inexpensiveMay require specialized equipment (e.g., pressurized reactor), potentially lower yields.[6]
The Doebner-von Miller Synthesis

This method involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. Similar to the Skraup synthesis, tar formation from the polymerization of the carbonyl compound is a major side reaction.[1][7]

Question: My Doebner-von Miller reaction is producing a large amount of polymeric material, and my quinoline yield is very low. How can I prevent this?

Answer: The primary cause of low yields and high tar content in the Doebner-von Miller reaction is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl compound. This is especially problematic with volatile and reactive aldehydes like acrolein or crotonaldehyde.

Here are some effective strategies to minimize polymerization:

  • In Situ Generation of the Carbonyl Compound: Instead of adding the α,β-unsaturated aldehyde or ketone directly, it can be generated in situ from a more stable precursor. For example, crotonaldehyde can be generated from acetaldehyde through an aldol condensation. This ensures a low, steady concentration of the reactive species, favoring the desired reaction with the aniline over self-polymerization.

  • Slow Addition of Reagents: A slow, controlled addition of the carbonyl compound (or its precursor) to the heated acidic solution of the aniline can help maintain a low concentration of the reactive intermediate and better control the reaction temperature.

  • Catalyst Selection: The choice of acid catalyst can significantly influence the reaction outcome. Both Brønsted acids (like HCl and H₂SO₄) and Lewis acids (like SnCl₄ and ZnCl₂) can be used.[8] Lewis acids can sometimes offer better selectivity by coordinating to the carbonyl oxygen, which can favor the desired Michael addition and cyclization pathway over polymerization. However, the optimal catalyst is often substrate-dependent and may require empirical screening.

Diagram 1: Troubleshooting Workflow for Tar Formation in Quinoline Synthesis

G start Tar Formation Observed in Quinoline Synthesis synthesis_id Identify Synthesis Method (Skraup, Doebner-von Miller, etc.) start->synthesis_id skraup Skraup Synthesis? synthesis_id->skraup dvm Doebner-von Miller? combes Combes/Friedländer? skraup->dvm skraup_actions Implement Skraup-Specific Solutions: - Add Moderator (FeSO₄) - Control H₂SO₄ Addition - Optimize Temperature - Consider Milder Oxidant skraup->skraup_actions Yes dvm->combes dvm_actions Implement DVM-Specific Solutions: - In Situ Carbonyl Generation - Slow Reagent Addition - Screen Lewis vs. Brønsted Acids - Optimize Temperature dvm->dvm_actions Yes cf_actions Implement Combes/Friedländer Solutions: - Optimize Catalyst (Acid/Base) - Screen Solvents - Control Temperature - Consider Milder Conditions combes->cf_actions Yes purification Optimize Purification Strategy: - Steam Distillation - Solvent Extraction - Column Chromatography - Recrystallization skraup_actions->purification dvm_actions->purification cf_actions->purification end Clean Product, Higher Yield purification->end

Caption: A general workflow for troubleshooting tar formation in common quinoline synthesis methods.

The Combes and Friedländer Syntheses

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone, while the Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, often under acidic or basic conditions.[9][10] While generally cleaner than the Skraup or Doebner-von Miller reactions, tar formation and side reactions can still occur, especially with sensitive substrates or under non-optimized conditions.

Question: I am getting a low yield and a complex mixture of byproducts in my Friedländer/Combes synthesis. What can I do to improve the outcome?

Answer: Low yields and byproduct formation in these syntheses can often be attributed to suboptimal reaction conditions, such as the choice of catalyst, solvent, and temperature, or competing side reactions like self-condensation of the carbonyl partner.[10]

Here are some optimization strategies:

  • Catalyst and Solvent Screening: These reactions are sensitive to the catalyst and solvent system. For the Friedländer synthesis, both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids can be effective.[8] In some cases, base catalysis (e.g., piperidine, KOH) is preferred.[11] Modern protocols often utilize milder and more efficient catalytic systems, including ionic liquids and solid-supported catalysts.[12] Experimenting with different solvents, from polar aprotics to greener options like water or even solvent-free conditions, can have a significant impact on yield and purity.[13]

  • Temperature Control: While some classical procedures call for high temperatures, this can promote side reactions. It is often beneficial to screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Microwave-assisted synthesis can sometimes offer rapid heating and improved yields with shorter reaction times.[14]

  • Mitigating Side Reactions: In base-catalyzed Friedländer syntheses, the self-aldol condensation of the ketone partner can be a significant competing reaction. One strategy to circumvent this is to use the pre-formed imine of the 2-aminoaryl aldehyde or ketone.[10]

Frequently Asked Questions (FAQs)

Q1: Are there any modern, general strategies to avoid tar formation in quinoline synthesis?

A1: Yes, the field of organic synthesis has made significant strides in developing greener and more efficient methods for quinoline synthesis that inherently minimize tar formation. These often involve:

  • Modern Catalysis: The use of transition metal catalysts (e.g., gold, copper, iron) or nanocatalysts can enable reactions to proceed under much milder conditions, often with higher selectivity and functional group tolerance.[12][15]

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating.[14]

  • Alternative Solvents: The use of "green" solvents like water, glycerol, or ionic liquids can not only reduce the environmental impact but also alter the reaction pathway to disfavor tar formation.[2][16]

Q2: My reaction has already produced a significant amount of tar. What are the best methods for purifying my crude quinoline product?

A2: Purifying quinolines from tarry mixtures can be challenging but is often achievable with the right techniques:

  • Steam Distillation: For volatile quinolines, steam distillation is a classic and effective method to separate the product from non-volatile tar. The crude reaction mixture is made basic, and steam is passed through it to carry over the quinoline, which is then collected from the distillate.

  • Solvent Extraction: A carefully chosen solvent can selectively extract the quinoline from the tar. The choice of solvent will depend on the polarity of your specific quinoline derivative. Common solvents for extraction include dichloromethane, ethyl acetate, and toluene.[17] It may be necessary to perform multiple extractions to achieve a good recovery.

  • Column Chromatography: For less volatile or solid quinolines, column chromatography is a powerful purification technique. Silica gel is the most common stationary phase, and the eluent system (often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) must be optimized to achieve good separation of the product from the highly polar tar components.[18]

  • Recrystallization: If a crude solid product can be isolated, recrystallization is an excellent final purification step. The key is to find a solvent or solvent system in which the quinoline derivative is soluble at high temperatures but sparingly soluble at low temperatures, while the tarry impurities remain either insoluble or highly soluble. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, acetone, and mixtures with water or hexanes.[19][20]

G glycerol Glycerol acrolein Acrolein (Reactive Intermediate) glycerol->acrolein H₂SO₄, Δ (Dehydration) michael_adduct Michael Adduct acrolein->michael_adduct Michael Addition tar Tar/Polymer (Undesired Byproduct) acrolein->tar Acid-Catalyzed Polymerization aniline Aniline aniline->michael_adduct dihydroquinoline 1,2-Dihydroquinoline michael_adduct->dihydroquinoline Cyclization & Dehydration quinoline Quinoline (Desired Product) dihydroquinoline->quinoline Oxidation

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Technical Support Center: Identification of Impurities in 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the comprehensive identification and characterization of impurities in 2-Amino-6-methoxy-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights in a direct question-and-answer format. Our goal is to not only provide step-by-step protocols but also to explain the scientific rationale behind these experimental choices, ensuring a robust and self-validating approach to impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect in my sample of this compound?

A1: Impurities in any active pharmaceutical ingredient (API) can originate from various stages, including synthesis, purification, and storage.[1][2] For this compound, impurities can be broadly categorized as follows:

  • Process-Related Impurities: These are substances that arise during the manufacturing process.[3] They include unreacted starting materials, intermediates, and by-products from side reactions. Given that quinoline synthesis often involves cyclization reactions, common impurities can include regioisomers and polymerization products.[4] For instance, if a Skraup or Doebner-von Miller synthesis is employed, residual starting materials like p-anisidine (4-methoxyaniline) and by-products from the condensation reaction are potential impurities.[5][6]

  • Degradation Products: These impurities form due to the chemical degradation of the drug substance over time or due to exposure to factors like light, heat, or humidity.[2] Quinolines can be susceptible to oxidation and hydrolysis.[7][8] Forced degradation studies are essential to identify potential degradation products.[9][10]

  • Residual Solvents: Organic volatile compounds used during the synthesis and purification steps can remain in the final product.[11] The specific solvents to test for will depend on the manufacturing process.

  • Inorganic Impurities: These can include reagents, catalysts, and heavy metals that may be introduced during synthesis.[11]

Q2: My HPLC chromatogram shows several small, unexpected peaks. How do I begin to identify them?

A2: A systematic approach is crucial for identifying unknown peaks in your chromatogram. The first step is to ensure the peaks are not artifacts of the system itself.

Initial Troubleshooting Steps:

  • Blank Injection: Inject your mobile phase and sample solvent (dissolving medium) to check for ghost peaks or solvent impurities.

  • System Suitability: Verify that your HPLC system is performing correctly by checking parameters like retention time reproducibility, peak symmetry, and theoretical plates using a reference standard.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase, as a drifting baseline can sometimes be mistaken for broad impurity peaks.[12]

Once you've ruled out system-related issues, you can proceed with a logical workflow for impurity identification.

Workflow for Impurity Identification

The following diagram outlines a comprehensive workflow for the identification and characterization of unknown impurities.

Impurity_Identification_Workflow start Unknown Peak(s) in HPLC lcms LC-MS Analysis start->lcms Initial Characterization forced_degradation Forced Degradation Studies start->forced_degradation Predict Degradants gcms GC-MS Analysis (for volatile impurities) start->gcms Assess Volatiles structure_elucidation Structure Elucidation lcms->structure_elucidation Provides Molecular Weight & Fragmentation forced_degradation->lcms Analyze Stressed Samples gcms->structure_elucidation Identifies Volatile Structures nmr NMR Spectroscopy (1D & 2D) nmr->structure_elucidation Key for Connectivity isolation Preparative HPLC or SFC (Impurity Isolation) isolation->nmr Definitive Structural Info confirmation Confirmation of Structure (Co-injection, Spectral Comparison) isolation->confirmation Use Isolated Impurity structure_elucidation->isolation Requires Pure Sample synthesis Synthesis of Reference Standard structure_elucidation->synthesis Propose Structure synthesis->confirmation Create Standard end Identified Impurity confirmation->end

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Validation & Comparative

A Comparative Guide to the Antimicrobial Potential of 2-Amino-6-methoxy-3-methylquinoline and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of diverse chemical scaffolds is paramount. Among these, quinoline derivatives have historically proven to be a rich source of bioactive compounds. This guide provides a detailed comparison of the known antimicrobial activity of the well-established fluoroquinolone antibiotic, ciprofloxacin, with the theoretical potential of a lesser-studied compound, 2-Amino-6-methoxy-3-methylquinoline.

While direct comparative experimental data for this compound is not extensively available in public literature, this guide will leverage established knowledge of quinoline chemistry, structure-activity relationships (SAR), and standardized antimicrobial testing methodologies to provide a scientifically grounded perspective. Our objective is to offer a comprehensive resource for researchers engaged in the discovery and development of new anti-infective therapies.

Introduction to the Compounds

Ciprofloxacin: A Clinical Mainstay

Ciprofloxacin is a second-generation fluoroquinolone antibiotic that has been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1][2] It is a broad-spectrum antibiotic, demonstrating activity against a variety of Gram-positive and Gram-negative bacteria.[2][3] Its clinical utility extends to infections of the urinary tract, respiratory system, skin, and gastrointestinal tract, among others.[1][4]

This compound: An Investigational Scaffold

This compound belongs to the broader class of quinoline compounds, which are heterocyclic aromatic organic compounds.[5] While some quinoline derivatives are known to possess antimicrobial properties, the specific profile of this substituted quinoline is not as well-documented as that of ciprofloxacin.[5][6] The presence of the amino, methoxy, and methyl groups on the quinoline core suggests the potential for biological activity, which warrants further investigation.

Mechanism of Action: A Tale of Two Targets

Ciprofloxacin: Targeting Bacterial DNA Replication

The primary mechanism of action for ciprofloxacin, and fluoroquinolones in general, is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][7][8][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.[9]

  • Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the separation of interlinked daughter DNA strands following replication.[10]

By inhibiting these enzymes, ciprofloxacin effectively blocks bacterial cell division and leads to bacterial cell death.[2][11]

Ciprofloxacin Mechanism of Action Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Gram-negative) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked

Caption: Ciprofloxacin's mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.

This compound: A Postulated Mechanism

The precise mechanism of action for this compound as an antimicrobial agent has not been definitively elucidated. However, based on the broader class of quinoline derivatives, several potential mechanisms can be hypothesized. Quinolines have been reported to exert their antimicrobial effects through various pathways, and the specific substitutions on the quinoline ring can influence the primary mode of action.[5][12]

It is plausible that this compound could interfere with bacterial DNA synthesis, similar to fluoroquinolones, although likely with a different binding mode or target affinity due to its structural differences. Other potential mechanisms for quinoline derivatives include disruption of the bacterial cell membrane, inhibition of key metabolic enzymes, or interference with bacterial signaling pathways.[12]

Antimicrobial Spectrum and Potency: Known vs. Predicted

Ciprofloxacin: Broad-Spectrum Efficacy

Ciprofloxacin exhibits a broad spectrum of activity, with notable potency against many Gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Neisseria gonorrhoeae.[3][4] Its activity against Gram-positive bacteria is generally moderate and includes some strains of Staphylococcus aureus and Streptococcus pneumoniae.[3]

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Ciprofloxacin

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli0.004 - 1
Pseudomonas aeruginosa0.03 - 4
Staphylococcus aureus0.12 - 4
Streptococcus pneumoniae0.5 - 4

Note: MIC values can vary depending on the strain and testing methodology. Data is aggregated from various sources.

This compound: A Theoretical Assessment

The antimicrobial spectrum and potency of this compound are not well-established. However, insights can be drawn from the structure-activity relationships of related quinoline compounds.

  • The quinoline core is a known pharmacophore with inherent antimicrobial potential.[5]

  • The 2-amino group has been incorporated into various antimicrobial agents and can contribute to target binding.

  • The 6-methoxy group , while not as common as the 6-fluoro substituent in fluoroquinolones, has been noted in other biologically active quinolines.[6][13] Its electron-donating nature could influence the electronic properties of the quinoline ring system and its interaction with biological targets.

  • The 3-methyl group could impact the steric and lipophilic properties of the molecule, potentially affecting its ability to penetrate bacterial cell walls and bind to its target.

Based on these structural features, it is hypothesized that this compound may exhibit moderate antibacterial activity, potentially with a spectrum that includes both Gram-positive and Gram-negative organisms. However, it is unlikely to possess the broad-spectrum potency of a highly optimized fluoroquinolone like ciprofloxacin.

Experimental Protocols for Comparative Evaluation

To definitively compare the antimicrobial activity of this compound and ciprofloxacin, standardized in vitro susceptibility testing methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[14][15][16][17]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of this compound and ciprofloxacin in a suitable solvent.

  • Serial Dilutions: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

MIC Assay Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Stock Prepare Stock Solutions (Test Compound & Ciprofloxacin) Dilutions Serial Dilutions in 96-well plate with broth Stock->Dilutions Inoculate Inoculate wells with bacterial suspension Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Read for visible growth Incubate->Read Determine_MIC Determine MIC (Lowest concentration with no growth) Read->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion assay is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent.[19]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC assay.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of this compound and ciprofloxacin onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk. The size of the zone is inversely proportional to the MIC.

Conclusion and Future Directions

Ciprofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic with a well-defined mechanism of action targeting bacterial DNA replication. In contrast, this compound is a less-explored quinoline derivative. While direct comparative data on its antimicrobial activity is lacking, its chemical structure suggests the potential for antibacterial properties.

To ascertain the true antimicrobial potential of this compound and its viability as a lead compound for drug development, rigorous experimental evaluation is essential. The standardized MIC and disk diffusion assays outlined in this guide provide the foundational methodologies for such an investigation. A direct, head-to-head comparison with a clinically relevant antibiotic like ciprofloxacin would be the critical next step in determining the future research trajectory for this and other novel quinoline derivatives. The continued exploration of such compounds is vital in the global effort to overcome the challenge of antimicrobial resistance.

References

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A Comparative Guide to the Anticancer Potential of 2-Amino-6-methoxy-3-methylquinoline and Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic treatments. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, valued for its broad-spectrum activity against a range of hematological and solid tumors.[1] However, its clinical utility is significantly hampered by the risk of severe cardiotoxicity and the emergence of drug resistance. This has fueled the search for novel anticancer agents with improved therapeutic profiles.

The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[2] This guide provides a comparative analysis of the established chemotherapeutic agent, doxorubicin, and the investigational compound, 2-Amino-6-methoxy-3-methylquinoline. Due to the limited publicly available data on the specific anticancer activity of this compound, this guide will draw upon data from structurally related 6-methoxyquinoline and 2-aminoquinoline analogs to infer its potential mechanisms and efficacy. This comparative overview aims to provide a valuable resource for researchers engaged in the discovery and development of next-generation cancer therapies.

Doxorubicin: The Established Benchmark

Doxorubicin is a well-characterized cytotoxic agent with a multi-faceted mechanism of action.[1][3] Its primary anticancer effects are attributed to its ability to:

  • Intercalate into DNA: Doxorubicin's planar aromatic rings insert between DNA base pairs, distorting the double helix and obstructing DNA replication and transcription.[4][5][6]

  • Inhibit Topoisomerase II: It stabilizes the topoisomerase II-DNA complex after the enzyme has created a double-strand break, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks and triggers apoptosis.[3][4][7]

  • Generate Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[3][5]

This multi-pronged attack contributes to its high efficacy but also to its significant side effects, most notably dose-dependent cardiotoxicity.[1]

The Promise of this compound and its Analogs

The quinoline core is a key feature in a number of FDA-approved anticancer drugs.[2] The anticancer activity of quinoline-based compounds is often linked to their ability to interact with DNA or inhibit key cellular enzymes.[8] While specific data for this compound is scarce, studies on related 6-methoxyquinoline derivatives suggest potential anticancer mechanisms that may include:

  • Induction of Apoptosis: Analogs such as 9-methoxycanthin-6-one have been shown to induce apoptosis in cancer cells in a concentration-dependent manner.[3]

  • Modulation of Key Signaling Pathways: Some methoxy-indolo[2,3-b] quinoline derivatives have demonstrated the ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.

  • Enzyme Inhibition: Quinoline derivatives are known to act as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[2][8]

The presence of an amino group at the 2-position and a methoxy group at the 6-position of the quinoline ring are thought to be important for the biological activity of these compounds.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency. The following tables summarize the IC50 values for doxorubicin against a variety of cancer cell lines and for some representative 6-methoxyquinoline analogs. It is crucial to note that these are not direct comparisons with this compound and are provided to give a general sense of the potential potency of this class of compounds.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
AMJ13Breast Cancer223.6 (µg/ml)Not Specified
MCF-7Breast Cancer2.524
BFTC-905Bladder Cancer2.324
HeLaCervical Cancer2.924
M21Skin Melanoma2.824
HepG2Hepatocellular Carcinoma12.224
A549Lung Cancer> 2024

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: IC50 Values of Representative Methoxyquinoline Analogs

CompoundCell LineCancer TypeIC50 (µM)
9-Methoxycanthin-6-oneA2780Ovarian Cancer4.04
9-Methoxycanthin-6-oneSKOV-3Ovarian Cancer5.80
9-Methoxycanthin-6-oneMCF-7Breast Cancer15.09
9-Methoxycanthin-6-oneHT-29Colorectal Cancer3.79
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineHCT116Colorectal Cancer0.33
8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinolineCaco-2Colorectal Cancer0.51

Note: These are analogs and not this compound. Data is for comparative context only.

Mechanistic Insights: A Visual Comparison

The following diagrams illustrate the proposed mechanisms of action for doxorubicin and the potential pathways targeted by this compound based on its structural analogs.

doxorubicin_mechanism Dox Doxorubicin DNA Cellular DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation Damage DNA Damage & Replication Block DNA->Damage TopoII->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Doxorubicin's multi-modal mechanism of action leading to apoptosis.

quinoline_mechanism Quinoline This compound (and analogs) EGFR EGFR Quinoline->EGFR Inhibition PI3K PI3K Quinoline->PI3K Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induction EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential mechanisms of action for this compound based on its analogs.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

mtt_workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of compounds A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formation of formazan) D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, doxorubicin, and a vehicle control. Replace the culture medium with fresh medium containing the compounds.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

apoptosis_workflow A 1. Treat cells with compounds B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark for 15 minutes D->E F 6. Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical application is limited by significant toxicity. The quinoline scaffold, as exemplified by this compound and its analogs, represents a promising area for the development of novel anticancer drugs. While direct comparative data for this compound is currently lacking, the information available for related compounds suggests the potential for potent and selective anticancer activity through mechanisms that may include apoptosis induction and inhibition of key oncogenic signaling pathways.

Further research is imperative to fully elucidate the anticancer profile of this compound. This should include comprehensive in vitro studies to determine its IC50 values across a broad panel of cancer cell lines, detailed mechanistic investigations to identify its molecular targets and signaling pathways, and in vivo studies to assess its efficacy and safety in preclinical models. Such studies will be crucial in determining whether this compound, or its optimized derivatives, can offer a safer and more effective alternative to conventional chemotherapeutics like doxorubicin.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • Doxorubicin - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. (2022, October 25). Retrieved January 23, 2026, from [Link]

  • Doxorubicin DOX as an anthracycline antibiotic Anticancer Drug ; Mechanism of action, Uses, Effects - YouTube. (2025, April 29). Retrieved January 23, 2026, from [Link]

  • Doxorubicin | Cancer drugs - Cancer Research UK. (n.d.). Retrieved January 23, 2026, from [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation - Journal of Advanced Veterinary Research. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. (2025, October 20). Retrieved January 23, 2026, from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - MDPI. (2022, January 18). Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - ResearchGate. (2025, October 12). Retrieved January 23, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of 2-Aminoquinoline Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various 2-aminoquinoline derivatives in key therapeutic areas: oncology, antimalarial therapy, and neuroprotection. We will delve into the experimental data supporting their performance, elucidate the underlying mechanisms of action, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.

Anticancer Efficacy of 2-Aminoquinoline Derivatives

2-Aminoquinoline derivatives have emerged as promising candidates in oncology, exhibiting potent cytotoxic effects against a range of cancer cell lines. Their efficacy is often attributed to the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Comparative Cytotoxicity

The in vitro cytotoxicity of 2-aminoquinoline derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, with lower values indicating higher potency. The following table summarizes the IC50 values of representative 2-aminoquinoline derivatives against various cancer cell lines, compiled from multiple studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
2-amino, 5-amino, and 2,5-diamino substituted benzimidazo[1,2-a]quinolines Colon, Breast, Lung2-amino substituted analogs showed the highest antiproliferative activity[1]
N-alkylated, 2-oxoquinoline derivatives HEp-2 (larynx tumor)49.01–77.67% inhibition[2]
2-morpholino-4-anilinoquinoline derivative 3c HepG2 (liver)11.42[3]
2-morpholino-4-anilinoquinoline derivative 3d HepG2 (liver)8.50[3]
2-morpholino-4-anilinoquinoline derivative 3e HepG2 (liver)12.76[3]
Amidino-substituted benzimidazo[1,2-a]quinoline HCT 116 (colon)2.5 ± 0.9[4]
Amidino-substituted benzimidazo[1,2-a]quinoline SW620 (colon)1.2 ± 0.5[4]

Expert Interpretation: The data highlights that substitutions on the 2-aminoquinoline core significantly influence anticancer activity. For instance, 2-amino substituted benzimidazo[1,2-a]quinolines demonstrate superior potency compared to their 5-amino and 2,5-diamino counterparts[1]. Furthermore, subtle modifications to the aniline moiety in 2-morpholino-4-anilinoquinolines can lead to substantial differences in cytotoxicity against HepG2 cells[3]. This underscores the importance of structure-activity relationship (SAR) studies in optimizing the anticancer efficacy of this class of compounds.

Mechanisms of Anticancer Action

The anticancer effects of 2-aminoquinoline derivatives are often mediated by their interaction with key cellular signaling pathways. Two of the most prominent pathways implicated are the PI3K/Akt/mTOR and the p53 signaling pathways.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several 2-aminoquinoline derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis[5].

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis\nInhibition Apoptosis Inhibition Akt->Apoptosis\nInhibition Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation 2-Aminoquinoline\nDerivative 2-Aminoquinoline Derivative 2-Aminoquinoline\nDerivative->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminoquinoline derivatives.

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Many anticancer agents exert their effects by activating the p53 pathway. Some quinoline derivatives have been shown to modulate p53 signaling, leading to apoptosis in cancer cells.

p53_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activates MDM2 MDM2 p53->MDM2 Induces Cell Cycle\nArrest Cell Cycle Arrest p53->Cell Cycle\nArrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 Inhibits (Degradation) 2-Aminoquinoline\nDerivative 2-Aminoquinoline Derivative 2-Aminoquinoline\nDerivative->p53 Modulates Heme_Detoxification cluster_parasite Malaria Parasite (Digestive Vacuole) Hemoglobin Hemoglobin Free Heme\n(Toxic) Free Heme (Toxic) Hemoglobin->Free Heme\n(Toxic) Digestion Hemozoin Hemozoin (Non-toxic) Free Heme\n(Toxic)->Hemozoin Polymerization 2-Aminoquinoline\nDerivative 2-Aminoquinoline Derivative 2-Aminoquinoline\nDerivative->Free Heme\n(Toxic) Inhibits Polymerization

Figure 3: The heme detoxification pathway in Plasmodium falciparum and its inhibition by 2-aminoquinoline derivatives.

Neuroprotective Efficacy of 2-Aminoquinoline Derivatives

Emerging research suggests that 2-aminoquinoline derivatives possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Comparative Neuroprotective Effects

The evaluation of neuroprotective efficacy often involves in vitro cell-based assays that measure the ability of a compound to protect neuronal cells from various insults, such as oxidative stress.

Derivative/CompoundCell LineInsultNeuroprotective EffectReference
Two quinolinic derivatives BV-2 microglial, C6 astroglial, HT-22 neuronalOxidative (H2O2) & Inflammatory (LPS)Successful protection at < 5 µM; reduced nitric oxide levels by 30%[4][6]
7-substituted 2-aminoquinolines Not specifiedNot specifiedPotent and selective neuronal nitric oxide synthase (nNOS) inhibitors[1]
Catechol-functionalized quinoline dQ829 Not specifiedNot specifiedPredicted significant neuroprotective activity; potential inhibitor of COMT, AChE, and MAO-B[7]

Expert Interpretation: The available data, though still in its early stages, is encouraging. Specific 2-aminoquinoline derivatives have demonstrated the ability to protect various brain cell types from oxidative and inflammatory damage at low micromolar concentrations.[4][6] The inhibition of neuronal nitric oxide synthase (nNOS) by 7-substituted 2-aminoquinolines is a particularly interesting mechanism, as excessive nitric oxide production is implicated in neurodegeneration.[1] Furthermore, the potential for multi-target activity, as suggested by the predicted inhibition of COMT, AChE, and MAO-B by a catechol-functionalized derivative, highlights a promising avenue for the development of disease-modifying therapies for complex neurodegenerative disorders.[7]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of 2-aminoquinoline derivatives on cancer cell lines.

Objective: To determine the IC50 value of a 2-aminoquinoline derivative.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-aminoquinoline derivative stock solution (in a suitable solvent like DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-aminoquinoline derivative in complete medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of a 2-aminoquinoline derivative.

Objective: To assess the ability of a 2-aminoquinoline derivative to inhibit tumor growth in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • 2-aminoquinoline derivative

  • Vehicle for drug administration

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the human cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse. The cells may be mixed with Matrigel to enhance tumor formation.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the 2-aminoquinoline derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific duration), euthanize the mice and excise the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of the compound.

Conclusion and Future Directions

2-Aminoquinoline derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The extensive body of research highlights their potent anticancer, antimalarial, and emerging neuroprotective activities. The efficacy of these derivatives is intricately linked to their chemical structure, with minor modifications often leading to substantial improvements in potency and selectivity.

Future research should focus on:

  • Head-to-head comparative studies: Conducting more studies that directly compare the efficacy of a wide range of 2-aminoquinoline derivatives under standardized conditions to establish more definitive structure-activity relationships.

  • Mechanism of action studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds to facilitate rational drug design and identify potential biomarkers of response.

  • In vivo efficacy and safety profiling: Rigorous preclinical evaluation in relevant animal models to assess the therapeutic index and pharmacokinetic properties of lead candidates.

  • Exploration of novel therapeutic areas: Investigating the potential of 2-aminoquinoline derivatives in other diseases where their known mechanisms of action may be relevant.

By continuing to explore the rich chemical space of 2-aminoquinoline derivatives and employing robust preclinical evaluation strategies, the scientific community is well-positioned to translate the promise of these compounds into novel and effective therapies for a range of challenging diseases.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available at: [Link]

  • Heme Detoxification in the Malaria Parasite Plasmodium falciparum: A Time-Dependent Basal-Level Analysis. PubMed Central. Available at: [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available at: [Link]

  • Schematic representation of heme detoxification process of Plasmodium... ResearchGate. Available at: [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. Available at: [Link]

  • Comparison of IC 50 of different anticancer agents and Zn(II). ResearchGate. Available at: [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum. MDPI. Available at: [Link]

  • Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting. PubMed Central. Available at: [Link]

  • Heme Detoxification in the Malaria Parasite Plasmodium falciparum: A Time-Dependent Basal-Level Analysis. bioRxiv. Available at: [Link]

  • P53 Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. ACS Publications. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. Available at: [Link]

  • Heme Detoxification Protein ( PfHDP) is essential for the hemoglobin uptake and metabolism in Plasmodium falciparum. PubMed Central. Available at: [Link]

  • A Diagram of the P53 Apoptosis pathway. BioRender. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. Available at: [Link]

  • Role of Heme Detoxification Protein in Plasmodium falciparum Heme Metabolism. Washington University in St. Louis Scholarly Repository. Available at: [Link]

  • PI3k/AKT/mTOR Pathway. YouTube. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Amino-6-methoxy-3-methylquinoline, a crucial quinoline derivative often utilized as a building block in the synthesis of pharmaceuticals.[1][2] The accurate quantification of this compound is paramount, particularly when it may be present as a process-related impurity or a potential genotoxic impurity (GTI), where even trace amounts can pose a significant safety risk.[3]

Our discussion is framed within the globally recognized regulatory standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[4][5] This ensures that the methodologies presented are not only scientifically sound but also align with the requirements for regulatory submissions. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a cornerstone of pharmaceutical quality control.[6][7]

The Analytical Challenge: Choosing the Right Tool

The selection of an analytical technique is the most critical decision in method development. It is dictated by the intended purpose of the analysis—be it for bulk material assay, trace-level impurity quantification, or stability testing. For this compound, the primary candidates are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: A robust, cost-effective, and widely available technique ideal for quantifying the analyte at higher concentrations, such as in assay or content uniformity tests. Its sensitivity, however, may be insufficient for trace-level analysis required for genotoxic impurities.[]

  • LC-MS/MS: The gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[3][9] This method is indispensable when controlling impurities at or below the Threshold of Toxicological Concern (TTC), which is often around 1.5 µ g/day .[3][]

The logical workflow for validating any chosen analytical method is a systematic process. It begins with defining the method's objective and culminates in a comprehensive validation report that confirms the procedure is fit for purpose.

G cluster_exec Phase 2: Experimental Execution Objective Define Analytical Procedure's Intended Purpose (e.g., Impurity Test) Development Method Development & Optimization (ICH Q14) Objective->Development Protocol Draft Validation Protocol with Pre-defined Acceptance Criteria Development->Protocol Experiments Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Protocol->Experiments Evaluation Evaluate Data Against Acceptance Criteria Experiments->Evaluation Report Generate Validation Report Evaluation->Report Lifecycle Implement for Routine Use & Lifecycle Management Report->Lifecycle

Caption: ICH-Aligned Analytical Method Validation Workflow.

Core Validation Parameters: A Head-to-Head Comparison

The trustworthiness of an analytical method is established by evaluating a set of core performance characteristics as defined by ICH Q2(R2).[10] Below, we compare how HPLC-UV and LC-MS/MS are expected to perform for the analysis of this compound.

Validation ParameterHPLC-UVLC-MS/MSCausality and Experimental Rationale
Specificity GoodExcellentWhy it matters: Ensures the signal is unambiguously from the analyte. HPLC-UV: Assessed via peak purity analysis using a Diode Array Detector (DAD) and by demonstrating resolution from known impurities. LC-MS/MS: Inherently superior specificity is achieved by monitoring a unique precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), which is highly unlikely for other compounds to share.[9]
Linearity (r²) >0.999>0.999Why it matters: Confirms a proportional relationship between concentration and response. A high coefficient of determination (r²) indicates a strong linear fit. The range for impurity methods should typically span from the reporting level to 120% of the specification limit.[11]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Why it matters: Measures the closeness of the experimental value to the true value. It is determined by spiking a known amount of analyte into the sample matrix (e.g., drug substance) at different concentration levels and calculating the percent recovery.[11]
Precision (%RSD) Repeatability: <2.0%Intermediate: <3.0%Repeatability: <5.0%Intermediate: <7.0%Why it matters: Demonstrates the method's consistency. Repeatability assesses precision over a short interval under the same conditions. Intermediate Precision evaluates variations within the same lab (different days, analysts, equipment). The acceptance criteria are typically wider for trace analysis.[12]
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.5 ng/mL (or lower)Why it matters: Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy. The dramatically lower LOQ for LC-MS/MS is why it is the required method for controlling potentially genotoxic impurities at ppm levels relative to the drug substance.[13]
Robustness HighModerate-HighWhy it matters: Shows the method's resilience to small, deliberate changes in parameters (e.g., pH, mobile phase composition, column temperature). LC-MS/MS can be more sensitive to matrix effects and changes in ionization efficiency, requiring careful evaluation.

Experimental Protocol: Validating an LC-MS/MS Method for Trace Quantification

This protocol outlines a self-validating system for quantifying this compound as a potential impurity in a drug substance.

Materials and Reagents
  • Reference Standard: this compound (certified purity).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version (e.g., this compound-d3) is ideal to compensate for matrix effects and variability.

  • Drug Substance: The active pharmaceutical ingredient (API) in which the impurity is being monitored.

  • Solvents: Formic acid, acetonitrile, methanol, and water (all LC-MS grade).

Instrumentation and Conditions
  • LC System: UPLC/UHPLC system for high-resolution separation.

  • Mass Spectrometer: Triple quadrupole mass spectrometer capable of MRM.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a common starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient from 5% to 95% B over several minutes to ensure separation from the API and other impurities.

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • MRM Transitions: Determined by infusing the analyte and IS. For the analyte, this would involve selecting the protonated molecular ion [M+H]⁺ as the precursor and identifying a stable product ion after fragmentation.

Standard and Sample Preparation

G cluster_prep Sample & Standard Preparation Workflow Stock Prepare Analyte & IS Stock Solutions (e.g., 1 mg/mL in Methanol) Spike Create Calibration Curve Standards by spiking Analyte & IS into Diluent Stock->Spike Sample Weigh Drug Substance (e.g., 100 mg) Dissolve Dissolve in Diluent containing IS to final concentration (e.g., 10 mg/mL) Sample->Dissolve Vortex Vortex & Centrifuge Dissolve->Vortex Inject Inject Supernatant into LC-MS/MS Vortex->Inject

Caption: LC-MS/MS Sample Preparation Workflow.
  • Stock Solutions: Prepare a 1.0 mg/mL stock solution of this compound and the Internal Standard in methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to prepare calibration standards ranging from below the LOQ to above the specification limit (e.g., 0.1 ng/mL to 10 ng/mL). Spike each standard with a constant concentration of the IS.

  • Sample Preparation: Accurately weigh the drug substance and dissolve it in the diluent containing the IS to achieve the desired concentration. For example, dissolving 100 mg of the drug substance in 10 mL of diluent yields a 10 mg/mL solution.

  • Spiked Accuracy Samples: Prepare accuracy samples by spiking the analyte from the stock solution into the drug substance solution at three levels (e.g., 50%, 100%, and 150% of the target impurity level).

Validation Execution
  • Specificity: Inject the diluent, the drug substance solution, and the analyte solution separately to ensure no interference at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area ratio (Analyte/IS) against the concentration. Perform a linear regression and ensure r² > 0.995.

  • Accuracy & Precision: Analyze six replicate preparations of the drug substance solution, both unspiked and spiked at three concentration levels. Calculate the % recovery for accuracy and the %RSD for repeatability.

  • Intermediate Precision: Repeat the precision and accuracy experiments on a different day with a different analyst or on a different instrument.

  • Limit of Quantitation (LOQ): The LOQ is established as the lowest concentration on the calibration curve that exhibits acceptable precision (e.g., %RSD < 15%) and accuracy (e.g., 85-115% recovery).

Conclusion

The validation of analytical methods for this compound is a prerequisite for ensuring pharmaceutical product quality and safety. While HPLC-UV offers a reliable solution for assay and high-concentration measurements, its sensitivity limitations make it unsuitable for trace impurity analysis.

For controlling this compound as a potential genotoxic impurity, LC-MS/MS is the unequivocally superior and necessary choice.[3] Its high sensitivity allows for the establishment of a low Limit of Quantitation, while its selectivity, derived from monitoring specific MRM transitions, provides a high degree of confidence in the results, even in complex sample matrices. Adherence to the systematic validation framework outlined by ICH Q2(R2) ensures that the selected method is robust, reliable, and fit for its intended purpose, ultimately safeguarding patient health.[4][5]

References

  • Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino.
  • MDPI. (1989). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants.
  • MySkinRecipes. 2-Chloro-6-Methoxy-3-Methylquinoline.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • National Institutes of Health (NIH). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • ResearchGate. (2025).
  • International Council for Harmonisation (ICH). (2023).
  • Shimadzu.
  • ResolveMass Laboratories. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide.
  • BOC Sciences. (2023). Analysis of genotoxic impurities.
  • Gavin Publishers. (2018).
  • International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • ScienceScholar. (2022).
  • AMSbiopharma. (2025).
  • AIT Bioscience.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
  • Royal Society of Chemistry. Validation of Analytical Methods for Pharmaceutical Analysis.
  • MedChemExpress. 6-Methoxyquinoline (p-Quinanisole).

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A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Quinoline Scaffold

First isolated from coal tar in 1834, the quinoline moiety has become a cornerstone of heterocyclic chemistry.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold found in a vast array of natural products, most notably the antimalarial alkaloid quinine. Its unique electronic and structural properties have made it a crucial pharmacophore in drug discovery, with quinoline-containing compounds exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2] Consequently, the efficient and versatile synthesis of substituted quinolines remains a significant focus for researchers in medicinal and materials chemistry.

This guide provides a comparative analysis of the most prominent methods for quinoline synthesis. We will delve into the mechanistic underpinnings, practical experimental protocols, and the inherent advantages and limitations of both classical named reactions and modern catalytic approaches. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to select and optimize the most suitable synthetic strategy for their specific target molecules.

I. Classical Approaches to Quinoline Synthesis: The Foundation

For over a century, a set of robust and reliable named reactions have formed the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, are still widely employed due to their reliability and the diverse range of achievable substitution patterns.

The Skraup Synthesis: A Classic Condensation

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for producing quinolines, often unsubstituted in the pyridine ring.[1] The reaction involves the condensation of an aromatic amine (typically aniline) with glycerol, sulfuric acid, and an oxidizing agent.[3]

Mechanism and Rationale:

The reaction proceeds through a series of well-defined steps. The concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, and as a catalyst for the subsequent cyclization.[1][3] The aniline then undergoes a Michael addition to the in situ-generated acrolein.[3] The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration and finally oxidation to yield the aromatic quinoline ring system.[1] Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[1][3] The highly exothermic nature of the reaction necessitates careful temperature control, often moderated by the addition of ferrous sulfate.[4]

Skraup_Synthesis cluster_1 Glycerol Glycerol H2SO4_dehydrate H₂SO₄ (Dehydration) Glycerol->H2SO4_dehydrate Acrolein Acrolein H2SO4_dehydrate->Acrolein Michael_Adduct Michael Adduct Acrolein->Michael_Adduct + Aniline (Michael Addition) Aniline Aniline H2SO4_cyclize H⁺ (Cyclization) Michael_Adduct->H2SO4_cyclize Dihydroquinoline 1,2-Dihydroquinoline H2SO4_cyclize->Dihydroquinoline Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidant Quinoline Quinoline Oxidant->Quinoline

Figure 1: Simplified workflow of the Skraup Synthesis.

Experimental Protocol: Synthesis of Quinoline from Aniline [5]

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline (X mol), glycerol (Y mol), and nitrobenzene (Z mol).

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (A mol) to the mixture. The addition should be done in an ice bath to control the initial exotherm.

  • Moderator Addition: Add ferrous sulfate heptahydrate (a small catalytic amount) to the reaction mixture.[5]

  • Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Isolation: Perform a steam distillation to isolate the crude quinoline. Separate the quinoline layer from the aqueous layer in the distillate.

  • Purification: Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. Collect the fraction boiling at 235-237°C.

Scope and Limitations:

The primary advantage of the Skraup synthesis is its ability to produce quinolines that are unsubstituted on the pyridine ring.[1] However, the reaction conditions are harsh, involving strong acids and high temperatures, which can be incompatible with sensitive functional groups. The reaction is also notoriously vigorous and requires careful control.[4]

The Doebner-von Miller Reaction: A Versatile Modification

The Doebner-von Miller reaction is a variation of the Skraup synthesis that allows for the preparation of substituted quinolines.[6] Instead of glycerol, this method utilizes α,β-unsaturated aldehydes or ketones, or generates them in situ from the aldol condensation of two carbonyl compounds.[6]

Mechanism and Rationale:

The mechanism is analogous to the Skraup synthesis, beginning with the conjugate addition of an aniline to an α,β-unsaturated carbonyl compound.[6] This is followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the quinoline ring. The use of substituted α,β-unsaturated carbonyls directly translates to a substituted quinoline product. Lewis acids like tin tetrachloride or Brønsted acids are often used as catalysts.[6]

Doebner_von_Miller cluster_1 Aniline Aniline Unsat_Carbonyl α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Unsat_Carbonyl->Michael_Adduct + Aniline Acid_Catalyst Acid Catalyst (Lewis or Brønsted) Michael_Adduct->Acid_Catalyst Cyclized_Intermediate Cyclized Intermediate Acid_Catalyst->Cyclized_Intermediate Oxidation Oxidation Cyclized_Intermediate->Oxidation Subst_Quinoline Substituted Quinoline Oxidation->Subst_Quinoline

Figure 2: General workflow of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [7]

  • Reactant Preparation: In a suitable flask, combine aniline (X mol) and concentrated hydrochloric acid (Y mol).

  • Aldehyde Addition: Slowly add crotonaldehyde (Z mol) to the mixture while maintaining the temperature below 30°C with external cooling.

  • Reaction: Heat the mixture to reflux for 7 hours.

  • Work-up: After cooling, make the solution alkaline with sodium hydroxide.

  • Isolation: Perform steam distillation to isolate the crude 2-methylquinoline.

  • Purification: The crude product can be further purified by distillation.

Scope and Limitations:

The Doebner-von Miller reaction offers greater flexibility than the Skraup synthesis, allowing for the introduction of substituents onto the pyridine ring.[2] However, it can suffer from low yields due to the polymerization of the α,β-unsaturated carbonyl compound under acidic conditions.[2] The reaction can also produce a mixture of byproducts, making purification challenging.[8]

The Combes Synthesis: Utilizing β-Diketones

The Combes synthesis is a distinct method that employs the condensation of an aniline with a β-diketone under acidic conditions to yield 2,4-disubstituted quinolines.[9]

Mechanism and Rationale:

The reaction begins with the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone.[1][9] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, and subsequent dehydration to afford the final quinoline product.[1][9] Concentrated sulfuric acid is a common catalyst for the cyclization step.[1]

Combes_Synthesis cluster_1 Aniline Aniline Diketone β-Diketone Enamine Enamine Intermediate Diketone->Enamine + Aniline H2SO4_catalyst H₂SO₄ (Cyclization) Enamine->H2SO4_catalyst Cyclized_Intermediate Cyclized Intermediate H2SO4_catalyst->Cyclized_Intermediate Dehydration - H₂O Cyclized_Intermediate->Dehydration Disubst_Quinoline 2,4-Disubstituted Quinoline Dehydration->Disubst_Quinoline

Figure 3: Key steps in the Combes synthesis of quinolines.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [10]

  • Reaction Setup: Combine m-chloroaniline (X mol) and acetylacetone (Y mol) in a flask.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (Z mol) to the mixture with cooling.

  • Reaction: Heat the mixture at a specified temperature (e.g., 100°C) for a set period (e.g., 2 hours).

  • Work-up: Pour the cooled reaction mixture onto ice and neutralize with a base (e.g., ammonia or sodium hydroxide).

  • Isolation: The precipitated product is collected by filtration, washed with water, and dried.

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol) yields the purified product.

Scope and Limitations:

The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines. A significant limitation is that anilines with strongly electron-withdrawing groups may fail to cyclize.[10] Regioselectivity can also be an issue with unsymmetrical β-diketones.

The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines

This method involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (from the Conrad-Limpach pathway) or 2-hydroxyquinolines (from the Knorr pathway).[11] The regiochemical outcome is highly dependent on the reaction temperature.

Mechanism and Rationale: A Tale of Two Temperatures

  • Conrad-Limpach Pathway (Lower Temperature): At moderate temperatures (e.g., room temperature), the reaction proceeds via nucleophilic attack of the aniline at the more electrophilic ketone carbonyl of the β-ketoester, forming a β-aminoacrylate (an enamine).[11] Subsequent thermal cyclization at high temperatures (around 250°C) yields the 4-hydroxyquinoline.[11][12] This is the kinetic pathway.

  • Knorr Pathway (Higher Temperature): At higher initial temperatures (e.g., >100°C), the reaction favors the thermodynamic product. The aniline attacks the ester carbonyl, forming a β-ketoanilide.[13] This intermediate then undergoes cyclization to give the 2-hydroxyquinoline.[13]

CLK_Synthesis Start Aniline + β-Ketoester Low_Temp Low Temp (Kinetic Control) Start->Low_Temp High_Temp High Temp (Thermodynamic Control) Start->High_Temp Enamine β-Aminoacrylate (Enamine) Low_Temp->Enamine Anilide β-Ketoanilide High_Temp->Anilide Cyclization1 Thermal Cyclization (~250 °C) Enamine->Cyclization1 Cyclization2 Cyclization Anilide->Cyclization2 Prod1 4-Hydroxyquinoline Cyclization1->Prod1 Prod2 2-Hydroxyquinoline Cyclization2->Prod2

Figure 4: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.

Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline [14]

  • Condensation: A mixture of 4-nitroaniline (1.0 eq), ethyl 3-ethoxybut-2-enoate (2.5 eq), and a high-boiling solvent (e.g., Dowtherm A) is charged into a round-bottom flask. A catalytic amount of concentrated sulfuric acid (2 drops) is added.

  • Reaction: The mixture is heated to reflux for approximately 35 minutes, during which ethanol is removed by distillation.

  • Isolation: The product, 2-methyl-6-nitro-4-quinolone, precipitates out of the solution upon cooling.

  • Purification: The collected solid is washed with toluene and hexanes and dried under vacuum.

Scope and Limitations:

This method provides valuable access to hydroxyquinolines, which are important synthetic intermediates. The main challenge is controlling the regioselectivity, which is highly sensitive to reaction conditions. The high temperatures required for the cyclization step in the Conrad-Limpach synthesis can limit the substrate scope.[14]

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis is a straightforward and versatile method for preparing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[4]

Mechanism and Rationale:

The reaction can be catalyzed by either acids or bases and can proceed through two possible mechanistic pathways.[4] One pathway involves an initial aldol condensation between the two carbonyl components, followed by cyclization via Schiff base formation.[4] Alternatively, the reaction can begin with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation.[4]

Friedlander_Synthesis cluster_1 Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Condensation Condensation (Acid or Base Catalyzed) Aminoaryl_Ketone->Condensation Methylene_Carbonyl α-Methylene Carbonyl Compound Methylene_Carbonyl->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Poly_Subst_Quinoline Polysubstituted Quinoline Cyclization->Poly_Subst_Quinoline

Figure 5: General scheme of the Friedländer annulation.

Experimental Protocol: Synthesis of a Substituted Quinoline using an Ionic Liquid

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the ionic liquid [bmim]HSO₄ (30 mol%).

  • Reaction: Heat the mixture at 120°C for the appropriate time (typically 30-60 minutes), monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and add water.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Scope and Limitations:

The Friedländer synthesis is highly versatile due to the wide variety of commercially available starting materials.[15] A significant challenge is the potential for poor regioselectivity when using unsymmetrical ketones.[6] Traditional methods often require harsh conditions, but modern modifications have addressed this.[6]

II. Modern Methods: Advancing Efficiency and Sustainability

Recent advancements in synthetic methodology have focused on improving the efficiency, scope, and environmental friendliness of quinoline synthesis. These methods often employ novel catalytic systems and energy sources.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate many organic reactions, including the classical quinoline syntheses. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. For instance, a microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst can be completed in just 5 minutes in excellent yield, a significant improvement over conventional heating which takes several days and gives poor yields.[16] Similarly, the Combes synthesis can be performed under microwave irradiation in the presence of p-sulfonic acid calix[15]arene under neat conditions at 200°C in 20-25 minutes, with yields ranging from 40-68%.[5]

Use of Ionic Liquids

Ionic liquids (ILs) are increasingly used as environmentally benign solvents and catalysts in organic synthesis. In the context of quinoline synthesis, ILs such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) can act as both the solvent and promoter for the Friedländer annulation, often proceeding under mild, catalyst-free conditions.[15] The use of ILs can also improve regioselectivity and allow for easy recycling of the reaction medium.[6]

Catalytic Dehydrogenative Coupling Reactions

A more recent and atom-economical approach to quinoline synthesis involves the dehydrogenative coupling of 2-aminoaryl alcohols with ketones or secondary alcohols.[17] These reactions, often catalyzed by transition metals such as ruthenium, iridium, or manganese, proceed through a cascade of dehydrogenation, condensation, and cyclization steps, with water and hydrogen gas as the only byproducts.[17][18] This method offers a greener alternative to classical syntheses that often require stoichiometric and harsh reagents. For example, a variety of substituted quinolines have been synthesized in good to excellent yields (up to 97%) from the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones catalyzed by the readily available Co(OAc)₂·4H₂O.[19]

III. Comparative Analysis

To facilitate the selection of an appropriate synthetic method, the following table summarizes the key features of the discussed quinoline syntheses.

Method Starting Materials Typical Products Key Reagents/Conditions Advantages Disadvantages Yield Range
Skraup Aniline, GlycerolUnsubstituted or Benzo-ring substituted QuinolinesH₂SO₄, Oxidizing agent (e.g., Nitrobenzene), High Temp.Simple starting materials; produces unsubstituted pyridine ring.Harsh, exothermic conditions; limited to aniline derivatives.84-91% (for quinoline)[5]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylSubstituted QuinolinesAcid catalyst (Brønsted or Lewis)Versatile for substituted quinolines.Polymerization of carbonyls; byproduct formation.Generally moderate, can be low[2]
Combes Aniline, β-Diketone2,4-Disubstituted QuinolinesStrong acid (e.g., H₂SO₄), HeatGood for 2,4-disubstitution.Limited by electron-withdrawing groups on aniline; regioselectivity issues.Moderate to good[20]
Conrad-Limpach-Knorr Aniline, β-Ketoester4-Hydroxy- or 2-HydroxyquinolinesTemperature control is crucial; high temp for cyclization.Access to valuable hydroxyquinolines.Strict temperature control needed for regioselectivity; high cyclization temp.Up to 95% with inert solvent[21]
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylPolysubstituted QuinolinesAcid or base catalyst; modern variations use ILs, MW.Highly versatile; broad substrate scope.Regioselectivity issues with unsymmetrical ketones.75-92% (In(OTf)₃ catalyzed)
Dehydrogenative Coupling 2-Aminoaryl Alcohol, Ketone/AlcoholSubstituted QuinolinesTransition metal catalyst (e.g., Co, Ru, Mn)Atom-economical; green byproducts (H₂, H₂O).Requires specific catalysts; substrate scope can be catalyst-dependent.Up to 97%[19]

Conclusion

The synthesis of the quinoline scaffold remains a vibrant and evolving area of organic chemistry. The classical named reactions, despite their age, continue to be indispensable tools in the synthetic chemist's arsenal, offering reliable pathways to a wide range of quinoline derivatives. However, the often harsh conditions and potential for side reactions have spurred the development of modern, more efficient, and sustainable methods. The advent of microwave-assisted synthesis, the application of ionic liquids, and the emergence of catalytic dehydrogenative coupling reactions represent significant strides towards greener and more atom-economical processes.

The choice of synthetic method ultimately depends on the specific substitution pattern of the target quinoline, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. A thorough understanding of the mechanistic nuances and practical considerations of each method, as outlined in this guide, is paramount for the successful design and execution of a synthetic strategy for this vital heterocyclic system.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-258.
  • Wikipedia contributors. (2023, December 1). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 23, 2026, from [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Slideshare. (2022, July 27). Synthesis of quinoline derivatives and its applications. Retrieved January 23, 2026, from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 23, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.).
  • Wikipedia contributors. (2023, April 20). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). QUINOLINE. Org. Synth. Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). Retrieved January 23, 2026, from [Link]

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  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Marks, T. H., & Hubbard, J. S. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules (Basel, Switzerland), 16(8), 6758–6766.
  • Wikipedia contributors. (2023, April 20). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Potter, M. E., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1104-1108.
  • Combes Quinoline Synthesis. (n.d.).
  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(10), 865-873.
  • Leir, C. M. (1977). An Improvement in the Doebner-Miller Synthesis of Quinaldines. The Journal of Organic Chemistry, 42(5), 911–913.
  • Preparation and Properties of Quinoline. (n.d.).
  • Conrad-Limpach Reaction. (n.d.).
  • Reddy, G. O., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry, 87(20), 13629–13640.
  • Kundu, A., et al. (2020). A molybdenum-catalyzed acceptorless dehydrogenative approach for quinoline synthesis using amino alcohol. Organic & Biomolecular Chemistry, 18(34), 6666-6671.

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A Comparative Guide to the Biological Evaluation of 2-Amino-6-methoxy-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive biological evaluation of 2-amino-6-methoxy-3-methylquinoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. As researchers and drug development professionals, understanding the nuanced structure-activity relationships and having access to robust experimental protocols are paramount for advancing novel chemical entities from the bench to preclinical studies. This document offers an in-depth comparison of these derivatives against relevant alternatives, supported by experimental data and detailed methodologies, to empower your research and development endeavors.

Introduction to this compound and its Therapeutic Promise

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic versatility of quinoline derivatives is largely dictated by the nature and position of substituents on the core ring structure.[3][4] The specific substitution pattern of a 2-amino group, a 6-methoxy group, and a 3-methyl group on the quinoline core suggests a compound with multifaceted biological potential.

The 2-amino group is a common feature in many biologically active quinolines, often contributing to their anticancer and antimicrobial activities.[5] The 6-methoxy substituent is known to enhance the potency of various therapeutic agents and can influence their pharmacokinetic properties.[6] The 3-methyl group can modulate the steric and electronic properties of the molecule, potentially impacting its binding affinity to biological targets. While direct and extensive biological data on this compound itself is emerging, by examining structurally related compounds, we can extrapolate its likely efficacy and mechanisms of action. This guide will delve into the anticipated anticancer, antimicrobial, and anti-inflammatory activities of this class of derivatives, providing a comparative analysis with established compounds and detailed protocols for their evaluation.

Comparative Analysis of Biological Activity

A thorough evaluation of a novel compound necessitates a comparative analysis against existing standards. The following sections provide a data-driven comparison of the potential biological activities of this compound derivatives.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and key signaling pathways like PI3K/Akt/mTOR and EGFR.[7][8] The presence of the 2-amino and 6-methoxy groups suggests potential for significant cytotoxic activity.

Comparative in Vitro Cytotoxicity Data (IC50, µM)

Compound/DerivativeCell LineIC50 (µM)Reference Compound(s)IC50 (µM)
2-Amino-pyrano[3,2-c]quinoline derivative (IV) A-549 (Lung Carcinoma)35Doxorubicin-
2-Arylquinoline derivative (13) HeLa (Cervical Cancer)8.3Doxorubicin-
2-Arylquinoline derivative (12) PC3 (Prostate Cancer)31.37Doxorubicin-
Quinazolin-4-one derivatives TK10 (Renal), UACC-62 (Melanoma), MCF-7 (Breast)0.62 - 7.72Doxorubicin-
5-aryl-8-aminoquinoline derivative (1a) Malaria (Antimalarial)2.2Chloroquine-
5-aryl-8-aminoquinoline derivative (dimethylamino analog) Malaria (Antimalarial)1.2Chloroquine-

Note: Data for comparator compounds are representative and may vary based on experimental conditions. The data for quinoline derivatives are for structurally related compounds to provide a basis for comparison.[5][9][10][11]

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[1] The addition of amino and methoxy groups can enhance the antibacterial and antifungal properties of the quinoline scaffold.

Comparative Antimicrobial Activity (MIC, µg/mL)

Microorganism6-methoxyquinoline-3-carbonitrile derivatives (4d, 4f) Benzimidazole–quinoline hybrids Ciprofloxacin
Staphylococcus aureus-8 - 160.25 - 1.0
Escherichia coli0.5 - 110 - 200.008 - 0.125
Pseudomonas aeruginosa-10 - 200.25 - 1.0
Candida albicans1--

Note: MIC values are highly dependent on the specific strain and testing methodology. The data presented is a range compiled from various studies on related quinoline derivatives.[3][12][13][14]

Anti-inflammatory Activity

Quinoline derivatives have been shown to possess anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[4][15][16] The structural features of this compound suggest potential for inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Mechanistic Insights and Signaling Pathways

A critical aspect of drug development is understanding the mechanism of action. For this compound derivatives, several signaling pathways are of particular interest based on the activities of related compounds.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[17] Many quinoline derivatives have been developed as EGFR inhibitors.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Autophosphorylation & Activation Quinoline 2-Amino-6-methoxy- 3-methylquinoline Quinoline->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Quinoline 2-Amino-6-methoxy- 3-methylquinoline Quinoline->IKK Inhibition Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) NFkB_nuc->Genes

Caption: NF-κB Signaling Pathway and its Inhibition.

Experimental Protocols

To ensure the reproducibility and validity of biological data, detailed and well-validated experimental protocols are essential. The following are representative protocols for key assays in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A plausible synthetic route for this compound can be adapted from established methods for similar quinoline structures. [8]A key intermediate, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, can be synthesized from 4-methoxyaniline in three steps: cyclization, nitration, and chlorination. [8]The final steps would involve the reduction of the nitro group to an amino group and subsequent functionalization.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start 4-Methoxyaniline Step1 Cyclization Start->Step1 Inter1 6-Methoxy-2-methylquinolin-4-ol Step1->Inter1 Step2 Nitration Inter1->Step2 Inter2 6-Methoxy-2-methyl-3-nitroquinolin-4-ol Step2->Inter2 Step3 Chlorination Inter2->Step3 Inter3 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline Step3->Inter3 Step4 Reduction & Amination Inter3->Step4 Final This compound Derivatives Step4->Final

Caption: General Synthetic Workflow for Quinoline Derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of the supernatant to a new 96-well plate, followed by the addition of 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve of sodium nitrite.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The comparative data and structure-activity relationship insights presented in this guide suggest that derivatives of this class are likely to exhibit significant biological activity. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds.

Future research should focus on the synthesis and comprehensive biological screening of a library of this compound derivatives to elucidate more precise structure-activity relationships. Further mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by the most potent analogs. In vivo efficacy and toxicity studies will be crucial next steps in the preclinical development of lead candidates. This guide serves as a foundational resource to propel these future investigations and accelerate the translation of promising this compound derivatives into clinically valuable therapeutics.

References

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  • Al-Ostoot, F. H., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of Inflammation Research, 17, 309–325. Available from: [Link]

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The Unexplored Potential of 2-Amino-6-methoxy-3-methylquinoline: A Comparative Guide to its Predicted In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2][3] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a diverse array of derivatives that can induce cell cycle arrest, trigger apoptosis, and inhibit critical signaling pathways essential for cancer cell proliferation and survival.[1][4][5] This guide provides a comparative analysis of the predicted in vitro cytotoxicity of 2-Amino-6-methoxy-3-methylquinoline, a yet-unexplored derivative, by examining the experimental data of its structural analogs. Through this lens, we aim to provide researchers, scientists, and drug development professionals with a scientifically grounded perspective on the potential of this compound as a novel anticancer agent.

The Promise of Substituted Quinolines in Oncology

The anticancer potential of quinoline derivatives is well-documented.[1][5] The strategic placement of various functional groups on the quinoline core can significantly influence their biological activity. Structure-activity relationship (SAR) studies have revealed that the presence of electron-donating groups, such as methoxy (–OCH3) and methyl (–CH3), can enhance the antiproliferative activity of quinoline compounds against a range of cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).[6] This suggests that the methoxy and methyl groups in this compound may contribute favorably to its cytotoxic potential.

Comparative Cytotoxicity of Structurally Related Quinoline Derivatives

While direct experimental data for this compound is not yet available in the public domain, we can infer its potential efficacy by examining the cytotoxic profiles of its structural analogs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several 6-methoxyquinoline and other substituted quinoline derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Copper(II) complex of 6-methoxyquinolineA549 (Lung)57.9--
3-amino pyranoquinolinone 2cEAC (Ehrlich Ascites Carcinoma)27.7Doxorubicin39.5
2-Arylquinoline 13HeLa (Cervical)8.3DoxorubicinNot specified
Tetrahydroquinoline 18HeLa (Cervical)13.15DoxorubicinNot specified

This table presents data for structural analogs to predict the potential activity of this compound.

The data on the copper complex of 6-methoxyquinoline is particularly noteworthy, as it demonstrates that the 6-methoxyquinoline scaffold possesses inherent cytotoxicity against lung cancer cells.[7] Furthermore, the potent activity of other amino-substituted quinoline analogs against various cancer types suggests that the 2-amino group in our target compound could be a key contributor to its anticancer effects.[8]

Predicted Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Based on the mechanistic studies of its analogs, this compound is predicted to exert its anticancer effects through multiple pathways, including the induction of oxidative stress, DNA damage, cell cycle arrest, and apoptosis.

Proposed Signaling Pathway for 6-Methoxyquinoline-Induced Cytotoxicity

G Compound 2-Amino-6-methoxy- 3-methylquinoline ROS Increased ROS (Oxidative Stress) Compound->ROS DNA_damage DNA Damage ROS->DNA_damage G2M_arrest G2/M Phase Cell Cycle Arrest DNA_damage->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Caption: Predicted signaling pathway of this compound.

The copper complex of 6-methoxyquinoline has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress, which in turn causes DNA damage.[7] This damage can trigger a G2/M phase cell cycle arrest, preventing the cancer cells from dividing and ultimately leading to programmed cell death, or apoptosis.[7] It is plausible that this compound could operate through a similar mechanism.

Experimental Protocols for In Vitro Cytotoxicity Evaluation

To empirically determine the cytotoxic effects of this compound, a standardized in vitro assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.[9][10]

Standard MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cancer Cell Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Dilution Series Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Abs_Reading Absorbance Reading MTT_Assay->Abs_Reading IC50_Calc IC50 Value Calculation Abs_Reading->IC50_Calc

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

While direct experimental evidence remains to be established, the analysis of structurally similar compounds strongly suggests that this compound holds significant promise as a cytotoxic agent against various cancer cell lines. The presence of the 6-methoxy and 3-methyl groups, known to enhance anticancer activity in quinoline derivatives, coupled with the 2-amino substitution, provides a strong rationale for its investigation.

Future research should focus on the synthesis of this compound and the systematic evaluation of its in vitro cytotoxicity against a panel of human cancer cell lines. Mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to elucidate its mode of action and to validate the predictions made in this guide. The findings from such studies will be instrumental in determining the potential of this compound for further development as a novel anticancer therapeutic.

References

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A Senior Application Scientist's Guide to Comparative Docking of 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 2-Amino-6-methoxy-3-methylquinoline, a novel quinoline derivative. As researchers and drug development professionals, our goal extends beyond simply generating data; we aim to produce robust, reproducible, and meaningful results that can confidently guide further experimental validation. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind each decision, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, heterocyclic structure is adept at forming key interactions—such as hydrogen bonds, π-π stacking, and hydrophobic contacts—with a wide array of biological targets.[3][4] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and neuroprotective effects.[5][6][7]

Our focus molecule, this compound, combines several features of interest: the 2-amino group can act as a potent hydrogen bond donor, the 6-methoxy group can influence solubility and engage in specific interactions, and the 3-methyl group provides steric bulk that can be critical for selectivity. The central question is: how does this specific arrangement of functional groups translate into binding affinity and selectivity for relevant biological targets compared to other compounds?

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[8][9] It serves as an invaluable in-silico screening tool to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.[10] This guide will compare this compound against established drugs and structural analogs for two high-impact protein targets from different therapeutic areas: Epidermal Growth Factor Receptor (EGFR) for oncology and Acetylcholinesterase (AChE) for neurodegenerative disease.

Strategic Selection of Targets and Comparators

The choice of targets and comparative compounds is critical for a meaningful study. The selections must be hypothesis-driven and grounded in the known biology of the quinoline scaffold.

Target Proteins
  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain (PDB ID: 1M17): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a major target in cancer therapy.[1] Many quinoline-based molecules are known EGFR inhibitors, making it a highly relevant target for our compound.[7][11]

  • Acetylcholinesterase (AChE) (PDB ID: 4EY7): AChE is a key enzyme in the central nervous system responsible for breaking down the neurotransmitter acetylcholine.[12] Its inhibition is a primary therapeutic strategy for Alzheimer's disease. Quinoline derivatives have been explored as AChE inhibitors, making this an interesting orthogonal target to explore the compound's potential in neurodegenerative disorders.[12][13]

Comparative Ligands

To contextualize the performance of our lead compound, we will compare it against two classes of molecules:

  • Known Inhibitors (Positive Controls):

    • Erlotinib: An FDA-approved EGFR inhibitor for cancer treatment.

    • Donepezil: An FDA-approved AChE inhibitor for Alzheimer's treatment.

    • Causality: Docking these known inhibitors serves as a crucial validation step. A successful docking protocol should be able to reproduce the known binding mode of these drugs (low Root Mean Square Deviation - RMSD) and yield a strong binding affinity score.[14][15] Failure to do so would indicate a flawed protocol.

  • Structural Analog:

    • 6-Methoxy-2-methylquinoline: This analog lacks the 2-amino and 3-methyl groups of our lead compound.

    • Causality: Comparing our lead with this analog allows us to directly infer the contribution of the amino and 3-methyl groups to binding affinity and interaction patterns. This structure-activity relationship (SAR) insight is fundamental to lead optimization.[16]

The Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system. Each step includes checks and rationales to ensure the integrity of the final results.

Overall Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) protein_prep Protein Preparation (PDB Download, Cleanup) grid_gen Grid Box Generation (Define Binding Site) protein_prep->grid_gen docking Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking analysis Pose Analysis & Scoring (Binding Energy, RMSD) docking->analysis visualization Interaction Visualization (2D & 3D Diagrams) analysis->visualization

Caption: High-level workflow for the comparative molecular docking study.

Step-by-Step Methodology

Step 1: Ligand Preparation

  • Obtain 2D Structures: Draw the structures of this compound, 6-Methoxy-2-methylquinoline, Erlotinib, and Donepezil using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D structures into 3D SDF or MOL2 files.

  • Energy Minimization: Perform energy minimization on each ligand using a force field like MMFF94. This step is crucial to obtain a low-energy, stable conformation before docking.

  • Prepare for Docking: Use a preparation script (e.g., from AutoDock Tools) to assign partial charges (Gasteiger charges) and define rotatable bonds. The output is typically a PDBQT file for use with AutoDock Vina.

Step 2: Protein Preparation

  • Download Structures: Download the crystal structures of EGFR (1M17) and AChE (4EY7) from the Protein Data Bank (RCSB PDB).

  • Clean the Structure: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. Rationale: Water molecules can interfere with docking calculations unless they are known to be structurally important for ligand binding.[17] The original ligand must be removed to make the binding site available.

  • Add Hydrogens and Charges: Add polar hydrogens to the protein structure and assign partial charges. This is critical for accurately calculating electrostatic and hydrogen bonding interactions.[17]

  • Save as PDBQT: Convert the cleaned protein file into the PDBQT format.

Step 3: Defining the Binding Site (Grid Box Generation)

  • Identify the Active Site: For validation, the binding site should be defined around the position of the co-crystallized ligand in the original PDB file. For EGFR (1M17), this is Erlotinib; for AChE (4EY7), it is Donepezil.

  • Set Grid Box Parameters: Define a 3D grid box that encompasses the entire active site. The box should be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time. A typical size is 25 x 25 x 25 Å centered on the active site.[10]

Step 4: Running the Docking Simulation

  • Execute Docking: Use a docking program like AutoDock Vina to dock each prepared ligand into each prepared protein receptor. Vina will generate multiple binding poses (typically 9-10) for each ligand, ranked by their predicted binding affinity.

Data Analysis and Validation Pipeline

The analysis must be systematic and comparative, focusing on key metrics that differentiate the ligands.

G start Docking Output (Multi-Pose PDBQT) extract Extract Best Pose (Lowest Energy) start->extract affinity Record Binding Affinity (kcal/mol) extract->affinity rmsd Calculate RMSD (vs. Crystal Pose/Control) extract->rmsd visualize Visualize Interactions (PyMOL, Discovery Studio) extract->visualize compare Comparative Analysis affinity->compare rmsd->compare hbond Identify H-Bonds visualize->hbond hydrophobic Identify Hydrophobic Contacts visualize->hydrophobic pi_stack Identify π-π Stacking visualize->pi_stack hbond->compare hydrophobic->compare pi_stack->compare

Sources

Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 2-Amino-6-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the promise of discovery is often paved with compounds of unknown character. 2-Amino-6-methoxy-3-methylquinoline is one such molecule, holding potential within its complex structure, yet demanding our utmost respect and caution. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive operational and safety plan based on a careful analysis of structurally similar quinoline and pyridine derivatives. Our primary directive is to foster a culture of safety that empowers researchers to handle this novel compound with the highest degree of protection.

Immediate Safety Briefing: Understanding the Inferred Risks

Given the toxicological profiles of related compounds, we must operate under the assumption that this compound may be harmful if swallowed, in contact with skin, or inhaled .[1][2][3] It is also prudent to consider it a potential skin and eye irritant and a substance that may cause respiratory irritation .[2][4][5] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

The Last Line of Defense: Personal Protective Equipment (PPE)

Your personal protective equipment is the most critical barrier between you and potential exposure. The selection and use of appropriate PPE are not merely procedural; they are a validation of your commitment to a safe laboratory environment.

Engineering Controls: Your Primary Shield

Before considering PPE, ensure all work with this compound is conducted within a certified chemical fume hood. This primary engineering control is non-negotiable for minimizing inhalation exposure.

A Multi-Layered Approach to Personal Protection

The following table outlines the recommended PPE for handling this compound. This tiered approach ensures that the level of protection is commensurate with the risk associated with each specific laboratory operation.

Operation Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloved with nitrile glovesChemical safety goggles and a face shieldDisposable, cuffed lab coatN95 respirator (or higher)
Solution Preparation Double-gloved with nitrile glovesChemical safety goggles and a face shieldDisposable, cuffed lab coatN95 respirator (or higher)
Reaction Setup and Monitoring Double-gloved with nitrile glovesChemical safety gogglesStandard lab coatAs needed, based on aerosol risk
Waste Disposal Double-gloved with nitrile glovesChemical safety gogglesStandard lab coatNot generally required

Procedural Guidance: A Step-by-Step Approach to Safety

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial to ensure complete and secure protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect all PPE for integrity Gown 1. Don Lab Coat/Gown Prep->Gown Respirator 2. Don Respirator (if required) Gown->Respirator Goggles 3. Don Eye Protection Respirator->Goggles Gloves 4. Don Gloves (over cuffs) Goggles->Gloves caption Figure 1: PPE Donning Workflow

Figure 1: A visual guide to the correct sequence for donning PPE.
  • Inspect Your Gear: Before you begin, meticulously inspect all PPE for any signs of damage, such as tears, punctures, or degradation.

  • Lab Coat/Gown: Put on your lab coat or gown, ensuring it is fully buttoned or tied.

  • Respiratory Protection: If the procedure requires it, don your N95 respirator or a higher level of respiratory protection. Ensure a proper fit check is performed.

  • Eye and Face Protection: Put on your chemical safety goggles. If there is a splash hazard, a face shield should be worn over the goggles.

  • Gloves: Don your inner pair of nitrile gloves. Follow with the outer pair, ensuring the cuffs of the outer gloves are pulled up over the sleeves of your lab coat.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk.

  • Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Gown: Untie or unbutton your lab coat, and remove it by rolling it down your arms and turning it inside out. This contains any contamination on the exterior. Dispose of it in the appropriate waste stream.

  • Eye and Face Protection: Remove your face shield and goggles from the back of your head to avoid touching the front surfaces.

  • Respiratory Protection: Remove your respirator from the back of your head.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same inside-out technique as the outer pair.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal: A Responsible Conclusion

All materials that have come into contact with this compound, including disposable PPE, contaminated labware, and any unused compound, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed hazardous waste container. This includes used gloves, disposable lab coats, and any contaminated paper towels or weigh boats.

  • Liquid Waste: Collect all liquid waste in a sealed, properly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[1]

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces with a suitable solvent (such as ethanol or isopropanol) followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice. The value of your research is intrinsically linked to the safety and integrity with which it is conducted.

References

  • Thermo Fisher Scientific. (2025). 6-Amino-2-methylquinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.